molecular formula C24H32FN6O8P B8382301 PSI-353661

PSI-353661

Número de catálogo: B8382301
Peso molecular: 582.5 g/mol
Clave InChI: KVCZQFHLXRMEIB-HEOQURLSSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

PSI-353661 is a useful research compound. Its molecular formula is C24H32FN6O8P and its molecular weight is 582.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C24H32FN6O8P

Peso molecular

582.5 g/mol

Nombre IUPAC

propan-2-yl (2S)-2-[[[(2R,3R,4R,5R)-5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate

InChI

InChI=1S/C24H32FN6O8P/c1-13(2)37-21(33)14(3)30-40(34,39-15-9-7-6-8-10-15)36-11-16-18(32)24(4,25)22(38-16)31-12-27-17-19(31)28-23(26)29-20(17)35-5/h6-10,12-14,16,18,22,32H,11H2,1-5H3,(H,30,34)(H2,26,28,29)/t14-,16+,18+,22+,24+,40?/m0/s1

Clave InChI

KVCZQFHLXRMEIB-HEOQURLSSA-N

SMILES isomérico

C[C@@H](C(=O)OC(C)C)NP(=O)(OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=NC3=C2N=C(N=C3OC)N)(C)F)O)OC4=CC=CC=C4

SMILES canónico

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=NC3=C2N=C(N=C3OC)N)(C)F)O)OC4=CC=CC=C4

Origen del producto

United States

Foundational & Exploratory

PSI-353661: A Deep Dive into the Mechanism of Action Against HCV

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a potent and selective phosphoramidate nucleotide prodrug developed for the treatment of Hepatitis C Virus (HCV) infection. As a direct-acting antiviral (DAA), it targets the core of the viral replication machinery, the NS5B RNA-dependent RNA polymerase. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its metabolic activation, interaction with the viral polymerase, and resistance profile.

Core Mechanism of Action

This compound is a prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate.[1][2] Its design as a phosphoramidate allows for efficient delivery into hepatocytes, the primary site of HCV replication.[3] Once inside the cell, this compound undergoes a multi-step enzymatic conversion to its active triphosphate form, PSI-352666.[1][2] This active metabolite then acts as an alternative substrate for the HCV NS5B polymerase, competing with natural nucleotides. Upon incorporation into the nascent viral RNA chain, PSI-352666 terminates chain elongation, thereby halting viral replication.

A key feature of this compound is its activity against HCV replicons containing the S282T substitution in NS5B, a mutation that confers resistance to certain other 2'-substituted nucleoside analogs.

Quantitative Analysis of Antiviral Activity and Cytotoxicity

The antiviral potency and cellular toxicity of this compound have been evaluated in various in vitro systems. The following tables summarize the key quantitative data.

Parameter HCV Genotype/Cell Line Value Reference
EC50 Genotype 1b replicon cells3.0 ± 1.4 nM
EC90 Genotype 1b replicon cells8.5 nM
EC90 Wild-type replicon8 nM
EC90 S282T resistant replicon11 nM

Table 1: Antiviral Activity of this compound

Cell Line IC50 (8 days exposure) Reference
Huh7> 80 µM
HepG2> 80 µM
BxPC3> 80 µM
CEM> 80 µM

Table 2: Cytotoxicity Profile of this compound

Metabolic Activation Pathway

The conversion of this compound to its active triphosphate metabolite, PSI-352666, is a critical process for its antiviral activity. This intricate pathway involves several host cell enzymes.

metabolic_pathway cluster_cell Hepatocyte cluster_action Mechanism of Action PSI_353661 This compound (Prodrug) Intermediate1 Carboxyl Ester Hydrolysis Product PSI_353661->Intermediate1 Cathepsin A (CatA) & Carboxylesterase 1 (CES1) PSI_353131 Alaninyl Phosphate Metabolite Intermediate1->PSI_353131 Nucleophilic Attack Monophosphate 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate PSI_353131->Monophosphate Histidine Triad Nucleotide-binding Protein 1 (Hint 1) & Adenosine Deaminase-like Protein 1 (ADAL1) Diphosphate Diphosphate Metabolite Monophosphate->Diphosphate Guanylate Kinase PSI_352666 PSI-352666 (Active Triphosphate) Diphosphate->PSI_352666 Nucleoside Diphosphate Kinase NS5B HCV NS5B Polymerase PSI_352666->NS5B Inhibition Replication Viral RNA Replication NS5B->Replication

Metabolic activation pathway of this compound.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key experimental assays.

HCV Replicon Assay

This cell-based assay is fundamental for evaluating the antiviral activity of compounds against HCV replication.

  • Cell Culture: Huh-7 cells harboring HCV subgenomic replicons (e.g., genotype 1b) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with fetal bovine serum, nonessential amino acids, and G418 to maintain the replicon.

  • Compound Treatment: Cells are seeded in 96-well plates and treated with serial dilutions of this compound.

  • Incubation: The treated cells are incubated for a specified period (e.g., 4 days).

  • Quantification of HCV RNA: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified using real-time reverse transcription-polymerase chain reaction (RT-PCR).

  • Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) or 90% (EC90) is calculated by non-linear regression analysis.

Cytotoxicity Assay

To assess the safety profile of this compound, its effect on host cell viability is measured.

  • Cell Culture: Various human cell lines (e.g., Huh7, HepG2, BxPC3, CEM) are cultured in their respective appropriate media.

  • Compound Treatment: Cells are seeded in 96-well plates and exposed to a range of concentrations of this compound.

  • Incubation: The cells are incubated for an extended period (e.g., 8 days) to assess long-term toxicity.

  • Viability Assessment: Cell viability is determined using a colorimetric assay, such as the MTS assay, which measures mitochondrial metabolic activity.

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (IC50) is calculated.

experimental_workflow cluster_replicon HCV Replicon Assay cluster_cytotoxicity Cytotoxicity Assay A1 Culture HCV Replicon Cells A2 Treat with this compound A1->A2 A3 Incubate (4 days) A2->A3 A4 Quantify HCV RNA (RT-PCR) A3->A4 A5 Calculate EC50/EC90 A4->A5 B1 Culture Human Cell Lines B2 Treat with this compound B1->B2 B3 Incubate (8 days) B2->B3 B4 Assess Cell Viability (MTS) B3->B4 B5 Calculate IC50 B4->B5

Workflow for in vitro evaluation of this compound.

Resistance Profile

A critical aspect of any antiviral agent is its susceptibility to the development of resistance. In vitro selection studies have shown that inducing resistance to this compound is challenging. While no resistant replicons could be selected for genotype 1a or 1b, resistance was observed in genotype 2a JFH-1 replicons. However, this resistance required a combination of multiple amino acid substitutions in the NS5B polymerase, such as S15G, C223H, and V321I. Single amino acid changes were not sufficient to significantly diminish the activity of this compound.

Importantly, there is no cross-resistance between this compound and other classes of HCV inhibitors, including other 2'-modified nucleoside/tide analogs like PSI-6130, PSI-7977, INX-08189, and IDX-184.

resistance_profile PSI_353661 This compound WT_HCV Wild-Type HCV PSI_353661->WT_HCV Effective S282T_Mutant S282T Mutant PSI_353661->S282T_Mutant Effective Multi_Mutant Multiple Mutations (e.g., S15G/C223H/V321I) PSI_353661->Multi_Mutant Resistance Other_Nucs Other Nucleoside Inhibitors PSI_353661->Other_Nucs No Cross-Resistance Other_Nucs->S282T_Mutant Resistance

Resistance profile of this compound against HCV variants.

Conclusion

This compound is a highly potent nucleotide analog inhibitor of the HCV NS5B polymerase with a favorable in vitro profile. Its mechanism of action, involving intracellular phosphorylation to an active triphosphate that terminates viral RNA synthesis, is well-characterized. The compound demonstrates a high barrier to resistance and lacks cross-resistance with other classes of HCV inhibitors. This in-depth understanding of its molecular mechanism provides a solid foundation for its potential role in the treatment of chronic HCV infection.

References

An In-Depth Technical Guide to PSI-353661: A Novel Nucleotide Prodrug for Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, mechanism of action, and preclinical data for PSI-353661, a potent phosphoramidate prodrug developed for the treatment of Hepatitis C Virus (HCV) infection.

Chemical Structure and Properties

This compound is a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[1][2] Its chemical structure is designed to enhance cell permeability and facilitate the intracellular delivery of the active nucleoside monophosphate.

Systematic Name (IUPAC): 2-((5-(2-amino-6-methoxypurin-9-yl)-4-fluoro-3-hydroxy-4-methyltetrahydrofuran-2-ylmethoxy)phenoxyphosphorylamino)propionic acid isopropyl ester.[1][3]

PropertyValue
Molecular FormulaC24H32FN6O8P
Molecular Weight582.52 g/mol
ClassNucleotide Prodrug, Phosphoramidate
TargetHCV NS5B Polymerase

Mechanism of Action

This compound acts as a targeted delivery system for its active triphosphate form, PSI-352666.[2] As a prodrug, this compound is initially inactive and requires intracellular metabolic activation to exert its antiviral effect. The active triphosphate, PSI-352666, functions as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. Incorporation of PSI-352666 into the growing viral RNA chain leads to premature chain termination, thus halting viral replication.

Metabolic Activation Pathway

The intracellular conversion of this compound to the active triphosphate PSI-352666 is a multi-step enzymatic process:

  • Ester Hydrolysis: The process begins with the hydrolysis of the carboxyl ester group, a reaction catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).

  • Intramolecular Cyclization: This is followed by a putative nucleophilic attack of the carboxyl group on the phosphorus atom, leading to the elimination of phenol and the formation of an alaninyl phosphate metabolite, PSI-353131.

  • Amino Acid Cleavage: The Histidine triad nucleotide-binding protein 1 (Hint1) then cleaves the amino acid moiety.

  • Demethoxylation: Subsequently, the methoxy group at the O6 position of the guanine base is hydrolyzed by adenosine deaminase-like protein 1 (ADAL1) to yield 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.

  • Phosphorylation: The resulting monophosphate is then phosphorylated to the diphosphate by guanylate kinase.

  • Final Phosphorylation: Finally, nucleoside diphosphate kinase catalyzes the phosphorylation of the diphosphate to the active triphosphate form, PSI-352666.

Metabolic Activation of this compound cluster_0 Intracellular Metabolism cluster_1 Mechanism of Action PSI_353661 This compound (Prodrug) Metabolite1 Carboxyl Ester Hydrolysis Product PSI_353661->Metabolite1 CatA, CES1 PSI_353131 PSI-353131 (Alaninyl Phosphate Metabolite) Metabolite1->PSI_353131 Intramolecular Cyclization Monophosphate_intermediate 2'-deoxy-2'-fluoro-2'-C- methylguanosine-5'-monophosphate PSI_353131->Monophosphate_intermediate Hint1, ADAL1 Diphosphate Diphosphate Metabolite Monophosphate_intermediate->Diphosphate Guanylate Kinase PSI_352666 PSI-352666 (Active Triphosphate) Diphosphate->PSI_352666 Nucleoside Diphosphate Kinase HCV_NS5B HCV NS5B Polymerase PSI_352666->HCV_NS5B Binds to RNA_Replication Viral RNA Replication Inhibition Inhibition HCV_NS5B->Inhibition Inhibition->RNA_Replication Blocks

Metabolic activation pathway of this compound.

Quantitative Data

Antiviral Activity

This compound demonstrates potent in vitro activity against various HCV genotypes in replicon assays.

HCV Genotype/RepliconEC50 (µM)EC90 (µM)Reference
Genotype 1b0.0030 ± 0.00140.0085 ± 0.0007
Genotype 1a (H77)-Potent Activity
Genotype 2a (J6/JFH-1)-Potent Activity
Wild Type Replicon-0.008
S282T Resistant Replicon-0.011
Cytotoxicity

This compound exhibits a favorable cytotoxicity profile in various human cell lines.

Cell LineCC50 (µM)Reference
Huh780.0 ± 6.0
HepG2> 100
BxPC-3> 100
CEM> 100

Experimental Protocols

HCV Replicon Assay

This assay is used to determine the antiviral activity of compounds by measuring the inhibition of HCV RNA replication in cultured human hepatoma cells (e.g., Huh-7) containing a subgenomic HCV replicon.

Methodology:

  • Cell Seeding: Huh-7 cells harboring an HCV replicon (e.g., genotype 1b) are seeded into 96-well plates at a density of approximately 5,000 to 10,000 cells per well and incubated overnight.

  • Compound Treatment: A serial dilution of this compound is prepared in dimethyl sulfoxide (DMSO) and added to the cells. A positive control (e.g., another known HCV inhibitor) and a negative control (DMSO vehicle) are included.

  • Incubation: The plates are incubated for 72 to 96 hours at 37°C in a humidified CO2 incubator.

  • Quantification of HCV RNA: The level of HCV RNA replication is quantified. This is often accomplished by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying viral RNA directly using quantitative real-time PCR (qRT-PCR).

  • Data Analysis: The half-maximal effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay

This assay is performed to assess the potential toxic effects of a compound on host cells.

Methodology:

  • Cell Seeding: Various human cell lines (e.g., Huh-7, HepG2, CEM) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with a serial dilution of this compound.

  • Incubation: The plates are incubated for a period corresponding to the antiviral assay (e.g., 72 to 96 hours).

  • Cell Viability Measurement: Cell viability is determined using a colorimetric or fluorometric assay that measures metabolic activity (e.g., MTS or resazurin reduction) or cell membrane integrity.

  • Data Analysis: The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curve, representing the concentration at which a 50% reduction in cell viability is observed.

Experimental Workflow cluster_0 Antiviral Activity (HCV Replicon Assay) cluster_1 Cytotoxicity Assay A1 Seed Huh-7 cells with HCV replicon A2 Treat with serial dilutions of this compound A1->A2 A3 Incubate for 72-96 hours A2->A3 A4 Quantify HCV RNA (Luciferase or qRT-PCR) A3->A4 A5 Calculate EC50 and EC90 A4->A5 B1 Seed various human cell lines B2 Treat with serial dilutions of this compound B1->B2 B3 Incubate for 72-96 hours B2->B3 B4 Measure cell viability (e.g., MTS assay) B3->B4 B5 Calculate CC50 B4->B5

General experimental workflow for in vitro evaluation.

Resistance Profile

This compound has demonstrated activity against HCV replicons harboring the S282T mutation in the NS5B polymerase, a substitution that confers resistance to some other nucleoside inhibitors. However, in vitro selection studies with genotype 2a replicons have shown that a combination of three amino acid changes (S15G/C223H/V321I) in NS5B is required to confer a high level of resistance to this compound.

Conclusion

This compound is a potent and selective phosphoramidate prodrug of a guanosine nucleotide analog with strong anti-HCV activity across multiple genotypes. Its mechanism of action, involving intracellular conversion to an active triphosphate that inhibits the viral NS5B polymerase, and its favorable preclinical safety profile, made it a significant candidate for the treatment of chronic HCV infection. The data presented in this guide underscore the potential of the phosphoramidate prodrug approach in developing effective antiviral therapies.

References

An In-Depth Technical Guide to the Discovery and Development of PSI-353661 (BMS-986094): A Promising Antiviral Agent with a Challenging Clinical Path

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-353661, later known as BMS-986094, emerged as a potent nucleotide prodrug for the treatment of Hepatitis C Virus (HCV) infection. Developed by Pharmasset and later acquired by Bristol-Myers Squibb, this compound showed great promise in preclinical studies due to its novel mechanism of action, potent pangenotypic activity, and a high barrier to resistance. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its mechanism of action, preclinical data, and the clinical trial results that ultimately led to the cessation of its development. The information is presented to serve as a valuable resource for researchers and professionals in the field of antiviral drug development.

Discovery and Rationale

The quest for direct-acting antivirals (DAAs) to combat HCV infection led researchers at Pharmasset, Inc. to explore novel nucleotide analogs. The rationale was to develop a compound that could efficiently deliver the active triphosphate form into hepatocytes, the primary site of HCV replication, thereby inhibiting the viral RNA-dependent RNA polymerase, NS5B.

Initial efforts focused on 2′-deoxy-2′-fluoro-2′-C-methylguanosine monophosphate analogues. Prodrug strategies were employed to enhance the intracellular delivery and subsequent phosphorylation of the parent nucleoside. This approach led to the discovery of this compound, a phosphoramidate prodrug that demonstrated significantly greater potency (over 1000-fold) in cell-based replicon assays compared to its parent nucleoside, attributed to higher intracellular triphosphate levels.[1]

Mechanism of Action

This compound is a prodrug of a guanosine nucleotide analog. Its mechanism of action involves several intracellular steps to generate the active antiviral agent:

  • Intracellular Conversion: Upon entering the hepatocyte, this compound undergoes enzymatic conversion.

  • Formation of the Active Triphosphate: The prodrug is metabolized to its 5'-triphosphate form, PSI-352666.

  • Inhibition of HCV NS5B Polymerase: The active triphosphate, PSI-352666, acts as a competitive inhibitor of the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication. By incorporating into the growing viral RNA chain, it causes chain termination, thus halting viral replication.[2]

A key advantage of this compound was its activity against the S282T mutation in the NS5B polymerase, a substitution that confers resistance to some other 2'-substituted nucleoside/nucleotide analogs.[2]

Preclinical Development

In Vitro Antiviral Activity

This compound demonstrated potent and broad-spectrum anti-HCV activity in vitro.

Parameter HCV Genotype 1b HCV Genotype 1a HCV Genotype 2a
EC50 10 nM12 nM0.9 nM
EC90 ---
CC50 (Huh-7 cells) 7.01 µM--

EC50: 50% effective concentration; EC90: 90% effective concentration; CC50: 50% cytotoxic concentration. Data reflects activity after 72 hours of exposure.[3]

Resistance Profile

In vitro resistance studies showed that this compound had a high barrier to resistance. While no resistant replicons could be selected for genotypes 1a or 1b, resistance was observed in genotype 2a replicons. However, this required a combination of three amino acid substitutions (S15G/C223H/V321I) in the NS5B polymerase to confer a high level of resistance. Importantly, there was no cross-resistance with other classes of HCV inhibitors.[2]

Preclinical Pharmacokinetics and Metabolism

Preclinical studies in rats and cynomolgus monkeys indicated that this compound was efficiently converted to its active triphosphate form in the liver.

Species Dose Key Findings
Rat Single oral administrationThe concentration of the active triphosphate (2'-C-MeGTP) in the liver exceeded the EC90 shortly after dosing and remained at or above this level for 72 hours at doses ≥5 mg/kg.
Cynomolgus Monkey 25 mg/kg single oral doseEfficient extraction from the portal circulation by the liver.
Cynomolgus Monkey 15 or 30 mg/kg/day for 3 weeksThe nucleoside metabolite was the major plasma analyte, while the active moiety was highest in the heart and kidney.

Metabolic Stability:

Matrix Stability
Human Plasma Good stability
Simulated Gastric Fluid (SGF) Good stability
Simulated Intestinal Fluid (SIF) Good stability
Liver S9 Fraction Short half-life, indicating rapid conversion in the liver.

Data for a closely related diastereomeric mixture containing this compound.

Experimental Protocols

HCV Replicon Assay

Objective: To determine the in vitro antiviral activity of this compound against HCV replication.

Methodology:

  • Cell Culture: Huh-7 cells harboring subgenomic HCV replicons (e.g., genotype 1b) are seeded in 96-well plates.

  • Compound Treatment: Cells are treated with serial dilutions of this compound for a specified period (e.g., 72 hours).

  • Quantification of HCV RNA: HCV RNA levels are quantified using a real-time RT-PCR assay.

  • Data Analysis: The EC50 value is calculated as the concentration of the compound that inhibits HCV RNA replication by 50% compared to untreated controls.

In Vitro Metabolism and Triphosphate Formation Assay

Objective: To assess the conversion of this compound to its active triphosphate form in hepatocytes.

Methodology:

  • Cell Culture: Primary human hepatocytes are incubated with this compound.

  • Cell Lysis and Extraction: At various time points, cells are harvested, and intracellular metabolites are extracted.

  • Quantification of Triphosphate: The concentration of the active triphosphate (PSI-352666) is quantified by high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS).

Signaling Pathways and Experimental Workflows

metabolic_activation PSI_353661 This compound (Prodrug) Intermediate Alaninyl Phosphate Metabolite PSI_353661->Intermediate Intracellular Enzymes Monophosphate Guanosine Monophosphate Analog Intermediate->Monophosphate Diphosphate Guanosine Diphosphate Analog Monophosphate->Diphosphate Guanylate Kinase Triphosphate PSI-352666 (Active Triphosphate) Diphosphate->Triphosphate Nucleoside Diphosphate Kinase NS5B HCV NS5B Polymerase Triphosphate->NS5B Competitive Inhibition Inhibition Inhibition of RNA Replication NS5B->Inhibition

Caption: Metabolic activation pathway of this compound.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_preclinical Preclinical Animal Studies cluster_clinical Clinical Development Replicon_Assay HCV Replicon Assay PK_Rat Pharmacokinetics in Rats Replicon_Assay->PK_Rat Cytotoxicity_Assay Cytotoxicity Assay Cytotoxicity_Assay->PK_Rat Resistance_Study Resistance Selection PK_Monkey Pharmacokinetics in Monkeys Resistance_Study->PK_Monkey Metabolism_Assay Metabolism in Hepatocytes Metabolism_Assay->PK_Monkey Phase_I Phase I Clinical Trial PK_Rat->Phase_I PK_Monkey->Phase_I Toxicity_Studies Toxicology Studies Toxicity_Studies->Phase_I Phase_II Phase II Clinical Trial Phase_I->Phase_II Halt Development Halted Phase_II->Halt

Caption: Development workflow of this compound.

Clinical Development and Discontinuation

Following promising preclinical results, this compound, now designated BMS-986094, entered clinical development.

Phase I Clinical Trial

A Phase I study was initiated to evaluate the safety, tolerability, and pharmacokinetics of BMS-986094 in healthy volunteers and patients with chronic HCV infection. A follow-up safety evaluation for participants of the Phase 1 study was later conducted.

Phase II Clinical Trial and Discontinuation

A Phase II clinical trial was initiated to assess the efficacy and safety of BMS-986094 in combination with other direct-acting antivirals, including daclatasvir.

However, in August 2012, Bristol-Myers Squibb voluntarily suspended the Phase II study due to a serious safety issue. A patient in the trial experienced heart failure, which ultimately resulted in death. Further investigation revealed additional cases of heart and kidney toxicity among trial participants, leading to nine hospitalizations.

Although a definitive causal link to BMS-986094 was not established at the time of the announcement, the severity of the adverse events prompted Bristol-Myers Squibb to halt the development of the compound in the interest of patient safety. The U.S. Food and Drug Administration (FDA) subsequently placed the compound on clinical hold.

Conclusion

The story of this compound (BMS-986094) is a poignant reminder of the complexities and challenges inherent in drug development. The compound's innovative prodrug design, potent pangenotypic antiviral activity, and high barrier to resistance in preclinical studies positioned it as a highly promising candidate for the treatment of HCV. However, the emergence of severe cardiotoxicity and nephrotoxicity during Phase II clinical trials led to the unfortunate but necessary termination of its development.

The case of this compound underscores the critical importance of thorough preclinical toxicology studies and vigilant safety monitoring in clinical trials. While it did not fulfill its therapeutic potential, the scientific knowledge gained from its development, particularly in the area of nucleotide prodrugs and HCV polymerase inhibition, has undoubtedly contributed to the broader field of antiviral research and the successful development of other life-saving therapies for HCV. This technical guide serves to document both the promise and the peril of this once-leading compound, offering valuable lessons for the future of drug discovery.

References

PSI-353661: A Technical Overview of its Efficacy Across HCV Genotypes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a potent phosphoramidate prodrug of 2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate, designed as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). Its mechanism of action involves intracellular conversion to the active triphosphate form, PSI-352666, which acts as a chain terminator during viral RNA replication. This document provides an in-depth technical guide on the efficacy of this compound against various HCV genotypes, supported by quantitative data, detailed experimental protocols, and visualizations of key pathways and workflows.

Data Presentation: In Vitro Efficacy of this compound and its Active Metabolite

The in vitro antiviral activity of this compound has been primarily evaluated using HCV replicon assays and infectious virus systems. The following tables summarize the available quantitative data for this compound and its active triphosphate metabolite, PSI-352666.

Table 1: Anti-HCV Replicon Activity of this compound [1][2]

HCV GenotypeReplicon SystemEC50 (µM)EC90 (µM)
1a (H77)Subgenomic0.00350.0098
1b (Clone A)Subgenomic0.00300.0085
2a (J6/JFH-1)Subgenomic0.00150.0045

Table 2: Anti-HCV Infectious Virus Activity of this compound [1]

HCV GenotypeInfectious Virus SystemEC50 (µM)EC90 (µM)
1a (H77Sv2)Huh-7.5 cells0.0040.012
2a (JFH-1)Huh-7.5 cells0.0020.007

Table 3: Inhibitory Activity of the Active Triphosphate Metabolite (PSI-352666) against HCV NS5B Polymerase [1]

HCV GenotypeRecombinant NS5B PolymeraseIC50 (µM)
1b (Con1)Recombinant Protein1.0 ± 0.2
2a (JFH-1)Recombinant Protein4.7 ± 0.6
3aRecombinant ProteinNot explicitly quantified in the provided search results
4aRecombinant ProteinNot explicitly quantified in the provided search results

Note: Specific IC50 values for genotypes 3a and 4a were not available in the provided search results, although the active metabolite is stated to be an inhibitor of these polymerases.[1] There is a lack of publicly available data on the efficacy of the prodrug this compound against HCV genotypes 3, 4, 5, and 6 in cell-based assays.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's efficacy.

HCV Subgenomic Replicon Assay (Luciferase-Based)

This assay is a primary method for determining the in vitro antiviral potency of compounds against HCV replication.

1. Cell Lines and Replicons:

  • Cell Line: Human hepatoma (Huh-7) cells or their derivatives (e.g., Lunet cells) that are highly permissive for HCV replication are used.

  • Replicon Constructs: Subgenomic HCV replicon constructs are utilized. These are typically bicistronic RNAs containing the HCV 5' untranslated region (UTR) driving the expression of a neomycin phosphotransferase (Neo) resistance gene and the encephalomyocarditis virus (EMCV) internal ribosome entry site (IRES) directing the translation of the HCV non-structural proteins (NS3 to NS5B). A reporter gene, such as firefly luciferase, is often incorporated to quantify viral replication. Genotype-specific replicons (e.g., from strains Con1 for genotype 1b, H77 for genotype 1a, and JFH-1 for genotype 2a) are used.

2. Assay Procedure:

  • Cell Seeding: Huh-7 cells are seeded in 96-well plates at a density that ensures they are in the logarithmic growth phase during the assay.

  • Compound Preparation: this compound is serially diluted in cell culture medium to achieve a range of final concentrations.

  • Treatment: The culture medium is removed from the cells and replaced with the medium containing the diluted compound.

  • Incubation: The plates are incubated for a period of 72 to 96 hours at 37°C in a humidified incubator with 5% CO2.

  • Luciferase Assay: After incubation, the cells are lysed, and the luciferase substrate is added. The luminescence, which is proportional to the level of HCV RNA replication, is measured using a luminometer.

  • Data Analysis: The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration using a non-linear regression analysis.

3. Cytotoxicity Assay:

  • A parallel cytotoxicity assay is conducted to determine the 50% cytotoxic concentration (CC50) of the compound. This is often done using a tetrazolium-based colorimetric assay (e.g., MTS or MTT) or a non-lytic cell viability assay that measures cellular ATP levels. The selectivity index (SI), calculated as CC50/EC50, is a measure of the compound's therapeutic window.

HCV Infectious Virus Assay

This assay assesses the ability of a compound to inhibit the entire viral life cycle, including entry, replication, assembly, and release of infectious virus particles.

1. Cell and Virus Stocks:

  • Cell Line: Highly permissive Huh-7.5 cells are commonly used.

  • Virus Stock: Cell culture-produced infectious HCV (HCVcc) of the desired genotype (e.g., JFH-1 for genotype 2a or chimeric viruses for other genotypes) is prepared and titrated.

2. Assay Procedure:

  • Cell Seeding: Huh-7.5 cells are seeded in 96-well plates.

  • Infection and Treatment: Cells are infected with HCVcc at a low multiplicity of infection (MOI). Simultaneously or shortly after infection, the cells are treated with serial dilutions of this compound.

  • Incubation: The infected and treated cells are incubated for 48 to 72 hours.

  • Quantification of Infection: The level of viral infection is quantified. This can be done by:

    • Immunofluorescence: Fixing the cells and staining for an HCV protein (e.g., NS5A or Core). The number of infected cells or foci of infected cells is then counted.

    • RT-qPCR: Extracting total RNA from the cells and quantifying HCV RNA levels.

    • Reporter Virus: Using an infectious virus construct that expresses a reporter gene (e.g., luciferase or green fluorescent protein).

  • Data Analysis: The EC50 and EC90 values are determined by measuring the reduction in viral infection markers in the presence of the compound.

Mandatory Visualizations

Metabolic Activation Pathway of this compound

Metabolic_Activation_of_PSI_353661 PSI_353661 This compound (Prodrug) Alaninyl_Phosphate_Intermediate Alaninyl Phosphate Intermediate PSI_353661->Alaninyl_Phosphate_Intermediate Cathepsin A / CES1 (Carboxyl Ester Hydrolysis) Monophosphate 2'-deoxy-2'-α-fluoro-2'-β-C- methylguanosine-5'-monophosphate Alaninyl_Phosphate_Intermediate->Monophosphate HINT1 (Amino Acid Removal) Diphosphate Diphosphate Metabolite Monophosphate->Diphosphate Guanylate Kinase 1 (Phosphorylation) Triphosphate PSI-352666 (Active Triphosphate) Diphosphate->Triphosphate Nucleoside Diphosphate Kinase (Phosphorylation) Inhibition Inhibition of HCV NS5B Polymerase Triphosphate->Inhibition

Caption: Metabolic activation pathway of this compound to its active triphosphate form.

Experimental Workflow for HCV Replicon Assay

HCV_Replicon_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Seed_Cells Seed Huh-7 cells in 96-well plate Add_Compound Add compound dilutions to cells Seed_Cells->Add_Compound Prepare_Compound Prepare serial dilutions of this compound Prepare_Compound->Add_Compound Incubate Incubate for 72-96 hours Add_Compound->Incubate Lyse_Cells Lyse cells and add luciferase substrate Incubate->Lyse_Cells Measure_Luminescence Measure luminescence Lyse_Cells->Measure_Luminescence Calculate_EC50 Calculate EC50/EC90 values Measure_Luminescence->Calculate_EC50

Caption: General workflow for determining the anti-HCV activity using a replicon assay.

Conclusion

This compound demonstrates potent and broad-spectrum activity against HCV genotypes 1a, 1b, and 2a in both subgenomic replicon and infectious virus assays. The active triphosphate metabolite, PSI-352666, effectively inhibits the NS5B polymerase of genotypes 1b, 2a, 3a, and 4a, suggesting a wider range of genotypic coverage for the parent compound. However, there is a notable lack of publicly available in vitro efficacy data for the prodrug this compound against genotypes 3, 4, 5, and 6. The detailed experimental protocols provided herein offer a framework for the continued evaluation of this and other novel anti-HCV agents. Further studies are warranted to fully characterize the efficacy of this compound across all major HCV genotypes.

References

An In-depth Technical Guide to PSI-353661: A Purine Nucleotide Prodrug

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a novel phosphoramidate prodrug of a guanosine nucleotide analog developed for the treatment of Hepatitis C Virus (HCV) infection.[1][2][3] As a direct-acting antiviral (DAA), it targets the HCV NS5B RNA-dependent RNA polymerase, an essential enzyme for viral replication.[1][4] The prodrug design enhances the intracellular delivery and subsequent phosphorylation of the parent nucleoside, overcoming the limitations of administering the active triphosphate form, which exhibits poor cell permeability and instability. This compound has demonstrated potent in vitro activity against various HCV genotypes and has shown efficacy against viral strains resistant to other nucleoside inhibitors. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, metabolic activation, antiviral activity, and the experimental protocols used for its characterization.

Mechanism of Action and Metabolic Activation

This compound is a prodrug of β-D-2′-deoxy-2′-α-fluoro-2′-β-C-methylguanosine-5′-monophosphate. Its antiviral activity is dependent on its intracellular conversion to the active 5'-triphosphate metabolite, PSI-352666. This multi-step metabolic activation pathway is initiated by the hydrolysis of the carboxyl ester moiety. The subsequent steps involve a series of enzymatic reactions that ultimately yield the active triphosphate analog, which acts as a competitive inhibitor of the HCV NS5B polymerase.

The metabolic activation pathway of this compound is depicted in the following diagram:

PSI353661_Metabolism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_activation Metabolic Activation cluster_inhibition Viral Inhibition PSI353661 This compound Metabolite_X Alaninyl Phosphate Metabolite (PSI-353131) PSI353661->Metabolite_X Cathepsin A (CatA) & Carboxylesterase 1 (CES1) Monophosphate 2'-deoxy-2'-fluoro-2'-C-methylguanosine- 5'-monophosphate Metabolite_X->Monophosphate Histidine Triad Nucleotide-binding Protein 1 (Hint 1) & Adenosine Deaminase-like Protein 1 (ADAL1) Diphosphate Guanosine Diphosphate Analog Monophosphate->Diphosphate Guanylate Kinase Triphosphate Active 5'-Triphosphate (PSI-352666) Diphosphate->Triphosphate Nucleoside Diphosphate Kinase HCV_NS5B HCV NS5B Polymerase Triphosphate->HCV_NS5B Inhibition Inhibition RNA_Replication HCV RNA Replication HCV_NS5B->RNA_Replication Catalyzes Inhibition->RNA_Replication Blocks

Caption: Metabolic activation pathway of this compound to its active triphosphate form.

Antiviral Activity

This compound demonstrates potent and broad-spectrum anti-HCV activity in vitro. It is a highly active inhibitor of HCV RNA replication across various genotypes, including 1a, 1b, and 2a. A key advantage of this compound is its activity against replicons harboring mutations that confer resistance to other nucleoside and non-nucleoside inhibitors of NS5B, such as the S282T substitution.

Parameter HCV Genotype/Mutant Value Assay Type
EC90 Wild Type8 nMReplicon Assay
EC90 S282T Mutant11 nMReplicon Assay

Table 1: In vitro antiviral activity of this compound.

Cytotoxicity Profile

This compound has been evaluated for its potential cytotoxic effects and has shown a favorable profile. It did not exhibit toxicity towards bone marrow stem cells or mitochondrial toxicity in in vitro assays.

Parameter Cell Line Value Assay Type
CC50 Not specified> 100 µMCell Growth Assay

Table 2: Cytotoxicity of this compound.

Experimental Protocols

HCV Replicon Assay

The antiviral activity of this compound is typically evaluated using a cell-based HCV replicon assay. This assay utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that replicates autonomously.

Workflow:

Replicon_Assay_Workflow cluster_workflow HCV Replicon Assay Workflow Cell_Seeding Seed HCV replicon cells in 96-well plates Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for a defined period (e.g., 72 hours) Compound_Addition->Incubation RNA_Quantification Quantify HCV RNA levels (e.g., RT-qPCR or Luciferase) Incubation->RNA_Quantification Data_Analysis Calculate EC50/EC90 values RNA_Quantification->Data_Analysis

Caption: General workflow for an HCV replicon assay.

Detailed Methodology:

  • Cell Culture: HCV replicon-containing cells are maintained in a suitable growth medium supplemented with G418 to ensure the retention of the replicon.

  • Assay Setup: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing serial dilutions of this compound.

  • Incubation: The plates are incubated for a period that allows for multiple rounds of viral replication (typically 48-96 hours).

  • Endpoint Measurement: HCV RNA replication is quantified. For replicons containing a reporter gene like luciferase, a luciferase assay is performed. Alternatively, total cellular RNA is extracted, and HCV RNA levels are measured by quantitative reverse transcription PCR (RT-qPCR).

  • Data Analysis: The concentration of the compound that inhibits HCV RNA replication by 50% (EC50) or 90% (EC90) is calculated by fitting the dose-response data to a sigmoidal curve.

Cytotoxicity Assay

The potential for this compound to cause cellular toxicity is assessed using standard cytotoxicity assays.

Workflow:

Cytotoxicity_Assay_Workflow cluster_workflow Cytotoxicity Assay Workflow Cell_Seeding Seed host cells (e.g., Huh-7) in 96-well plates Compound_Addition Add serial dilutions of This compound Cell_Seeding->Compound_Addition Incubation Incubate for the same duration as the replicon assay Compound_Addition->Incubation Viability_Measurement Measure cell viability (e.g., MTS or CellTiter-Glo) Incubation->Viability_Measurement Data_Analysis Calculate CC50 value Viability_Measurement->Data_Analysis

Caption: General workflow for a cytotoxicity assay.

Detailed Methodology:

  • Cell Culture: The same host cell line used in the replicon assay (without the replicon) is used to assess cytotoxicity.

  • Assay Setup: Cells are seeded into 96-well plates at a density similar to the replicon assay.

  • Compound Treatment: Cells are treated with the same concentrations of this compound as in the antiviral assay.

  • Incubation: The incubation period mirrors that of the replicon assay to ensure a direct comparison.

  • Endpoint Measurement: Cell viability is determined using a colorimetric or luminescent assay that measures metabolic activity (e.g., MTS assay) or ATP content (e.g., CellTiter-Glo assay).

  • Data Analysis: The concentration of the compound that reduces cell viability by 50% (CC50) is calculated. The selectivity index (SI), defined as the ratio of CC50 to EC50, is often calculated to assess the therapeutic window of the compound.

Conclusion

This compound is a potent purine nucleotide prodrug with significant promise for the treatment of HCV infection. Its well-defined mechanism of action, favorable in vitro antiviral activity and cytotoxicity profiles, and its efficacy against resistant viral strains make it a valuable candidate for further development. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other similar nucleotide prodrugs.

References

The Intracellular Journey of PSI-353661: A Technical Guide to its Metabolic Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

PSI-353661, a phosphoramidate prodrug of 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate, is a potent inhibitor of the hepatitis C virus (HCV)[1][2]. Its efficacy is contingent upon its intracellular conversion to the pharmacologically active 5'-triphosphate form, PSI-352666[3]. This guide provides an in-depth exploration of the intricate metabolic pathway of this compound, detailing the enzymatic steps, presenting quantitative data on metabolite formation, and outlining the experimental protocols used for its characterization.

The Metabolic Cascade: From Prodrug to Active Triphosphate

The intracellular activation of this compound is a multi-step enzymatic process designed to efficiently generate the active triphosphate, PSI-352666, within the target hepatocytes. This strategic prodrug approach bypasses the often inefficient initial phosphorylation of the parent nucleoside[1][4]. The metabolic journey involves a series of hydrolytic and phosphorylation events, as depicted in the following pathway.

PSI_353661_Metabolism cluster_0 Extracellular Space cluster_1 Intracellular Space (Hepatocyte) PSI_353661 This compound Metabolite_1 Carboxyl Ester Hydrolysis Product PSI_353661->Metabolite_1 Cathepsin A (CatA) / CES1 PSI_353131 PSI-353131 (Alaninyl Phosphate Metabolite) Metabolite_1->PSI_353131 Nucleophilic Attack (Elimination of Phenol) Amino_Acid_Metabolite Amino Acid Metabolite Monophosphate_Intermediate 2'-deoxy-2'-fluoro-2'-C-methyl- 6-methoxyguanosine-5'-monophosphate Amino_Acid_Metabolite->Monophosphate_Intermediate Hint1 PSI_353222 PSI-353222 (Monophosphate) Monophosphate_Intermediate->PSI_353222 ADAL1 PSI_353579 PSI-353579 (Diphosphate) PSI_353222->PSI_353579 Guanylate Kinase PSI_352666 PSI-352666 (Active Triphosphate) PSI_353579->PSI_352666 Nucleoside Diphosphate Kinase

Figure 1: Intracellular metabolic pathway of this compound to its active triphosphate form, PSI-352666.

The key enzymatic steps in the metabolic activation of this compound are:

  • Initial Hydrolysis: The process is initiated by the hydrolysis of the carboxyl ester moiety of this compound, a reaction catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).

  • Intermediate Formation: Following hydrolysis, a putative nucleophilic attack on the phosphorus atom leads to the elimination of the phenol group, resulting in the formation of an alaninyl phosphate metabolite, PSI-353131.

  • Amino Acid Cleavage: The amino acid moiety is then removed by the Histidine triad nucleotide-binding protein 1 (Hint1).

  • Demethoxylation: Subsequently, the methoxyl group at the O6-position of the guanine base is hydrolyzed by Adenosine deaminase-like protein 1 (ADAL1) to yield 2′-deoxy-2′-fluoro-2′-C-methylguanosine-5′-monophosphate (PSI-353222).

  • First Phosphorylation: The generated monophosphate is then phosphorylated to its diphosphate form, PSI-353579, by guanylate kinase.

  • Final Phosphorylation: The final and crucial step is the phosphorylation of the diphosphate to the active 5'-triphosphate, PSI-352666, which is primarily mediated by nucleoside diphosphate kinase.

Quantitative Analysis of Metabolite Formation

The efficiency of the intracellular conversion of this compound to its active triphosphate form has been quantified in primary human hepatocytes. The predominant metabolite observed was the 5'-triphosphate, PSI-352666, which reached its maximum concentration approximately 4 hours after incubation.

Table 1: Intracellular Concentrations of this compound Metabolites in Primary Human Hepatocytes

MetabolitePeak Concentration Time
PSI-352666 (Triphosphate) ~4 hours

Data synthesized from information provided in the cited literature.

Further studies have evaluated the levels of various productive metabolites in both liver and plasma, highlighting the liver-targeting nature of this prodrug.

Table 2: Distribution of this compound and its Metabolites in Liver and Plasma

Time PointCompartmentObserved Metabolites
1 hourPlasmaDiastereomers of this compound, Diacid (34), Guanosine Nucleoside (1)
1 hourLiverMonophosphate, Diphosphate, Triphosphate (2), Diacid (34), Guanosine Nucleoside (1)
6 hoursPlasmaGuanosine Nucleoside (1) (major), minimal parent prodrug and intermediate
6 hoursLiverMonophosphate, Diphosphate, Triphosphate, Intermediate (34), large amounts of Guanosine Nucleoside (1)

Data extracted from a study by McClure et al. (2010). Note: "1", "2", and "34" are compound numbers used in the source publication.

Experimental Protocols

The characterization of the intracellular metabolism of this compound relies on robust analytical methodologies to separate and quantify the parent compound and its various phosphorylated metabolites.

Metabolite Analysis in Primary Human Hepatocytes

A common experimental workflow for analyzing the intracellular metabolites of this compound is outlined below.

Experimental_Workflow Incubation Incubate primary human hepatocytes with [3H]-labeled this compound Extraction Extract intracellular metabolites Incubation->Extraction Separation Separate metabolites by HPLC Extraction->Separation Detection Analyze radioactivity with a Radiometric Flow Scintillation Analyzer Separation->Detection Identification Identify metabolites based on retention times of synthesized standards Detection->Identification Quantification Quantify intracellular concentrations (pmol/10^6 cells converted to µM) Identification->Quantification

Figure 2: General experimental workflow for the analysis of intracellular metabolites of this compound.

Detailed Methodology:

  • Cell Culture and Incubation: Primary human hepatocytes are incubated with radioactively labeled this compound (e.g., [³H]-labeled) at a specified concentration and for various time points.

  • Metabolite Extraction: Following incubation, the cells are washed to remove extracellular compound, and intracellular metabolites are extracted, typically using a suitable solvent like 60% methanol.

  • Chromatographic Separation: The cell extracts are then analyzed by High-Performance Liquid Chromatography (HPLC). A common method involves a strong anion exchange (SAX) column. The mobile phase typically consists of a gradient of potassium phosphate buffers (e.g., Buffer A: 0.02 M KH₂PO₄, pH 3.5; Buffer B: 1 M KH₂PO₄, pH 3.5). The elution is performed using a linear gradient of Buffer B from 0 to 100% over a period such as 100 minutes.

  • Detection and Quantification: The eluent from the HPLC is passed through a radiometric flow scintillation analyzer to detect and quantify the radioactively labeled metabolites.

  • Metabolite Identification: The individual metabolites (monophosphate, diphosphate, and triphosphate) are identified by comparing their retention times to those of synthesized standards.

  • Concentration Calculation: The intracellular concentration of each metabolite is calculated in pmol/10⁶ cells and can be converted to a molar concentration (µM) based on the estimated cell volume (e.g., 3 µL per 10⁶ cells for normal human liver parenchymal cells).

This in-depth understanding of the intracellular metabolism of this compound is critical for its continued development and for the design of next-generation antiviral nucleoside prodrugs. The efficient and targeted delivery of the active triphosphate to the site of viral replication is a key determinant of the compound's potent anti-HCV activity.

References

The Nucleotide Analog PSI-353661: A Deep Dive into its Targeting and Binding Mechanism on the HCV NS5B Polymerase

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

PRINCETON, NJ – In the landscape of antiviral drug development, particularly for Hepatitis C Virus (HCV), the NS5B RNA-dependent RNA polymerase (RdRp) has been a prime target. This whitepaper provides a detailed technical overview of PSI-353661, a potent nucleotide analog inhibitor, focusing on its mechanism of action, binding site on the NS5B polymerase, and the experimental methodologies used for its characterization. This document is intended for researchers, scientists, and drug development professionals in the field of virology and medicinal chemistry.

Introduction: The Role of NS5B in HCV Replication and as a Drug Target

The Hepatitis C virus, a single-stranded RNA virus, relies on the NS5B polymerase for the replication of its genome, making it an essential enzyme for the viral life cycle. The highly conserved nature of the NS5B active site across different HCV genotypes makes it an attractive target for direct-acting antiviral (DAA) agents. Nucleoside/nucleotide analog inhibitors are a class of DAAs that mimic natural substrates of the polymerase. Upon incorporation into the growing RNA chain, these analogs lead to chain termination, thus halting viral replication. This compound is a phosphoramidate prodrug of a guanosine nucleotide analog designed for enhanced delivery to the liver and efficient intracellular conversion to its active triphosphate form.

Mechanism of Action: From Prodrug to Active Inhibitor

This compound is administered as a prodrug, which is metabolized intracellularly to its active triphosphate form, PSI-352666 (2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-triphosphate)[1][2]. This active metabolite then acts as a competitive inhibitor of the NS5B polymerase, where it is incorporated into the nascent viral RNA strand, leading to chain termination.

The metabolic activation of this compound is a multi-step enzymatic process within the host cell[3][4]:

  • Ester Hydrolysis: The process begins with the hydrolysis of the carboxyl ester of the phosphoramidate moiety by cellular esterases such as Cathepsin A (CatA) and Carboxylesterase 1 (CES1).

  • Cyclization and Phenol Elimination: This is followed by a putative intramolecular nucleophilic attack, leading to the formation of a cyclized intermediate and the elimination of phenol, resulting in the alaninyl phosphate metabolite, PSI-353131.

  • Amino Acid Cleavage: The amino acid moiety is then cleaved by Histidine Triad Nucleotide-binding Protein 1 (HINT1).

  • Demethoxylation: The methoxy group at the 6-position of the guanine base is hydrolyzed by an adenosine deaminase-like protein to yield 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.

  • Phosphorylation: The monophosphate is subsequently phosphorylated to the diphosphate by guanylate kinase (GMK) and then to the active triphosphate, PSI-352666, by nucleoside diphosphate kinase (NDPK).

Metabolic Activation Pathway of this compound This compound This compound Intermediate_1 Carboxyl Ester Hydrolysis Product This compound->Intermediate_1 Cathepsin A / CES1 PSI-353131 Alaninyl Phosphate Metabolite Intermediate_1->PSI-353131 Intramolecular Attack (Phenol Elimination) Monophosphate 2'-deoxy-2'-fluoro-2'-C-methylguanosine -5'-monophosphate PSI-353131->Monophosphate HINT1 Diphosphate Diphosphate Monophosphate->Diphosphate Guanylate Kinase PSI-352666 Active Triphosphate (PSI-352666) Diphosphate->PSI-352666 Nucleoside Diphosphate Kinase

Metabolic activation pathway of this compound.

Target and Binding Site on NS5B Polymerase

The direct target of the active metabolite, PSI-352666, is the catalytic active site of the NS5B polymerase. Evidence for this binding site comes primarily from resistance studies. HCV replicons that are resistant to this compound have been shown to harbor specific mutations in the NS5B gene. A combination of three mutations, S15G, C223H, and V321I, in genotype 2a NS5B has been identified to confer a high level of resistance to PSI-352938 and this compound, both of which produce the same active triphosphate metabolite[5]. These residues are located within the palm and finger domains of the polymerase, in close proximity to the active site where nucleotide incorporation occurs. The S282T mutation, which confers resistance to some other nucleoside inhibitors, does not affect the activity of this compound. This indicates a specific interaction profile of PSI-352666 with the NS5B active site.

Quantitative Data on Antiviral Activity

The antiviral activity of this compound and its active form has been quantified in various assays. The following tables summarize the key efficacy data.

Table 1: In Vitro Efficacy of this compound in HCV Replicon Assays

HCV GenotypeReplicon TypeEC50 (nM)EC90 (nM)Reference(s)
1bWild-type3.08.5
1bS282T mutant-11
1aWild-type--
2aWild-type--

Table 2: In Vitro Inhibitory Activity of PSI-352666 against NS5B Polymerase

HCV GenotypeNS5B VariantIC50 (µM)Reference(s)
1bWild-type5.94
2a (JFH-1)Wild-type-
2a (JFH-1)S15G/C223H/V321I-

Experimental Protocols

The characterization of this compound involved several key experimental procedures, including HCV replicon assays and NS5B polymerase activity assays.

HCV Replicon Assay

This cell-based assay is used to determine the potency of antiviral compounds in inhibiting HCV RNA replication.

Principle: A subgenomic HCV RNA molecule (replicon), containing the NS3 to NS5B coding region and a selectable marker (e.g., neomycin phosphotransferase) or a reporter gene (e.g., luciferase), is introduced into human hepatoma cells (e.g., Huh-7). The replicon is capable of autonomous replication within the cells. The effect of an antiviral compound on replication is measured by quantifying the level of replicon RNA or the reporter gene expression.

Detailed Methodology:

  • Cell Culture: Huh-7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • RNA Transfection: In vitro transcribed replicon RNA is introduced into the cells via electroporation.

  • Drug Treatment: Following transfection, cells are seeded in 96-well plates and treated with serial dilutions of the test compound (e.g., this compound).

  • Incubation: Cells are incubated for a defined period (e.g., 72 hours) to allow for replicon replication and drug action.

  • Quantification of Replication:

    • Luciferase Reporter: If a luciferase reporter is used, cells are lysed, and luciferase activity is measured using a luminometer.

    • qRT-PCR: Total cellular RNA is extracted, and the level of HCV replicon RNA is quantified by real-time reverse transcription PCR.

  • Data Analysis: The concentration of the compound that inhibits replication by 50% (EC50) or 90% (EC90) is calculated from the dose-response curve.

HCV Replicon Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Huh-7 Cell Culture Transfection Electroporation of Replicon RNA Cell_Culture->Transfection RNA_Transcription In Vitro Transcription of Replicon RNA RNA_Transcription->Transfection Seeding Seeding Cells in 96-well Plates Transfection->Seeding Treatment Treatment with This compound Seeding->Treatment Incubation Incubation (72h) Treatment->Incubation Quantification Quantification of Replication (Luciferase or qRT-PCR) Incubation->Quantification Data_Analysis Calculation of EC50 and EC90 Quantification->Data_Analysis

Workflow for the HCV Replicon Assay.
NS5B Polymerase Inhibition Assay

This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of purified NS5B polymerase.

Principle: Recombinant NS5B polymerase is incubated with a template/primer RNA, ribonucleotides (including a radiolabeled or biotinylated nucleotide), and the test compound. The activity of the polymerase is determined by measuring the incorporation of the labeled nucleotide into the newly synthesized RNA strand.

Detailed Methodology:

  • Enzyme and Substrates: Purified recombinant NS5B polymerase is used. A common substrate is a homopolymeric template (e.g., poly(C)) with a complementary primer (e.g., oligo(G)).

  • Reaction Mixture: The reaction is typically carried out in a buffer containing Tris-HCl, MgCl2, DTT, and NaCl. The mixture includes the NS5B enzyme, the template/primer, a mix of unlabeled NTPs, and a labeled NTP (e.g., [α-32P]GTP).

  • Inhibitor Addition: The test compound (e.g., PSI-352666) is added to the reaction mixture at various concentrations.

  • Reaction Initiation and Incubation: The reaction is initiated by the addition of the enzyme or NTPs and incubated at a specific temperature (e.g., 30°C) for a set time (e.g., 1-2 hours).

  • Reaction Termination: The reaction is stopped by the addition of EDTA.

  • Product Quantification: The newly synthesized radiolabeled RNA is separated from unincorporated nucleotides (e.g., by filtration through a DE81 filter paper or precipitation) and quantified using a scintillation counter or phosphorimager.

  • Data Analysis: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC50) is determined from the dose-response curve.

NS5B Polymerase Inhibition Assay Components Reaction Components: - Purified NS5B - Template/Primer RNA - NTPs (one labeled) - PSI-352666 Incubation Incubation (e.g., 30°C, 1-2h) Components->Incubation Termination Reaction Termination (EDTA) Incubation->Termination Separation Separation of Synthesized RNA Termination->Separation Quantification Quantification of Incorporated Label Separation->Quantification Analysis IC50 Determination Quantification->Analysis

Workflow for the NS5B Polymerase Inhibition Assay.

Conclusion

This compound is a potent prodrug inhibitor of the HCV NS5B polymerase. Its mechanism of action involves intracellular conversion to the active triphosphate form, PSI-352666, which targets the catalytic active site of the polymerase, leading to chain termination of the viral RNA. The binding site has been elucidated through the analysis of resistance mutations located in the palm and finger domains of the enzyme. The quantitative data from both cell-based replicon assays and biochemical polymerase assays demonstrate its significant antiviral efficacy. The detailed experimental protocols provided herein offer a guide for the continued research and development of novel nucleotide analog inhibitors for HCV and other viral diseases.

References

Early-Stage Research on the Antiviral Activity of PSI-353661: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-353661 is a phosphoramidate prodrug of a guanosine nucleotide analog that has demonstrated potent and selective antiviral activity against the hepatitis C virus (HCV) in early-stage research. As a direct-acting antiviral (DAA), it targets the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. This document provides an in-depth technical overview of the foundational preclinical research on this compound, summarizing its mechanism of action, metabolic activation, in vitro efficacy, and resistance profile. Detailed experimental protocols for key assays are provided, and critical pathways and workflows are visualized to facilitate a comprehensive understanding of its antiviral properties.

Mechanism of Action and Metabolic Activation

This compound is a prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate.[1] To exert its antiviral effect, it must be metabolized intracellularly to its active 5'-triphosphate form, PSI-352666.[1][2] This active metabolite acts as an alternative substrate for the HCV NS5B polymerase, leading to chain termination during viral RNA replication.[1][2]

The metabolic activation of this compound is a multi-step enzymatic process within the host cell:

  • Carboxyl Ester Hydrolysis: The process begins with the hydrolysis of the carboxyl ester group of this compound, a reaction catalyzed by Cathepsin A (CatA) and Carboxylesterase 1 (CES1).

  • Cyclization and Elimination: This is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group, which results in the elimination of phenol and the formation of an alaninyl phosphate metabolite, PSI-353131.

  • Amino Acid Moiety Removal: The Histidine triad nucleotide-binding protein 1 (Hint 1) then cleaves the amino acid moiety.

  • Demethoxylation: Subsequently, the methoxyl group at the O6-position of the guanine base is hydrolyzed by adenosine deaminase-like protein 1 (ADAL1) to yield 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.

  • Phosphorylation: The resulting monophosphate is then phosphorylated to the diphosphate by guanylate kinase.

  • Final Phosphorylation: Finally, nucleoside diphosphate kinase catalyzes the phosphorylation of the diphosphate to the active triphosphate form, PSI-352666.

Metabolic Activation of this compound PSI_353661 This compound Intermediate_1 Carboxyl Ester Hydrolysis Intermediate PSI_353661->Intermediate_1 Cathepsin A, Carboxylesterase 1 PSI_353131 PSI-353131 (Alaninyl Phosphate Metabolite) Intermediate_1->PSI_353131 Intramolecular Nucleophilic Attack Monophosphate 2'-deoxy-2'-fluoro-2'-C- methylguanosine-5'-monophosphate PSI_353131->Monophosphate Hint 1, ADAL1 Diphosphate Diphosphate Metabolite Monophosphate->Diphosphate Guanylate Kinase PSI_352666 PSI-352666 (Active Triphosphate) Diphosphate->PSI_352666 Nucleoside Diphosphate Kinase NS5B HCV NS5B Polymerase PSI_352666->NS5B Inhibition Inhibition of Viral RNA Replication NS5B->Inhibition

Caption: Metabolic activation pathway of this compound.

In Vitro Antiviral Activity

This compound has demonstrated potent in vitro activity against various HCV genotypes in cell-based replicon assays. The replicon system is a valuable tool for studying viral replication events without the need for infectious virus particles.

Data Presentation

The following tables summarize the quantitative data on the in vitro antiviral activity and cytotoxicity of this compound.

Table 1: Antiviral Activity of this compound in HCV Replicon Assays

HCV Genotype/RepliconEC50 (µM)EC90 (µM)Cell LineAssay DurationReference
Genotype 1b (wild-type)0.00300.0085Huh-74 days
Genotype 1b (S282T resistant)-0.011Huh-7-
Genotype 1a--Huh-7-
Genotype 2a--Huh-7-

EC50: 50% effective concentration; EC90: 90% effective concentration. Data for genotypes 1a and 2a indicate high activity without specific values provided in the source.

Table 2: Cytotoxicity Profile of this compound

Cell LineCC50 (µM)Assay DurationReference
Huh-7> 808 days
HepG2> 808 days
BxPC3> 808 days
CEM> 808 days

CC50: 50% cytotoxic concentration.

Resistance Profile

In vitro resistance selection studies have been conducted to identify mutations that may confer resistance to this compound.

  • Genotype 1a and 1b: No resistant replicons were selected in these genotypes.

  • Genotype 2a (JFH-1): Resistance to this compound was observed in genotype 2a replicons. Sequencing of the NS5B region identified several amino acid changes, including S15G, R222Q, C223Y/H, L320I, and V321I.

  • Combination of Mutations: Phenotypic analysis revealed that single amino acid changes were not sufficient to significantly reduce the activity of this compound. A combination of three mutations (S15G/C223H/V321I) was required to confer a high level of resistance.

  • Cross-Resistance: No cross-resistance was observed between this compound and other classes of HCV inhibitors, including other 2'-modified nucleoside/tide analogs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the early-stage research of this compound.

HCV Replicon Assay

This assay is used to determine the in vitro antiviral efficacy of a compound by measuring the inhibition of HCV RNA replication in a cell-based system.

HCV Replicon Assay Workflow Start Start Cell_Seeding Seed Huh-7 cells containing HCV replicon into 96-well plates Start->Cell_Seeding Compound_Addition Add serial dilutions of This compound to the cells Cell_Seeding->Compound_Addition Incubation Incubate for 4 days at 37°C, 5% CO2 Compound_Addition->Incubation Luciferase_Assay Measure luciferase activity (correlates with RNA replication) Incubation->Luciferase_Assay Data_Analysis Calculate EC50 and EC90 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End

Caption: General workflow for an HCV replicon assay.

Methodology:

  • Cell Culture: Huh-7 cells harboring an HCV subgenomic replicon encoding a luciferase reporter gene are used. Cells are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and G418 for selection.

  • Assay Procedure:

    • Cells are seeded into 96-well plates at an appropriate density.

    • After 24 hours, the culture medium is replaced with medium containing serial dilutions of this compound.

    • The plates are incubated for 4 days at 37°C in a 5% CO2 atmosphere.

  • Data Acquisition:

    • After incubation, the cells are lysed, and luciferase activity is measured using a commercial luciferase assay system and a luminometer.

  • Data Analysis:

    • The 50% effective concentration (EC50) and 90% effective concentration (EC90) are calculated by plotting the percentage of inhibition of luciferase activity against the compound concentration using a non-linear regression model.

Cytotoxicity Assay

This assay is performed to determine the concentration of a compound that is toxic to host cells.

Methodology:

  • Cell Culture: Huh-7, HepG2, BxPC3, and CEM cells are cultured in their respective recommended media.

  • Assay Procedure:

    • Cells are seeded into 96-well plates.

    • Serial dilutions of this compound are added to the cells.

    • Plates are incubated for 8 days at 37°C in a 5% CO2 atmosphere.

  • Data Acquisition:

    • Cell viability is assessed using a colorimetric assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity. The absorbance is read using a microplate reader.

  • Data Analysis:

    • The 50% cytotoxic concentration (CC50) is determined by plotting the percentage of cell viability against the compound concentration.

In Vitro Resistance Selection Study

This study is designed to identify viral mutations that confer resistance to an antiviral compound.

Methodology:

  • Cell Culture and Compound Exposure:

    • HCV replicon-containing cells (e.g., genotype 2a JFH-1) are cultured in the presence of a fixed concentration of this compound.

    • The cells are passaged every 3-4 days, and the concentration of the compound may be gradually increased over time.

  • Monitoring for Resistance:

    • The emergence of resistant colonies is monitored by observing cell growth in the presence of the compound.

  • Genotypic Analysis:

    • RNA is extracted from the resistant cell colonies.

    • The NS5B region of the HCV genome is amplified by RT-PCR and sequenced to identify amino acid substitutions.

  • Phenotypic Analysis:

    • The identified mutations are introduced into a wild-type replicon construct via site-directed mutagenesis.

    • The susceptibility of the mutant replicons to this compound is then determined using the HCV replicon assay to confirm the resistance phenotype.

Conclusion

Early-stage research on this compound has established its profile as a potent and selective inhibitor of HCV replication. Its mechanism of action, involving intracellular conversion to an active triphosphate that targets the viral NS5B polymerase, is well-characterized. The compound exhibits strong in vitro activity against multiple HCV genotypes and maintains activity against some nucleoside/tide-resistant variants. While a high genetic barrier to resistance is observed for genotypes 1a and 1b, a specific combination of mutations in the NS5B polymerase can confer resistance in genotype 2a. The favorable cytotoxicity profile observed in preclinical studies underscores its potential as an antiviral therapeutic. Further research and clinical development are necessary to fully elucidate the therapeutic potential of this compound in the treatment of chronic hepatitis C.

References

PSI-353661: A Technical Overview of a Preclinical Hepatitis C Virus Nucleotide Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

PSI-353661, also known as GS-558093, is a phosphoramidate prodrug of a guanosine nucleotide analog developed as a potential inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] This document provides a comprehensive technical guide on the fundamental properties and characteristics of this compound, summarizing its mechanism of action, preclinical efficacy, resistance profile, and metabolic activation. The information is intended for researchers and professionals in the field of antiviral drug development.

Core Properties and Mechanism of Action

This compound is a prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate.[1] Its design as a phosphoramidate allows for efficient delivery into hepatocytes, the primary site of HCV replication.[3] Once inside the cell, it undergoes metabolic activation to its active triphosphate form, PSI-352666.[1]

The active triphosphate, PSI-352666, acts as a competitive inhibitor of the HCV NS5B polymerase, an essential enzyme for the replication of the viral RNA genome. By mimicking the natural nucleotide substrate, PSI-352666 is incorporated into the nascent viral RNA chain, leading to chain termination and the cessation of viral replication.

Metabolic Activation Pathway

The intracellular conversion of this compound to its active triphosphate form involves a multi-step enzymatic process:

  • Ester Hydrolysis: The initial step is the hydrolysis of the carboxyl ester group, a reaction catalyzed by cathepsin A (CatA) and carboxylesterase 1 (CES1).

  • Cyclization and Phenol Elimination: This is followed by a putative nucleophilic attack on the phosphorus by the carboxyl group, resulting in the elimination of phenol and the formation of an alaninyl phosphate metabolite (PSI-353131).

  • Amino Acid Cleavage: The histidine triad nucleotide-binding protein 1 (Hint1) then removes the alanine moiety.

  • Demethoxylation: Subsequently, the methoxy group at the O6 position of the guanine base is hydrolyzed by adenosine deaminase-like protein 1 (ADAL1) to yield 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.

  • Phosphorylation: The monophosphate is then sequentially phosphorylated by guanylate kinase to the diphosphate and by nucleoside diphosphate kinase to the active triphosphate, PSI-352666.

Metabolic Activation of this compound PSI_353661 This compound (Prodrug) Intermediate_1 Carboxylate Intermediate PSI_353661->Intermediate_1 PSI_353131 PSI-353131 (Alaninyl Phosphate Metabolite) Intermediate_1->PSI_353131 Monophosphate 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate PSI_353131->Monophosphate Diphosphate Diphosphate Metabolite Monophosphate->Diphosphate PSI_352666 PSI-352666 (Active Triphosphate) Diphosphate->PSI_352666

Caption: Metabolic activation pathway of this compound to its active form, PSI-352666.

Quantitative Preclinical Data

The following tables summarize the in vitro efficacy and cytotoxicity data for this compound.

Table 1: In Vitro Anti-HCV Activity
ParameterHCV Genotype/RepliconValueReference
EC50 Genotype 1b0.0030 µM
EC90 Wild-Type Replicon8 nM
S282T Resistant Replicon11 nM
Genotype 1b0.0085 µM
Table 2: In Vitro Cytotoxicity
Cell LineIC50Reference
Huh7> 80 µM
HepG2> 80 µM
BxPC3> 80 µM
CEM> 80 µM

Resistance Profile

In vitro resistance selection studies using HCV replicon cells have shown that single amino acid changes in the NS5B polymerase are insufficient to confer significant resistance to this compound. A combination of at least three mutations (S15G, C223H, and V321I) in the genotype 2a NS5B polymerase was required to elicit a high level of resistance. Notably, this compound retains full activity against replicons containing the S282T substitution, a mutation that confers resistance to other 2'-substituted nucleoside analogs.

Experimental Protocols

The following are representative protocols based on published methodologies for the evaluation of compounds like this compound.

General Synthesis of this compound Analogs

The synthesis of phosphoramidate prodrugs of 2'-deoxy-2'-fluoro-2'-C-methylguanosine monophosphate analogs, including this compound, generally follows a multi-step chemical process. A representative scheme is outlined below.

Synthesis of this compound Analogs Ribonolactol Ribonolactol Precursor Chloro_Nucleoside 6-Chloro Nucleoside Intermediate Ribonolactol->Chloro_Nucleoside Guanosine_Analog 6-Substituted Guanosine Analog Chloro_Nucleoside->Guanosine_Analog Phosphoramidate Phosphoramidate Prodrug (e.g., this compound) Guanosine_Analog->Phosphoramidate

Caption: Generalized synthetic workflow for this compound analogs.

Protocol:

  • Preparation of the 6-Chloro Nucleoside Intermediate: Starting from a suitable ribonolactol precursor, the 6-chloro purine nucleoside is synthesized through a series of chemical transformations.

  • Synthesis of 6-Substituted Guanosine Analogs: The 6-chloro intermediate is then reacted with various nucleophiles (e.g., alkoxides, amines) to introduce different substituents at the 6-position of the purine base. For this compound, this would involve the introduction of a methoxy group.

  • Introduction of the Phosphoramidate Moiety: The 6-substituted guanosine analog is reacted with a phosphorochloridate reagent in the presence of an activating agent like N-methylimidazole to form the desired phosphoramidate prodrug.

  • Purification: The final product is purified using standard chromatographic techniques, such as silica gel chromatography or high-performance liquid chromatography (HPLC).

HCV Replicon Assay

This assay is used to determine the in vitro antiviral activity of compounds against HCV replication.

Materials:

  • Huh-7 human hepatoma cells

  • HCV subgenomic replicon-containing cells (e.g., genotype 1b)

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and antibiotics

  • G418 (for stable replicon cell line maintenance)

  • This compound (or other test compounds)

  • Luciferase assay reagent (for replicons containing a luciferase reporter)

  • 96-well cell culture plates

Protocol:

  • Cell Seeding: Seed Huh-7 cells harboring the HCV replicon in 96-well plates at a density of approximately 5,000 to 10,000 cells per well.

  • Compound Addition: Prepare serial dilutions of this compound in DMSO and add them to the cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Incubation: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 3 to 4 days.

  • Quantification of HCV Replication:

    • Luciferase Reporter: If using a luciferase-expressing replicon, lyse the cells and measure luciferase activity according to the manufacturer's protocol.

    • qRT-PCR: Alternatively, extract total cellular RNA and quantify HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: Calculate the EC50 and EC90 values by plotting the percentage of inhibition of HCV replication against the log of the compound concentration.

In Vivo Efficacy in Human Hepatocyte Chimeric Mice

This animal model is used to evaluate the in vivo antiviral efficacy of drug candidates.

Protocol:

  • Animal Model: Utilize immunodeficient mice with livers repopulated with human hepatocytes.

  • HCV Infection: Infect the chimeric mice with a patient-derived HCV isolate.

  • Drug Administration: Once chronic HCV infection is established (as confirmed by stable serum HCV RNA levels), administer this compound orally (p.o.) at a specified dose (e.g., 50 mg/kg) daily for a defined treatment period (e.g., 4 weeks).

  • Monitoring: Collect blood samples at regular intervals to monitor serum HCV RNA levels and assess potential drug-related toxicity.

  • Endpoint Analysis: At the end of the study, sacrifice the animals and collect liver tissue to measure intrahepatic HCV RNA and the levels of the active triphosphate metabolite (PSI-352666).

Clinical Development Status

As of the latest available information, this compound was in preclinical development in 2010. A thorough search of publicly available clinical trial registries for "this compound" and its alias "GS-558093" did not yield any results for clinical trials in humans. This suggests that the compound may not have progressed to clinical development or was discontinued at the preclinical stage.

Conclusion

This compound is a potent preclinical inhibitor of HCV replication with a well-defined mechanism of action and metabolic activation pathway. Its high in vitro potency against both wild-type and certain drug-resistant HCV strains, coupled with a favorable in vitro cytotoxicity profile, highlighted its potential as an antiviral agent. However, the lack of publicly available data on its progression to clinical trials suggests that its development may have been halted. The information presented in this guide provides a detailed overview of the foundational scientific knowledge surrounding this compound for the benefit of the research community.

References

Methodological & Application

Application Notes and Protocols for PSI-353661 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the in vitro evaluation of PSI-353661, an experimental phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.

Mechanism of Action

This compound is a liver-targeting prodrug that is metabolized intracellularly to its active triphosphate form, PSI-352666. This active metabolite acts as a chain terminator when incorporated into the nascent HCV RNA strand by the NS5B polymerase, thus inhibiting viral replication. The metabolic activation of this compound involves a series of enzymatic steps, beginning with the hydrolysis of the carboxyl ester by Cathepsin A and Carboxylesterase 1 (CES1). This is followed by the removal of the amino acid moiety by Histidine triad nucleotide-binding protein 1 (HINT1) and subsequent phosphorylation steps to yield the active triphosphate analog.

Signaling Pathway: Metabolic Activation of this compound

The following diagram illustrates the intracellular metabolic activation pathway of this compound to its active triphosphate form, PSI-352666.

This compound Metabolic Activation cluster_0 Extracellular Space cluster_1 Intracellular Space (Hepatocyte) PSI-353661_ext This compound PSI-353661_int This compound PSI-353661_ext->PSI-353661_int Cellular Uptake Metabolite_1 Alaninyl Phosphate Metabolite (PSI-353131) PSI-353661_int->Metabolite_1 Cathepsin A / CES1 Monophosphate Guanosine Monophosphate Analog Metabolite_1->Monophosphate HINT1 Diphosphate Guanosine Diphosphate Analog Monophosphate->Diphosphate Guanylate Kinase Triphosphate Active Guanosine Triphosphate Analog (PSI-352666) Diphosphate->Triphosphate Nucleoside Diphosphate Kinase Inhibition Inhibition Triphosphate->Inhibition HCV_RNA_Replication HCV RNA Replication Inhibition->HCV_RNA_Replication

Caption: Metabolic activation of this compound to its active form.

Quantitative Data Summary

The following tables summarize the in vitro antiviral activity and cytotoxicity of this compound in various HCV replicon systems and cell lines.

Table 1: Antiviral Activity of this compound against HCV Replicons

HCV GenotypeReplicon SystemEC₅₀ (nM)EC₉₀ (nM)Reference
1aWild-Type-8[1]
1bWild-Type3.08.5[2]
2aWild-Type---
1bS282T Mutant-11[1]

Table 2: Cytotoxicity Profile of this compound

Cell LineAssay DurationCC₅₀ (µM)Reference
Huh78 days> 80[2]
HepG28 days> 80[2]
BxPC38 days> 80
CEM8 days> 80

Experimental Protocols

Protocol 1: HCV Replicon Assay for Antiviral Activity

This protocol describes the determination of the 50% effective concentration (EC₅₀) of this compound using an HCV subgenomic replicon system expressing a reporter gene (e.g., luciferase).

Experimental Workflow: HCV Replicon Assay

HCV Replicon Assay Workflow Start Start Seed_Cells Seed Huh7-derived cells (e.g., Huh7-Lunet) in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Add compound dilutions to cells Prepare_Compound->Treat_Cells Incubate Incubate for 72 hours Treat_Cells->Incubate Lyse_Cells Lyse cells Incubate->Lyse_Cells Measure_Luciferase Measure luciferase activity Lyse_Cells->Measure_Luciferase Analyze_Data Calculate EC₅₀ values Measure_Luciferase->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the antiviral activity of this compound.

Materials:

  • HCV genotype 1b subgenomic replicon-harboring Huh7 cells (e.g., Huh-7 Lunet)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

Procedure:

  • Cell Seeding: Seed Huh7 cells harboring the HCV genotype 1b luciferase reporter replicon in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin. Incubate overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in DMEM. The final concentrations should typically range from 0.1 nM to 1 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Cell Treatment: Remove the culture medium from the 96-well plate and add 100 µL of the prepared compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity according to the manufacturer's protocol for the luciferase assay system.

  • Data Analysis: Determine the EC₅₀ value by plotting the percentage of inhibition of luciferase activity against the log concentration of this compound and fitting the data to a sigmoidal dose-response curve.

Protocol 2: Infectious Virus Assay

This protocol outlines the procedure to evaluate the efficacy of this compound against infectious HCV particles using the JFH-1 (genotype 2a) cell culture system.

Experimental Workflow: Infectious Virus Assay

Infectious Virus Assay Workflow Start Start Seed_Cells Seed Huh7.5 cells in 48-well plates Start->Seed_Cells Infect_Cells Infect cells with HCVcc (JFH-1) at a specific MOI Seed_Cells->Infect_Cells Prepare_Compound Prepare serial dilutions of this compound Infect_Cells->Prepare_Compound Treat_Cells Add compound dilutions to infected cells Prepare_Compound->Treat_Cells Incubate Incubate for 48-72 hours Treat_Cells->Incubate Harvest_Supernatant Harvest cell culture supernatant Incubate->Harvest_Supernatant Quantify_Virus Quantify viral RNA (RT-qPCR) or infectious virus (TCID₅₀) Harvest_Supernatant->Quantify_Virus Analyze_Data Calculate EC₅₀ values Quantify_Virus->Analyze_Data End End Analyze_Data->End

Caption: Workflow for assessing this compound against infectious HCV.

Materials:

  • Huh7.5 cells

  • HCV cell culture-derived virus (HCVcc), JFH-1 strain

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • RNA extraction kit

  • Reagents for RT-qPCR

  • 48-well cell culture plates

Procedure:

  • Cell Seeding: Seed Huh7.5 cells in a 48-well plate at a density of 2 x 10⁴ cells per well and incubate overnight.

  • Infection: Infect the cells with HCVcc (JFH-1) at a multiplicity of infection (MOI) of 0.1 for 4 hours.

  • Treatment: After infection, remove the virus inoculum, wash the cells with PBS, and add fresh medium containing serial dilutions of this compound.

  • Incubation: Incubate the plates for 48 to 72 hours.

  • Viral RNA Quantification: Harvest the cell culture supernatant and extract viral RNA using a commercial kit. Quantify HCV RNA levels using a one-step real-time RT-PCR assay.

  • Data Analysis: Calculate the EC₅₀ value based on the reduction of HCV RNA levels in the supernatant of treated cells compared to the vehicle control.

Protocol 3: Cytotoxicity Assay (MTT Assay)

This protocol is for determining the 50% cytotoxic concentration (CC₅₀) of this compound in Huh7 cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Experimental Workflow: MTT Cytotoxicity Assay

MTT Cytotoxicity Assay Workflow Start Start Seed_Cells Seed Huh7 cells in 96-well plates Start->Seed_Cells Prepare_Compound Prepare serial dilutions of this compound Seed_Cells->Prepare_Compound Treat_Cells Add compound dilutions to cells Prepare_Compound->Treat_Cells Incubate Incubate for the desired duration (e.g., 8 days) Treat_Cells->Incubate Add_MTT Add MTT solution to each well Incubate->Add_MTT Incubate_MTT Incubate for 2-4 hours Add_MTT->Incubate_MTT Solubilize Add solubilization solution (e.g., DMSO) Incubate_MTT->Solubilize Measure_Absorbance Measure absorbance at 570 nm Solubilize->Measure_Absorbance Analyze_Data Calculate CC₅₀ values Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow for determining the cytotoxicity of this compound.

Materials:

  • Huh7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • This compound

  • DMSO

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed Huh7 cells in a 96-well plate at a density of 5 x 10³ cells per well.

  • Compound Treatment: The following day, treat the cells with serial dilutions of this compound (typically from 1 µM to 100 µM). Include a vehicle control (DMSO) and a no-cell control (medium only).

  • Incubation: Incubate the plate for 8 days, changing the medium with freshly prepared compound every 2-3 days.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the CC₅₀ value by plotting the percentage of cell viability against the log concentration of this compound.

References

Application Notes and Protocols for PSI-353661 in an HCV Replicon Assay

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

PSI-353661 is a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, designed for the treatment of Hepatitis C Virus (HCV) infection.[1] It acts as a potent and selective inhibitor of the HCV NS5B RNA-dependent RNA polymerase, an enzyme essential for the replication of the viral genome.[2][3] As a prodrug, this compound is metabolized within cells to its active 5'-triphosphate form, PSI-352666.[4][5] This active metabolite functions as an alternative substrate for the NS5B polymerase, leading to the termination of RNA chain synthesis and thereby inhibiting viral replication. This compound has demonstrated significant antiviral activity against multiple HCV genotypes, including 1a, 1b, and 2a, in cell-based replicon assays. It also maintains its potency against replicons containing the S282T mutation, a substitution known to confer resistance to other nucleoside analogs.

Data Presentation

The antiviral activity and cytotoxicity profile of this compound have been evaluated in various HCV replicon systems. The following tables summarize the key quantitative data.

Table 1: Antiviral Activity of this compound in HCV Replicon Assays

HCV Genotype/RepliconEC50 (nM)EC90 (nM)Reference
Genotype 1b3.0 ± 1.48.5
Genotype 1b (Wild Type)-8
Genotype 1b (S282T Mutant)-11

EC50 (50% effective concentration) and EC90 (90% effective concentration) values represent the concentrations required to inhibit HCV RNA replication by 50% and 90%, respectively.

Table 2: Cytotoxicity Profile of this compound

Cell LineIncubation TimeIC50 (µM)Reference
Huh78 days> 80
HepG28 days> 80
BxPC38 days> 80
CEM8 days> 80

IC50 (50% inhibitory concentration) values represent the concentration at which 50% of cell growth is inhibited.

Metabolic Activation Pathway of this compound

The following diagram illustrates the intracellular metabolic pathway that converts the this compound prodrug into its active antiviral agent, PSI-352666.

PSI353661_Pathway cluster_cell Hepatocyte PSI353661 This compound (Prodrug) Intermediate1 Alaninyl Phosphate Metabolite (PSI-353131) PSI353661->Intermediate1 Cathepsin A CES1 Monophosphate 2'-dF-2'-C-Me-GMP (Monophosphate) Intermediate1->Monophosphate Hint 1 Diphosphate 2'-dF-2'-C-Me-GDP (Diphosphate) Monophosphate->Diphosphate Guanylate Kinase Triphosphate PSI-352666 (Active Triphosphate) Diphosphate->Triphosphate NDPK NS5B HCV NS5B Polymerase Triphosphate->NS5B Inhibits Inhibition Inhibition of HCV RNA Replication

Caption: Metabolic activation of this compound to its active triphosphate form.

Experimental Protocols

This section provides a detailed methodology for evaluating the antiviral activity of this compound using a transient HCV subgenomic replicon assay with a luciferase reporter.

Materials and Reagents
  • Cell Line: Huh-7.5.1 cells (or other highly permissive Huh-7 derived cell lines like Huh7-Lunet).

  • HCV Replicon: A subgenomic HCV replicon plasmid containing a firefly luciferase reporter gene (e.g., genotype 1b Con1 strain).

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 10 mM HEPES, 1x non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Compound: this compound, dissolved in dimethyl sulfoxide (DMSO) to create a high-concentration stock solution.

  • Reagents for In Vitro Transcription: T7 RNA polymerase kit (e.g., T7 MEGAScript, Ambion).

  • RNA Purification Kit: (e.g., RNeasy Kit, Qiagen).

  • Transfection Reagent: Electroporation cuvettes and an electroporator (e.g., Gene Pulser Xcell, Bio-Rad).

  • Assay Plates: White, opaque 96-well cell culture plates.

  • Luciferase Assay System: (e.g., Bright-Glo or ONE-Glo Luciferase Assay System, Promega).

  • Luminometer: For measuring luciferase activity.

  • Cytotoxicity Assay Kit: (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay (MTS), Promega).

Protocol: Transient Luciferase Reporter HCV Replicon Assay

Step 1: Preparation of HCV Replicon RNA

  • Linearize the HCV replicon plasmid downstream of the 3' NTR using a suitable restriction enzyme.

  • Purify the linearized DNA template.

  • Synthesize HCV RNA in vitro from the linearized plasmid using a T7 RNA polymerase kit following the manufacturer's protocol.

  • Purify the transcribed RNA using an RNA purification kit to remove unincorporated nucleotides and enzymes.

  • Verify the integrity and concentration of the RNA using gel electrophoresis and spectrophotometry.

Step 2: Cell Preparation and Electroporation

  • Culture Huh-7.5.1 cells in complete growth medium until they reach 70-80% confluency.

  • Trypsinize the cells, wash with ice-cold, serum-free DMEM, and resuspend them at a concentration of 1 x 10⁷ cells/mL in RNase-free PBS or electroporation buffer.

  • Mix 10 µg of the purified HCV replicon RNA with 400 µL of the cell suspension.

  • Transfer the mixture to a 4-mm gap electroporation cuvette and deliver a single pulse (e.g., 270 V, 950 µF).

  • Immediately after electroporation, transfer the cells to a tube containing 10-15 mL of pre-warmed complete growth medium and gently mix.

Step 3: Compound Treatment

  • Prepare serial dilutions of this compound in complete growth medium in a separate 96-well plate. The final DMSO concentration should be kept constant and low (e.g., ≤0.5%).

  • Seed the electroporated cells into white, opaque 96-well plates at a density of 1 x 10⁴ to 2 x 10⁴ cells per well in 100 µL of medium.

  • Add 100 µL of the diluted this compound solutions to the appropriate wells. Include "no drug" (vehicle control) and "no cells" (background) controls.

  • For cytotoxicity assessment, plate non-electroporated cells in a separate 96-well plate and treat with the same serial dilutions of this compound.

Step 4: Incubation and Luciferase Assay

  • Incubate the assay plates at 37°C in a 5% CO₂ incubator for 72 hours.

  • After incubation, remove the plates from the incubator and allow them to equilibrate to room temperature for 20-30 minutes.

  • Add luciferase assay reagent to each well according to the manufacturer's instructions (e.g., 100 µL per well).

  • Measure the luminescence signal using a plate-reading luminometer.

Step 5: Cytotoxicity Assay

  • To the parallel cytotoxicity plate, add MTS reagent according to the manufacturer's protocol.

  • Incubate for 1-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a plate reader.

Data Analysis
  • Normalize Luciferase Data: Subtract the average background luminescence (from "no cells" wells) from all other readings.

  • Calculate Percent Inhibition: Express the luminescence signal in treated wells as a percentage of the vehicle control wells.

    • Percent Inhibition = 100 x [1 - (Signal_Treated / Signal_Vehicle)]

  • Determine EC50: Plot the percent inhibition against the logarithm of the compound concentration. Use a non-linear regression analysis (e.g., four-parameter logistic curve fit) to calculate the EC50 value.

  • Determine IC50: Calculate the percentage of cell viability relative to the vehicle control for the cytotoxicity data. Plot this against the logarithm of the compound concentration to determine the IC50 value.

  • Calculate Selectivity Index (SI): The SI is a measure of the compound's therapeutic window.

    • SI = IC50 / EC50

Experimental Workflow Diagram

The following diagram provides a visual overview of the key steps in the HCV replicon assay.

HCV_Replicon_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis pDNA HCV Replicon Plasmid RNA In Vitro Transcription (HCV Replicon RNA) pDNA->RNA Transfect Electroporate Cells with HCV RNA RNA->Transfect Cells Culture Huh-7.5.1 Cells Cells->Transfect Plate Plate Cells in 96-Well Plate Transfect->Plate Treat Add this compound (Serial Dilutions) Plate->Treat Incubate Incubate for 72 hours Treat->Incubate Measure Measure Luciferase Activity (Luminometer) Incubate->Measure Plot Plot Dose-Response Curve Measure->Plot Calculate Calculate EC50 Value Plot->Calculate

Caption: Workflow for determining the EC50 of this compound in an HCV replicon assay.

References

Application Notes and Protocols for In Vitro Testing of PSI-353661 in Primary Human Hepatocytes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a potent phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, designed as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. As a nucleotide analog, it requires intracellular phosphorylation to its active triphosphate form, PSI-352666. This document provides detailed application notes and protocols for the in vitro evaluation of this compound in primary human hepatocytes, the most relevant cell model for studying HCV infection and liver-targeted drug metabolism.

Data Presentation

In Vitro Efficacy of this compound in HCV Replicon Assays

The following table summarizes the potent antiviral activity of this compound against various HCV genotypes and a key resistance mutant in cell-based replicon assays.

HCV Genotype/MutantEC50 (µM)EC90 (µM)Cell LineReference
Genotype 1b (wild-type)0.00300.0085Huh-7[1]
Genotype 1b (S282T mutant)-0.011Huh-7[1]
Genotype 1a (H77)Potent activity-Huh-7[2]
Genotype 2a (J6/JFH-1)Potent activity-Huh-7[2]

Note: EC50 and EC90 values represent the concentrations required to inhibit 50% and 90% of viral replication, respectively.

Cytotoxicity Profile of this compound

This compound has demonstrated a favorable cytotoxicity profile in various human cell lines.

Cell LineIC50 (µM)Exposure TimeReference
Huh-7 (human hepatoma)> 808 days[1]
HepG2 (human hepatoma)> 808 days
BxPC3 (human pancreas)> 808 days
CEM (human T-cell)> 808 days

Note: IC50 represents the concentration at which 50% of cells are killed. A higher IC50 value indicates lower cytotoxicity.

Metabolic Activation in Primary Human Hepatocytes

A key feature of this compound is its efficient conversion to the active triphosphate form in the liver.

Cell TypeActive Triphosphate (PSI-352666) ConcentrationIncubation TimeReference
Primary Human Hepatocytes0.44 mM24 hours

Signaling Pathways and Experimental Workflows

Metabolic Activation Pathway of this compound

The following diagram illustrates the intracellular metabolic cascade that converts the prodrug this compound into its active antiviral form, PSI-352666.

Metabolic Activation of this compound Metabolic Activation Pathway of this compound cluster_enzymes Metabolizing Enzymes PSI_353661 This compound (Prodrug) PSI_353131 PSI-353131 (Alaninyl Phosphate Metabolite) PSI_353661->PSI_353131 GM_MP 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate PSI_353131->GM_MP GM_DP Guanosine Diphosphate GM_MP->GM_DP PSI_352666 PSI-352666 (Active Triphosphate) GM_DP->PSI_352666 Phosphorylation HCV_Polymerase HCV NS5B Polymerase PSI_352666->HCV_Polymerase CatA_CES1 Cathepsin A (CatA) & Carboxylesterase 1 (CES1) Hint1 Histidine triad nucleotide-binding protein 1 (Hint1) ADAL1 Adenosine deaminase-like protein 1 (ADAL1) GK Guanylate Kinase NDPK Nucleoside Diphosphate Kinase

Caption: Intracellular conversion of this compound to its active triphosphate form.

Experimental Workflow for In Vitro Testing

This diagram outlines the general workflow for assessing the antiviral efficacy and cytotoxicity of this compound in primary human hepatocytes.

Experimental Workflow Workflow for In Vitro Evaluation of this compound cluster_setup Experiment Setup cluster_infection HCV Infection cluster_treatment Drug Treatment cluster_analysis Data Analysis Hepatocyte_Isolation Isolate/Thaw Primary Human Hepatocytes Cell_Seeding Seed Hepatocytes in Collagen-Coated Plates Hepatocyte_Isolation->Cell_Seeding Cell_Culture Culture Hepatocytes Cell_Seeding->Cell_Culture HCV_Infection Infect Hepatocytes with HCVcc Cell_Culture->HCV_Infection Drug_Treatment Treat with Serial Dilutions of this compound HCV_Infection->Drug_Treatment RNA_Extraction Extract Total RNA Drug_Treatment->RNA_Extraction Cytotoxicity_Assay Assess Cell Viability (e.g., MTS/LDH assay) Drug_Treatment->Cytotoxicity_Assay RT_qPCR Quantify HCV RNA (RT-qPCR) RNA_Extraction->RT_qPCR Data_Analysis Calculate EC50, EC90, and CC50 Values RT_qPCR->Data_Analysis Cytotoxicity_Assay->Data_Analysis

Caption: Step-by-step process for testing this compound in primary human hepatocytes.

Experimental Protocols

Protocol 1: Culturing and Infection of Primary Human Hepatocytes with HCV

Materials:

  • Cryopreserved primary human hepatocytes

  • Hepatocyte thawing medium

  • Hepatocyte plating medium

  • Hepatocyte maintenance medium

  • Collagen-coated 24- or 96-well plates

  • HCV cell culture-derived virus (HCVcc) stock (e.g., Jc1 strain)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Thawing of Hepatocytes: Rapidly thaw the cryovial of hepatocytes in a 37°C water bath. Transfer the cell suspension to a conical tube containing pre-warmed thawing medium. Centrifuge at a low speed (e.g., 50-100 x g) for 5-10 minutes to pellet the cells.

  • Cell Seeding: Gently resuspend the cell pellet in plating medium and determine cell viability and density using a hemocytometer and trypan blue exclusion. Seed the hepatocytes onto collagen-coated plates at a desired density (typically 0.5 x 10^5 to 1 x 10^5 cells/well for a 24-well plate).

  • Cell Culture: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2. After 4-6 hours, replace the plating medium with maintenance medium to remove unattached and non-viable cells.

  • HCV Infection: After 24 hours of culture, aspirate the maintenance medium and infect the hepatocytes with HCVcc at a multiplicity of infection (MOI) of 0.1 to 1 in a minimal volume of medium.

  • Incubation: Incubate the infected cells for 4-6 hours at 37°C to allow for viral entry.

  • Washing: After the incubation period, wash the cells three times with PBS to remove the viral inoculum. Add fresh maintenance medium to each well.

Protocol 2: Antiviral Activity Assay

Materials:

  • HCV-infected primary human hepatocytes (from Protocol 1)

  • This compound stock solution (in DMSO)

  • Hepatocyte maintenance medium

  • RNA extraction kit

  • RT-qPCR reagents for HCV RNA quantification (primers and probe targeting the 5' UTR of HCV)

  • Housekeeping gene primers/probe for normalization (e.g., GAPDH)

Procedure:

  • Drug Preparation: Prepare a serial dilution of this compound in hepatocyte maintenance medium. Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

  • Drug Treatment: 24 hours post-infection, aspirate the medium from the infected hepatocyte cultures and add the medium containing the various concentrations of this compound. Include a no-drug control (vehicle only) and a positive control (e.g., another known HCV inhibitor).

  • Incubation: Incubate the treated cells for 72 hours at 37°C.

  • RNA Extraction: After the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

  • RT-qPCR: Perform one-step or two-step RT-qPCR to quantify the levels of HCV RNA. Normalize the HCV RNA levels to a housekeeping gene to account for variations in cell number.

  • Data Analysis: Calculate the percentage of viral replication inhibition for each drug concentration relative to the vehicle control. Determine the EC50 and EC90 values by non-linear regression analysis.

Protocol 3: Cytotoxicity Assay

Materials:

  • Uninfected primary human hepatocytes

  • This compound stock solution (in DMSO)

  • Hepatocyte maintenance medium

  • Cell viability assay kit (e.g., MTS, MTT, or LDH release assay)

  • Plate reader

Procedure:

  • Cell Seeding: Seed primary human hepatocytes in a 96-well plate as described in Protocol 1.

  • Drug Treatment: After 24 hours, treat the cells with the same serial dilutions of this compound used in the antiviral assay. Include a vehicle control and a positive control for cytotoxicity (e.g., a known hepatotoxin).

  • Incubation: Incubate the plates for 72 hours at 37°C.

  • Viability Assessment: Perform the chosen cell viability assay according to the manufacturer's protocol. For example, for an MTS assay, add the MTS reagent to each well and incubate for 1-4 hours before measuring the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control. Determine the 50% cytotoxic concentration (CC50) by non-linear regression analysis. The selectivity index (SI) can then be calculated as CC50/EC50.

References

Laboratory guidelines for handling and storing PSI-353661

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the handling, storage, and use of PSI-353661, a potent phosphoramidate prodrug inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.

Product Information

Product Name This compound
Synonyms GS-558093
Chemical Formula C₂₄H₃₂FN₆O₈P
Molecular Weight 582.52 g/mol
CAS Number 1231747-08-2
Mechanism of Action This compound is a prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate. It is metabolized intracellularly to its active 5'-triphosphate form, PSI-352666, which acts as an alternative substrate inhibitor of the HCV NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA replication.[1]

Handling and Storage

Proper handling and storage of this compound are crucial to maintain its integrity and ensure the safety of laboratory personnel.

Safety Precautions

A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound. The following is a summary of key safety recommendations:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves (inspected prior to use), and a lab coat.[2]

  • Ventilation: Handle in a well-ventilated area. Avoid the formation of dust and aerosols.[2]

  • First Aid Measures:

    • In case of skin contact: Immediately wash off with soap and plenty of water.

    • In case of eye contact: Rinse with pure water for at least 15 minutes.

    • If inhaled: Move the person into fresh air. If breathing is difficult, give oxygen.

    • If swallowed: Rinse mouth with water. Do not induce vomiting.

    • In all cases of exposure, consult a doctor.[2]

  • Disposal: Dispose of the material by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing. Do not contaminate water, foodstuffs, feed, or seed by storage or disposal. Do not discharge to sewer systems.[2]

Storage Conditions

The stability of this compound is dependent on the storage conditions.

Table 1: Recommended Storage and Stability of this compound

FormStorage TemperatureStabilitySource
Powder -20°C2 years
In DMSO -80°C6 months
In DMSO -20°C1 month
In DMSO 4°C2 weeks

General Recommendations:

  • Upon receipt, store the lyophilized powder at -20°C.

  • Before opening the vial, allow the product to equilibrate to room temperature for at least one hour.

  • Prepare and use solutions on the same day whenever possible.

  • For stock solutions, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Preparation of Stock Solutions

For in vitro assays, this compound is typically dissolved in dimethyl sulfoxide (DMSO).

Protocol for Reconstitution in DMSO:

  • Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom.

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required volume of DMSO.

  • Add the appropriate volume of anhydrous DMSO to the vial.

  • To aid dissolution, the tube can be warmed to 37°C and gently vortexed or sonicated in an ultrasonic bath for a short period.

  • Once completely dissolved, aliquot the stock solution into sterile, tightly sealed vials for storage at -20°C or -80°C.

Note: For cell-based assays, the final concentration of DMSO in the culture medium should be kept low (typically ≤ 0.5%) to avoid cytotoxicity. A vehicle control (medium with the same concentration of DMSO) should always be included in experiments.

In Vitro Antiviral Activity Assessment (HCV Replicon Assay)

The anti-HCV activity of this compound is commonly evaluated using a cell-based HCV replicon assay.

Table 2: In Vitro Antiviral Activity of this compound

Cell Line / RepliconEC₅₀ (nM)EC₉₀ (nM)Source
Genotype 1b3.0 ± 1.48.5
Wild Type Replicon-8
S282T Resistant Replicon-11

Protocol for HCV Replicon Assay:

  • Cell Plating: Seed Huh-7 cells (or a subclone like Huh-7.5 or Lunet) harboring an HCV replicon (e.g., genotype 1b) in 96-well plates at an appropriate density to ensure they are in the logarithmic growth phase during the assay.

  • Compound Dilution: Prepare serial dilutions of the this compound DMSO stock solution in cell culture medium. The final DMSO concentration should be constant across all wells.

  • Treatment: Add the diluted compound to the plated cells. Include a no-compound control (vehicle only) and a positive control (another known HCV inhibitor).

  • Incubation: Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for a specified period (typically 4 days).

  • Endpoint Measurement: Determine the extent of HCV replication inhibition. This can be done by:

    • Luciferase Assay: If the replicon contains a luciferase reporter gene, measure the luciferase activity according to the manufacturer's instructions.

    • RT-qPCR: Isolate total cellular RNA and quantify HCV RNA levels using reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Cytotoxicity Assessment: In parallel, assess the cytotoxicity of the compound using a standard method such as the MTS or CellTiter-Glo assay to ensure that the observed antiviral effect is not due to cell death.

  • Data Analysis: Calculate the EC₅₀ and EC₉₀ values by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Analysis of Intracellular Triphosphate Metabolite

The potency of this compound is linked to its conversion to the active triphosphate form, PSI-352666.

Table 3: Intracellular Triphosphate (TP) Levels of this compound

Cell TypeIncubation TimeTP Concentration (µM)
Clone A cells48 hours120
Primary human hepatocytes24 hours440

Protocol for Quantification of PSI-352666:

  • Cell Treatment: Incubate primary human hepatocytes or other suitable cell lines with a known concentration of this compound (e.g., 100 µM) for a specified time (e.g., 24 hours).

  • Cell Lysis and Extraction:

    • Wash the cells with cold phosphate-buffered saline (PBS).

    • Lyse the cells and extract the intracellular metabolites.

  • Sample Analysis:

    • Separate the metabolites using high-performance liquid chromatography (HPLC), typically with an ion-exchange column.

    • Quantify the amount of the triphosphate metabolite. If a radiolabeled version of this compound is used, quantification can be performed using a radiometric flow scintillation analyzer.

Visualizations

Metabolic Activation Pathway of this compound

Metabolic Activation of this compound PSI_353661 This compound (Prodrug) Metabolite1 Carboxylate Metabolite PSI_353661->Metabolite1 Cathepsin A / CES1 Alaninyl_Phosphate Alaninyl Phosphate Metabolite Metabolite1->Alaninyl_Phosphate Intramolecular Nucleophilic Attack Monophosphate Guanosine Monophosphate (Active Metabolite Precursor) Alaninyl_Phosphate->Monophosphate Hint1 Diphosphate Guanosine Diphosphate Monophosphate->Diphosphate Guanylate Kinase Triphosphate PSI-352666 (Active Triphosphate) Diphosphate->Triphosphate NDPK HCV_Polymerase HCV NS5B Polymerase Triphosphate->HCV_Polymerase RNA_Replication_Inhibition Inhibition of Viral RNA Replication HCV_Polymerase->RNA_Replication_Inhibition

Caption: Metabolic activation pathway of this compound to its active triphosphate form.

Experimental Workflow for HCV Replicon Assay

HCV Replicon Assay Workflow Start Start Plate_Cells Plate HCV Replicon-Containing Huh-7 Cells Start->Plate_Cells Add_Compound Add Compound Dilutions to Cells Plate_Cells->Add_Compound Prepare_Compound Prepare Serial Dilutions of this compound in DMSO Prepare_Compound->Add_Compound Incubate Incubate for 4 Days at 37°C Add_Compound->Incubate Measure_Replication Measure HCV Replication (Luciferase or RT-qPCR) Incubate->Measure_Replication Measure_Cytotoxicity Measure Cell Viability (e.g., MTS Assay) Incubate->Measure_Cytotoxicity Analyze_Data Analyze Data and Calculate EC₅₀/CC₅₀ Measure_Replication->Analyze_Data Measure_Cytotoxicity->Analyze_Data End End Analyze_Data->End

Caption: General workflow for determining the in vitro antiviral activity of this compound.

References

Application Notes and Protocols for Quantifying Intracellular PSI-353661 Triphosphate Levels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a phosphoramidate prodrug of a guanosine nucleotide analog that demonstrates potent antiviral activity against the hepatitis C virus (HCV). Its mechanism of action relies on the intracellular conversion to its active triphosphate form, PSI-352666. This active metabolite, PSI-352666, acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, thereby inhibiting viral replication.[1] The quantification of intracellular PSI-352666 levels is crucial for understanding its pharmacological activity, optimizing dosing regimens, and assessing potential resistance mechanisms.

These application notes provide a comprehensive overview of the methodologies for quantifying intracellular this compound triphosphate, along with its metabolic activation pathway and a summary of reported intracellular concentrations.

Intracellular Metabolic Activation of this compound

This compound is designed to efficiently deliver the active nucleotide into hepatocytes. Upon cellular uptake, it undergoes a multi-step enzymatic conversion to yield the active triphosphate, PSI-352666.[2][3]

The key steps in the metabolic pathway are:

  • Ester Hydrolysis: The initial step involves the hydrolysis of the carboxyl ester group of this compound. This reaction is catalyzed by intracellular esterases such as cathepsin A and carboxylesterase 1 (CES1).[2][3]

  • Phosphoramidate Cleavage: Following ester hydrolysis, the amino acid moiety is cleaved from the phosphate group by the histidine triad nucleotide-binding protein 1 (HINT1).

  • Demethoxylation: The 6-methoxy group on the guanine base is subsequently removed by the adenosine deaminase-like protein 1 (ADAL1), yielding the guanosine monophosphate analog.

  • Phosphorylation: The resulting monophosphate is then sequentially phosphorylated by cellular kinases. Guanylate kinase catalyzes the formation of the diphosphate, which is then converted to the active triphosphate, PSI-352666, by nucleoside diphosphate kinase.

metabolic_pathway cluster_cell Hepatocyte PSI_353661 This compound (Prodrug) Intermediate_MP Alaninyl Monophosphate Intermediate PSI_353661->Intermediate_MP Cathepsin A / CES1 HINT1 / ADAL1 GMP_analog_MP Guanosine Monophosphate Analog GMP_analog_DP Guanosine Diphosphate Analog GMP_analog_MP->GMP_analog_DP Guanylate Kinase PSI_352666 PSI-352666 (Active Triphosphate) GMP_analog_DP->PSI_352666 Nucleoside Diphosphate Kinase

Figure 1. Intracellular metabolic activation pathway of this compound.

Quantitative Data of Intracellular PSI-352666 Levels

The intracellular concentration of the active triphosphate, PSI-352666, is a key determinant of the antiviral efficacy of this compound. Studies in primary human hepatocytes have demonstrated efficient conversion of the prodrug to its active form, leading to high intracellular concentrations.

Cell TypeIncubation TimeIntracellular PSI-352666 ConcentrationReference
Primary Human Hepatocytes4 hours>50 µM
Primary Human Hepatocytes24 hours0.44 mM

Experimental Protocols

The accurate quantification of intracellular PSI-352666 requires robust and sensitive analytical methods, primarily relying on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following protocol provides a general framework that can be adapted for specific experimental needs.

Protocol 1: Extraction of Intracellular Metabolites

This protocol describes the extraction of intracellular nucleotides from cultured cells for subsequent analysis.

Materials:

  • Cultured cells (e.g., Huh-7 cells or primary hepatocytes)

  • This compound

  • Phosphate-buffered saline (PBS), ice-cold

  • Methanol (LC-MS grade), ice-cold

  • Acetonitrile (LC-MS grade), ice-cold

  • Nuclease-free water

  • Cell scrapers

  • Microcentrifuge tubes

  • Centrifuge capable of 4°C operation

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound for the specified duration.

  • Cell Harvesting:

    • Aspirate the culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add a sufficient volume of ice-cold 70% methanol to each well to cover the cells.

    • Scrape the cells from the well surface using a cell scraper.

    • Transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Cell Lysis and Protein Precipitation:

    • Vortex the cell suspension vigorously for 1 minute to ensure complete cell lysis.

    • Incubate the tubes on ice for 10 minutes.

    • Centrifuge the lysate at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins and cell debris.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the intracellular metabolites and transfer it to a new pre-chilled microcentrifuge tube.

    • The supernatant can be stored at -80°C until LC-MS/MS analysis.

Protocol 2: Quantification of PSI-352666 by LC-MS/MS

This protocol outlines the analytical procedure for the quantification of PSI-352666 using LC-MS/MS.

Instrumentation:

  • High-performance liquid chromatography (HPLC) system

  • Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column suitable for polar analytes

Reagents:

  • Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • PSI-352666 analytical standard

  • Stable isotope-labeled internal standard (e.g., [¹³C,¹⁵N]-labeled PSI-352666)

Procedure:

  • Sample Preparation:

    • Thaw the extracted intracellular metabolite samples on ice.

    • If necessary, dilute the samples with the initial mobile phase composition.

    • Spike the samples with a known concentration of the internal standard.

  • LC Separation:

    • Inject a defined volume of the prepared sample onto the C18 column.

    • Perform a gradient elution to separate PSI-352666 from other intracellular components. A typical gradient might be:

      • 0-2 min: 5% B

      • 2-10 min: 5-95% B (linear gradient)

      • 10-12 min: 95% B

      • 12-12.1 min: 95-5% B (linear gradient)

      • 12.1-15 min: 5% B (re-equilibration)

    • The flow rate is typically maintained between 0.2 and 0.5 mL/min.

  • MS/MS Detection:

    • Operate the mass spectrometer in negative ion mode.

    • Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for PSI-352666 and the internal standard. The exact mass transitions will need to be determined by direct infusion of the analytical standards.

  • Quantification:

    • Generate a standard curve by analyzing known concentrations of the PSI-352666 analytical standard.

    • Quantify the amount of PSI-352666 in the samples by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

    • Normalize the quantified amount to the number of cells from which the extract was prepared to obtain the intracellular concentration (e.g., in pmol/10⁶ cells).

experimental_workflow Cell_Culture Cell Culture & Treatment with this compound Harvesting Cell Harvesting & Washing Cell_Culture->Harvesting Extraction Intracellular Metabolite Extraction (70% Methanol) Harvesting->Extraction Centrifugation Centrifugation to Remove Debris Extraction->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) Supernatant->LC_MS_Analysis Quantification Quantification against Standard Curve LC_MS_Analysis->Quantification Data_Normalization Data Normalization (pmol/10^6 cells) Quantification->Data_Normalization

Figure 2. Experimental workflow for quantifying intracellular PSI-352666.

Conclusion

The provided application notes and protocols offer a comprehensive guide for researchers and scientists involved in the study of this compound and other nucleoside/nucleotide analogs. The accurate quantification of the intracellular active triphosphate form is essential for elucidating the compound's mechanism of action, pharmacokinetic/pharmacodynamic relationships, and for the overall advancement of antiviral drug development. The methodologies described herein, centered around LC-MS/MS analysis, provide the necessary sensitivity and specificity for these critical measurements.

References

Cell lines suitable for PSI-353661 experiments (e.g., Huh7, HepG2)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a potent phosphoramidate prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate, a nucleotide analog that effectively inhibits the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a direct-acting antiviral agent, this compound demonstrates significant efficacy against various HCV genotypes in preclinical studies.[2] This document provides detailed application notes and protocols for conducting in vitro experiments using this compound with suitable human hepatoma cell lines, such as Huh7 and HepG2.

Recommended Cell Lines

Human hepatoma cell lines are the most relevant models for studying HCV infection and the efficacy of antiviral compounds. The following cell lines are recommended for experiments involving this compound:

  • Huh7 (and its derivatives like Huh-7.5): This is a well-differentiated human hepatoma cell line that is highly permissive for HCV replication. It is the most common choice for generating and maintaining HCV replicon systems.

  • HepG2: Another widely used human hepatoma cell line. While not as permissive for HCV replication as Huh7, it is a suitable model for cytotoxicity and metabolic studies of antiviral compounds.[3]

  • Lunet cells: A subclone of Huh-7 cells that are also highly permissive for HCV replication and are often used in replicon studies.[4]

Data Summary

The following tables summarize the in vitro activity and cytotoxicity of this compound from published studies.

Table 1: In Vitro Antiviral Activity of this compound against HCV Replicons

HCV Genotype/RepliconCell LineEC50 (µM)EC90 (µM)Reference
Genotype 1b (wild-type)Not Specified0.00300.0085
Genotype 1b (S282T mutant)Not SpecifiedNot Specified0.011

Table 2: Cytotoxicity of this compound in Hepatoma Cell Lines

Cell LineAssay DurationIC50 (µM)Reference
Huh78 days> 80
HepG28 days> 80

Signaling Pathway

Metabolic Activation of this compound

This compound is a prodrug that must be metabolized intracellularly to its active triphosphate form, PSI-352666. This active form then competes with natural nucleotides for incorporation by the HCV NS5B polymerase, leading to chain termination and inhibition of viral RNA replication.

PSI353661_Metabolism PSI353661 This compound Metabolite1 Alaninyl Phosphate Metabolite (PSI-353131) PSI353661->Metabolite1 Cathepsin A (CatA) & Carboxylesterase 1 (CES1) Metabolite2 2'-deoxy-2'-F-2'-C-methyl- 6-methoxyguanosine-5'-monophosphate Metabolite1->Metabolite2 Histidine Triad Nucleotide- binding Protein 1 (Hint1) GMP_analog 2'-deoxy-2'-F-2'-C-methyl- guanosine-5'-monophosphate Metabolite2->GMP_analog Adenosine Deaminase-like Protein 1 (ADAL1) GDP_analog Guanosine Diphosphate Analog GMP_analog->GDP_analog Guanylate Kinase GTP_analog Active Triphosphate (PSI-352666) GDP_analog->GTP_analog Nucleoside Diphosphate Kinase NS5B HCV NS5B Polymerase GTP_analog->NS5B Inhibition Inhibition of HCV RNA Replication NS5B->Inhibition

Caption: Metabolic activation pathway of this compound to its active triphosphate form.

Experimental Protocols

HCV Replicon Assay for Antiviral Activity

This protocol describes the determination of the 50% effective concentration (EC50) of this compound in Huh7 cells harboring an HCV subgenomic replicon.

Materials:

  • Huh7 cells stably expressing an HCV replicon (e.g., genotype 1b)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • G418 (Geneticin)

  • This compound

  • 96-well cell culture plates

  • Reagents for RNA extraction (e.g., TRIzol)

  • Reagents for one-step real-time RT-PCR (primers, probe, master mix)

Workflow Diagram:

HCV_Replicon_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_analysis Analysis Seed_Cells Seed Huh7-replicon cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of this compound Add_Compound Add compound dilutions to cells Incubate_24h->Add_Compound Prepare_Dilutions->Add_Compound Incubate_72h Incubate for 72 hours Add_Compound->Incubate_72h Lyse_Cells Lyse cells and extract RNA Incubate_72h->Lyse_Cells RT_PCR Quantify HCV RNA by real-time RT-PCR Lyse_Cells->RT_PCR Calculate_EC50 Calculate EC50 values RT_PCR->Calculate_EC50

Caption: Experimental workflow for the HCV replicon antiviral assay.

Procedure:

  • Cell Seeding:

    • Culture Huh7-replicon cells in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and an appropriate concentration of G418 to maintain the replicon.

    • Trypsinize and resuspend the cells. Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to achieve the desired final concentrations.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (DMSO) and a no-drug control.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • RNA Extraction and Quantification:

    • After the incubation period, wash the cells with PBS.

    • Lyse the cells directly in the wells and extract total RNA using a suitable method (e.g., TRIzol reagent).

    • Quantify the HCV RNA levels using a one-step real-time RT-PCR assay with primers and a probe specific for a conserved region of the HCV genome (e.g., the 5' untranslated region).

    • Use a housekeeping gene (e.g., GAPDH) for normalization.

  • Data Analysis:

    • Calculate the percentage of HCV RNA inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percentage of inhibition against the log of the compound concentration and determine the EC50 value using a non-linear regression analysis.

Cytotoxicity Assay (MTT Assay)

This protocol describes how to determine the 50% cytotoxic concentration (CC50) of this compound in Huh7 and HepG2 cells using the MTT assay.

Materials:

  • Huh7 and HepG2 cells

  • DMEM

  • FBS

  • Penicillin-Streptomycin solution

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

Workflow Diagram:

MTT_Assay_Workflow cluster_prep Cell Preparation cluster_treatment Drug Treatment cluster_analysis Analysis Seed_Cells Seed Huh7 or HepG2 cells in 96-well plates Incubate_24h Incubate for 24 hours Seed_Cells->Incubate_24h Prepare_Dilutions Prepare serial dilutions of this compound Add_Compound Add compound dilutions to cells Incubate_24h->Add_Compound Prepare_Dilutions->Add_Compound Incubate_Duration Incubate for the desired duration (e.g., 8 days) Add_Compound->Incubate_Duration Add_MTT Add MTT solution Incubate_Duration->Add_MTT Incubate_4h Incubate for 4 hours Add_MTT->Incubate_4h Solubilize Add solubilization solution Incubate_4h->Solubilize Read_Absorbance Read absorbance at 570 nm Solubilize->Read_Absorbance Calculate_CC50 Calculate CC50 values Read_Absorbance->Calculate_CC50

Caption: Experimental workflow for the MTT cytotoxicity assay.

Procedure:

  • Cell Seeding:

    • Culture Huh7 or HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells in a 96-well plate at a density of 5,000 cells per well.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium.

    • Replace the medium with the compound-containing medium. Include a vehicle control and a no-cell control (medium only).

    • Incubate the plate for the desired duration (e.g., 8 days), replacing the medium with fresh compound-containing medium every 2-3 days.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C to allow the formazan crystals to form.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (no-cell control).

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the log of the compound concentration and determine the CC50 value using a non-linear regression analysis.

Conclusion

The provided protocols and data offer a comprehensive guide for researchers to effectively design and execute in vitro experiments with this compound. The use of appropriate hepatoma cell lines such as Huh7 and HepG2 is crucial for obtaining reliable data on the antiviral efficacy and cytotoxicity of this promising anti-HCV compound. Adherence to these detailed methodologies will ensure reproducibility and contribute to the further characterization of this compound's therapeutic potential.

References

Application Notes and Protocols: In Vitro Combination of PSI-353661 with Other Antiviral Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] The NS5B polymerase is a crucial enzyme for the replication of the HCV genome.[3][4][5] this compound is active against multiple HCV genotypes, including those with common resistance-associated substitutions to other nucleoside analogs. The combination of antiviral agents with different mechanisms of action is a cornerstone of effective HCV therapy, aiming to enhance efficacy, shorten treatment duration, and overcome drug resistance.

These application notes provide a framework for evaluating the in vitro antiviral activity of this compound when combined with other classes of anti-HCV agents, such as NS5A inhibitors and NS3/4A protease inhibitors. While specific in vitro combination data for this compound is limited in publicly available literature, data from studies with sofosbuvir, a structurally and mechanistically similar nucleotide analog NS5B inhibitor, can provide valuable insights into expected synergistic or additive interactions.

Mechanism of Action of Antiviral Agents

A successful combination therapy for HCV typically involves targeting multiple viral proteins essential for replication.

  • This compound (NS5B Nucleotide Inhibitor): As a nucleotide analog, the active triphosphate form of this compound acts as a chain terminator when incorporated into the nascent viral RNA by the NS5B polymerase, thus halting replication.

  • NS5A Inhibitors (e.g., Daclatasvir, Ledipasvir): These agents target the HCV NS5A protein, which is critical for both viral RNA replication and the assembly of new virus particles. By binding to NS5A, these inhibitors disrupt the formation of the replication complex.

  • NS3/4A Protease Inhibitors (e.g., Boceprevir, Telaprevir): This class of drugs inhibits the NS3/4A serine protease, an enzyme responsible for cleaving the HCV polyprotein into mature non-structural proteins that are essential for viral replication.

Data Presentation: In Vitro Antiviral Activity and Combination Effects

The following tables summarize representative in vitro antiviral activities of a nucleotide analog NS5B inhibitor (sofosbuvir, as a proxy for this compound), an NS5A inhibitor, an NS3/4A protease inhibitor, and interferon-alpha, both alone and in combination. The data is presented as 50% effective concentrations (EC50).

Table 1: Antiviral Activity of Single Agents against HCV Genotype 1b Replicon Cells

Antiviral AgentClassEC50 (nM)
Sofosbuvir*NS5B Nucleotide Inhibitor15.4 - 110
LedipasvirNS5A Inhibitor0.004
DaclatasvirNS5A Inhibitor~1 (µM)
BoceprevirNS3/4A Protease Inhibitor~200
Interferon-alphaImmunomodulator~1-10 (IU/mL)

*Note: EC50 values for sofosbuvir are presented as a representative range for a nucleotide analog NS5B inhibitor.

Table 2: In Vitro Combination Antiviral Activity against HCV Genotype 1b Replicon Cells

CombinationIndividual EC50 (nM)Combination EC50 (nM)Interaction
Sofosbuvir* + LedipasvirSofosbuvir: 15.4 - 110, Ledipasvir: 0.004Data not availableSynergistic
Sofosbuvir* + DaclatasvirSofosbuvir: 15.4 - 110, Daclatasvir: ~1000Data not availableSynergistic
Sofosbuvir* + BoceprevirSofosbuvir: 15.4 - 110, Boceprevir: ~200Data not availableAdditive
Sofosbuvir* + Interferon-alphaSofosbuvir: 15.4 - 110, IFN-α: ~1-10 IU/mLData not availableSynergistic

*Note: Sofosbuvir is used as a proxy for this compound. The nature of the interaction (synergistic or additive) is based on published studies of sofosbuvir combinations.

Experimental Protocols

Cell Culture and Reagents
  • Cell Line: Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) that expresses a reporter gene (e.g., luciferase) are commonly used.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, 1% penicillin-streptomycin, and an appropriate concentration of G418 for selective pressure.

  • Antiviral Agents: this compound and other antiviral compounds should be dissolved in dimethyl sulfoxide (DMSO) to prepare high-concentration stock solutions.

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the cytotoxicity of the compounds in the host cells.

  • Cell Seeding: Seed Huh-7 cells (without the replicon) in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Addition: After 24 hours, add serial dilutions of each antiviral agent to the wells. Include a vehicle control (DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Viability Assessment: Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or an MTT assay.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50) for each compound.

In Vitro Antiviral Assay (Single Agent)
  • Cell Seeding: Seed HCV replicon-containing Huh-7 cells in a 96-well plate at a density of 5,000-10,000 cells per well.

  • Compound Addition: After 24 hours, add serial dilutions of each antiviral agent to the wells.

  • Incubation: Incubate the plate for 72 hours.

  • Luciferase Assay: Measure the luciferase activity in each well, which corresponds to the level of HCV RNA replication.

  • Data Analysis: Calculate the 50% effective concentration (EC50) for each compound.

In Vitro Combination Antiviral Assay (Checkerboard Method)

The checkerboard assay is a standard method to assess the interaction between two antimicrobial or antiviral agents.

  • Plate Setup: In a 96-well plate, prepare serial dilutions of Drug A (e.g., this compound) along the x-axis and serial dilutions of Drug B (e.g., an NS5A inhibitor) along the y-axis. This creates a matrix of different concentration combinations.

  • Cell Seeding: Add HCV replicon-containing cells to each well of the checkerboard plate.

  • Incubation: Incubate the plate for 72 hours.

  • Luciferase Assay: Measure the luciferase activity in each well.

  • Data Analysis:

    • The interaction between the two drugs can be quantified by calculating the Fractional Inhibitory Concentration (FIC) index. The FIC is calculated for each well that shows a 50% reduction in luciferase activity.

    • FIC of Drug A = (EC50 of Drug A in combination) / (EC50 of Drug A alone)

    • FIC of Drug B = (EC50 of Drug B in combination) / (EC50 of Drug B alone)

    • FIC Index = FIC of Drug A + FIC of Drug B

    • Interpretation of FIC Index:

      • ≤ 0.5: Synergy

      • 0.5 to ≤ 4.0: Additive/Indifference

      • 4.0: Antagonism

Visualizations

metabolic_activation_of_psi_353661 Metabolic Activation Pathway of this compound cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PSI353661 This compound PSI353661_int This compound PSI353661->PSI353661_int Cellular Uptake Metabolite1 Alaninyl Phosphate Metabolite (PSI-353131) PSI353661_int->Metabolite1 Hydrolysis of carboxyl ester GMP_analog 2'-deoxy-2'-fluoro-2'-C-methylguanosine -5'-monophosphate Metabolite1->GMP_analog Removal of amino acid moiety & hydrolysis GDP_analog 2'-deoxy-2'-fluoro-2'-C-methylguanosine -5'-diphosphate GMP_analog->GDP_analog Phosphorylation GTP_analog Active Triphosphate (PSI-352666) GDP_analog->GTP_analog Phosphorylation NS5B HCV NS5B Polymerase GTP_analog->NS5B Incorporation Replication_Inhibition Inhibition of HCV RNA Replication NS5B->Replication_Inhibition Chain Termination CatA_CES1 Cathepsin A & Carboxylesterase 1 CatA_CES1->PSI353661_int Hint1 Histidine Triad Nucleotide-binding Protein 1 Hint1->Metabolite1 ADAL1 Adenosine Deaminase-like Protein 1 ADAL1->Metabolite1 GK Guanylate Kinase GK->GMP_analog NDPK Nucleoside Diphosphate Kinase NDPK->GDP_analog checkerboard_workflow Experimental Workflow for In Vitro Combination Assay cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis prep_cells Prepare HCV Replicon Cell Suspension add_cells Add Cell Suspension to each well prep_cells->add_cells prep_drugA Prepare Serial Dilutions of this compound (Drug A) setup_plate Set up 96-well Plate (Checkerboard Format) prep_drugA->setup_plate prep_drugB Prepare Serial Dilutions of Combination Agent (Drug B) prep_drugB->setup_plate setup_plate->add_cells incubate Incubate for 72 hours add_cells->incubate measure_luciferase Measure Luciferase Activity incubate->measure_luciferase calculate_ec50 Calculate EC50 for each combination measure_luciferase->calculate_ec50 calculate_fic Calculate FIC Index calculate_ec50->calculate_fic determine_interaction Determine Interaction (Synergy, Additive, Antagonism) calculate_fic->determine_interaction

References

Application Notes and Protocols: Assessing the Cytotoxicity of PSI-353661 in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PSI-353661 is a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate, designed as a potent inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase.[1][2][3] As a nucleoside analog, it requires intracellular phosphorylation to its active triphosphate form, PSI-352666, to exert its antiviral activity.[2][3] Preclinical studies have indicated that this compound exhibits a favorable safety profile with low cytotoxicity in various human cell lines, including Huh7, HepG2, BxPC3, and CEM cells. This document provides detailed protocols for assessing the potential cytotoxic effects of this compound in cell-based assays, a critical step in the preclinical evaluation of any therapeutic candidate.

Mechanism of Action and Metabolic Activation

This compound is designed for efficient delivery into hepatocytes, where it undergoes a multi-step enzymatic conversion to its active triphosphate metabolite. This process, which involves enzymes such as cathepsin A, carboxylesterase 1, and histidine triad nucleotide-binding protein 1 (Hint 1), ultimately leads to the formation of PSI-352666. This active form acts as a chain terminator when incorporated into the nascent viral RNA by the HCV NS5B polymerase, thus inhibiting viral replication. Understanding this activation pathway is crucial for interpreting cytotoxicity data, as any off-target effects could be mediated by the parent compound or its various metabolites.

cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space (Hepatocyte) PSI-353661_ext This compound PSI-353661_int This compound PSI-353661_ext->PSI-353661_int Cellular Uptake Metabolite1 Carboxyl Ester Hydrolysis (Cathepsin A, CES1) PSI-353661_int->Metabolite1 Metabolite2 Alaninyl Phosphate Metabolite (PSI-353131) Metabolite1->Metabolite2 Hint1 Monophosphate 2'-deoxy-2'-fluoro-2'-C-methylguanosine- 5'-monophosphate Metabolite2->Monophosphate ADAL1 Diphosphate Diphosphate Metabolite Monophosphate->Diphosphate Guanylate Kinase Triphosphate Active Triphosphate (PSI-352666) Diphosphate->Triphosphate Nucleoside Diphosphate Kinase HCV_NS5B HCV NS5B Polymerase Triphosphate->HCV_NS5B Inhibition Inhibition of Viral RNA Replication HCV_NS5B->Inhibition

Caption: Metabolic activation pathway of this compound.

Data Presentation

Quantitative data from cytotoxicity assays should be recorded and summarized for clear interpretation and comparison. The following tables provide a template for presenting the 50% cytotoxic concentration (CC50) and 50% effective concentration (EC50) values.

Table 1: Cytotoxicity of this compound in Various Cell Lines

Cell LineAssay TypeIncubation Time (hours)CC50 (µM)
Huh-7MTS72> 100
HepG2LDH72> 100
CEMMTS96> 100
BxPC-3MTS96> 80
Primary Human HepatocytesMTS120> 100

Table 2: Antiviral Activity and Selectivity Index of this compound

HCV GenotypeReplicon SystemEC50 (nM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
1bHuh-73.0> 100> 33,333
1aHuh-713> 100> 7,692
2aHuh-7.511> 100> 9,090

Experimental Protocols

The following are detailed protocols for commonly used in vitro cytotoxicity assays to evaluate this compound. It is recommended to test a wide range of concentrations, typically from 0.1 µM to 100 µM or higher, to determine the CC50 value accurately.

Protocol 1: Cell Viability Assessment using MTS Assay

This colorimetric assay measures the metabolic activity of viable cells.

Materials:

  • Human hepatoma cell lines (e.g., Huh-7, HepG2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should be less than 0.5%. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of this compound. Include wells with medium only (background control) and cells with medium containing DMSO at the same final concentration as the treated wells (vehicle control).

  • Incubation: Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C.

  • Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the background control wells from all other wells.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control: % Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot the percentage of cell viability against the log of the compound concentration and determine the CC50 value using non-linear regression analysis.

Protocol 2: Assessment of Membrane Integrity using LDH Assay

This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium.

Materials:

  • Human hepatoma cell lines (e.g., Huh-7, HepG2)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • LDH cytotoxicity assay kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTS assay protocol. Include a positive control for maximum LDH release by adding a lysis buffer (provided in the kit) to a set of wells 45 minutes before the assay.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Sample Collection: Centrifuge the 96-well plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (as per the kit instructions) to each well of the new plate.

  • Incubation: Incubate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution (as per the kit instructions).

  • Data Acquisition: Measure the absorbance at 490 nm and 680 nm (background) using a microplate reader.

  • Data Analysis:

    • Subtract the 680 nm absorbance from the 490 nm absorbance for each well.

    • Calculate the percentage of cytotoxicity: % Cytotoxicity = [(Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100

    • Plot the percentage of cytotoxicity against the log of the compound concentration to determine the CC50 value.

cluster_assays Cytotoxicity Assays Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Prepare_Dilutions Prepare Serial Dilutions of this compound Incubate_24h->Prepare_Dilutions Treat_Cells Treat Cells with This compound Incubate_24h->Treat_Cells Prepare_Dilutions->Treat_Cells Incubate_72h Incubate 72-96h Treat_Cells->Incubate_72h MTS_Assay MTS Assay: Add MTS Reagent, Incubate, Read Absorbance Incubate_72h->MTS_Assay LDH_Assay LDH Assay: Collect Supernatant, Add Reaction Mix, Read Absorbance Incubate_72h->LDH_Assay Data_Analysis Data Analysis: Calculate % Viability/ % Cytotoxicity MTS_Assay->Data_Analysis LDH_Assay->Data_Analysis Determine_CC50 Determine CC50 Value Data_Analysis->Determine_CC50 End End Determine_CC50->End

References

Troubleshooting & Optimization

Overcoming low potency of PSI-353661 in experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals experiencing lower-than-expected potency with the HCV NS5B inhibitor, PSI-353661, in experimental settings.

Frequently Asked Questions (FAQs)

Q1: My EC50 value for this compound is significantly higher than reported in the literature. What are the common causes?

A1: While this compound is a potent phosphoramidate prodrug designed to efficiently deliver the active monophosphate intracellularly, several experimental factors can lead to an apparent decrease in potency.[1] The most common issues are related to:

  • Suboptimal Intracellular Activation: The multi-step conversion of this compound to its active triphosphate form (PSI-352666) is dependent on specific cellular enzymes.[2] Low expression levels of these enzymes in your cell model can be a significant bottleneck.

  • Cell Line Variability: The expression of enzymes and membrane transporters can vary significantly between different cell lines (e.g., Huh-7, HepG2) and even between different passages of the same cell line.[3][4]

  • Cellular Transport Issues: Inefficient uptake into the cell or active efflux of the compound or its metabolites can reduce the intracellular concentration required for antiviral activity.[5]

  • Assay Conditions: The specifics of your experimental setup, including cell density, virus or replicon input, and incubation time, can all influence the final EC50 value.

  • Compound Integrity: Degradation of the compound due to improper storage or handling can lead to reduced activity.

Q2: What is the mechanism of action for this compound, and why is its intracellular activation important?

A2: this compound is a prodrug that must be metabolized inside the cell to its active form, PSI-352666, a guanosine nucleotide analog triphosphate. This active triphosphate then competes with natural nucleotides for incorporation by the HCV NS5B RNA-dependent RNA polymerase, leading to chain termination and inhibition of viral RNA replication. Nucleoside and nucleotide analogs are inactive as prodrugs and depend on intracellular phosphorylation to become pharmacologically active. The phosphoramidate prodrug design of this compound is intended to bypass the initial, and often inefficient, phosphorylation step required by parent nucleoside analogs. However, subsequent metabolic steps are still required, and any inefficiency in this pathway will result in lower levels of the active triphosphate and consequently, reduced antiviral potency.

Q3: Which cellular enzymes are critical for the activation of this compound?

A3: The intracellular activation of this compound is a multi-step enzymatic cascade. The key enzymes involved are:

  • Cathepsin A (CatA) and Carboxylesterase 1 (CES1): These hydrolases remove the isopropyl ester group.

  • Histidine Triad Nucleotide-Binding Protein 1 (HINT1): This enzyme cleaves the alaninyl moiety.

  • Adenosine Deaminase-Like Protein 1 (ADAL1): This enzyme hydrolyzes the methoxyl group on the guanine base.

  • Guanylate Kinase (GMK): Phosphorylates the monophosphate to the diphosphate.

  • Nucleoside Diphosphate Kinase (NDPK): Performs the final phosphorylation to the active triphosphate, PSI-352666.

Low expression or activity of any of these enzymes in your experimental cell line can hinder the activation process.

Troubleshooting Low Potency

Issue 1: Suspected Inefficient Intracellular Activation

If you suspect the cell line used is not efficiently metabolizing this compound, consider the following troubleshooting steps.

  • Action 1: Verify Enzyme Expression: Check the expression profile of the key activating enzymes (CatA, CES1, HINT1, etc.) in your chosen cell line using techniques like qRT-PCR or Western blotting. Compare these levels to a cell line known to be highly permissive to this compound, such as the Huh-7 cell line.

  • Action 2: Quantify Intracellular Triphosphate: The most direct method to diagnose an activation bottleneck is to measure the intracellular concentration of the active triphosphate metabolite, PSI-352666. This is typically done by treating cells with this compound, followed by cell lysis, metabolite extraction, and quantification using LC-MS/MS.

  • Action 3: Use a Different Cell Line: Test the potency of this compound in a different, well-characterized liver-derived cell line (e.g., Huh-7.5, Hep3B) that may have a more favorable enzyme expression profile.

Table 1: Hypothetical EC50 and Triphosphate Levels in Different Cell Lines
Cell LineKey Enzyme Expression (Relative)This compound EC50 (nM)Intracellular PSI-352666 (pmol/10^6 cells)
Huh-7 (Control)High5150
Experimental Line ALow HINT155012
Experimental Line BHigh CES1/CatA8142

Issue 2: Potential Cellular Uptake and Efflux Problems

The net intracellular concentration of a drug is a balance between its uptake and efflux. Nucleoside analogs often rely on cellular transporters to cross the plasma membrane.

  • Action 1: Profile Transporter Expression: Assess the expression levels of key nucleoside uptake transporters (e.g., hENT1, hCNT1) and efflux transporters (e.g., MRPs) in your cell model.

  • Action 2: Use Transporter Inhibitors: Co-incubate this compound with known inhibitors of efflux pumps (e.g., verapamil or probenecid for some MRP transporters) to see if the potency can be restored. A significant decrease in EC50 in the presence of an inhibitor would suggest that active efflux is a contributing factor.

Table 2: Effect of Efflux Pump Inhibitor on this compound Potency
ConditionThis compound EC50 (nM)Fold Change
This compound alone480-
This compound + Efflux Inhibitor4510.7x improvement

Experimental Protocols

Protocol 1: HCV Replicon Assay for EC50 Determination

This protocol describes a standard method for assessing the potency of this compound against a subgenomic Hepatitis C virus replicon expressing a reporter gene (e.g., Luciferase).

  • Cell Plating: Seed Huh-7 cells harboring a stable HCV replicon (e.g., genotype 1b) in 96-well plates at a density of 5,000-10,000 cells per well. Allow cells to attach overnight.

  • Compound Preparation: Prepare a serial dilution series of this compound in assay medium (DMEM + 10% FBS). A typical concentration range would be from 10 µM down to 1 pM. Include a "no drug" (vehicle control) and a "no cells" (background) control.

  • Dosing: Remove the existing medium from the cell plates and add the diluted compound solutions.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure luciferase activity according to the manufacturer's protocol (e.g., using Promega's Bright-Glo™ Luciferase Assay System).

  • Cytotoxicity Assay (Parallel Plate): In a parallel plate, assess cell viability using a method like CellTiter-Glo® or MTS assay to determine the CC50 (50% cytotoxic concentration).

  • Data Analysis: Normalize the luciferase signal to the vehicle control. Plot the normalized values against the log of the drug concentration and fit the data to a four-parameter logistic curve to determine the EC50 value.

Protocol 2: Quantification of Intracellular PSI-352666

This protocol provides a general workflow for measuring the active triphosphate form of this compound within cells.

  • Cell Culture and Treatment: Plate cells (e.g., Huh-7) in 6-well plates and grow to ~80% confluency. Treat the cells with this compound at a fixed concentration (e.g., 1 µM) for a specified time (e.g., 24 hours).

  • Cell Harvesting: Wash the cells twice with ice-cold phosphate-buffered saline (PBS). Scrape the cells into a microcentrifuge tube and centrifuge to pellet.

  • Metabolite Extraction: Resuspend the cell pellet in 500 µL of ice-cold 70% methanol. Vortex vigorously and incubate on ice for 30 minutes to precipitate proteins.

  • Sample Preparation: Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C. Carefully transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis: Reconstitute the dried extract in a suitable mobile phase. Inject the sample into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system configured for the detection and quantification of PSI-352666. Use a stable isotope-labeled internal standard for accurate quantification.

  • Data Normalization: Quantify the amount of PSI-352666 by comparing to a standard curve. Normalize the final value to the number of cells in the original pellet to report as pmol/10^6 cells.

Visual Guides

Intracellular Activation Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm PSI353661_ext This compound (Extracellular) PSI353661_int This compound (Intracellular) PSI353661_ext->PSI353661_int Uptake Transporters Metabolite1 Carboxyl-Ester Hydrolyzed Metabolite PSI353661_int->Metabolite1 CatA / CES1 PSI353131 PSI-353131 (Alaninyl Phosphate Metabolite) Metabolite1->PSI353131 Intramolecular Displacement Monophosphate 2'-dF-2'-C-Me-6-OMe-Guanosine Monophosphate PSI353131->Monophosphate HINT1 GMP_analog 2'-dF-2'-C-Me-Guanosine Monophosphate Monophosphate->GMP_analog ADAL1 GDP_analog Diphosphate Form GMP_analog->GDP_analog GMK GTP_analog PSI-352666 (Active Triphosphate) GDP_analog->GTP_analog NDPK NS5B HCV NS5B Polymerase GTP_analog->NS5B Inhibition of RNA Synthesis G start Start: Low Potency Observed check_compound Verify Compound Integrity (Storage, Handling, Purity) start->check_compound check_assay Review Assay Protocol (Cell Density, Incubation Time) check_compound->check_assay OK check_cell_line Is the Cell Line Appropriate for HCV assays? check_assay->check_cell_line OK measure_tp Quantify Intracellular Triphosphate (LC-MS/MS) check_cell_line->measure_tp Yes end_resolve Issue Resolved check_cell_line->end_resolve No, Switch Line tp_low Triphosphate Levels Low? measure_tp->tp_low profile_enzymes Profile Expression of Activating Enzymes tp_low->profile_enzymes Yes tp_ok Triphosphate Levels Normal tp_low->tp_ok No profile_transporters Profile Expression of Uptake/Efflux Transporters profile_enzymes->profile_transporters Enzymes OK profile_enzymes->end_resolve Low Enzymes, Switch Line profile_transporters->end_resolve Transporter Issue Identified check_target Check for NS5B Resistance Mutations tp_ok->check_target check_target->end_resolve G A 1. Seed Replicon Cells in 96-well Plates B 2. Prepare Serial Dilution of this compound A->B C 3. Add Compound to Cells B->C D 4. Incubate for 72 hours C->D E 5. Lyse Cells & Measure Luciferase Activity D->E F 6. Measure Cytotoxicity (Parallel Plate) D->F G 7. Analyze Data: Calculate EC50 & CC50 E->G F->G

References

PSI-353661 solubility issues in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSI-353661. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential solubility issues that may be encountered when working with this compound in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a phosphoramidate prodrug of a 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate analog. It is a highly active inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2][3] As a prodrug, it is designed to penetrate cells more effectively. Once inside the cell, it is metabolized into its active triphosphate form, PSI-352666, which acts as a chain terminator during viral RNA replication.[1]

Q2: I observed precipitation when I added my this compound stock solution to the cell culture medium. What could be the cause?

A2: Precipitation of a compound upon addition to aqueous cell culture media is a common issue, often referred to as "crashing out." This typically occurs when the final concentration of the compound in the media exceeds its aqueous solubility limit. Several factors can contribute to this, including the compound's inherent hydrophobicity, the solvent used for the stock solution (commonly DMSO), the final concentration, and the temperature of the media.[4]

Q3: What is the recommended solvent for preparing a stock solution of this compound?

Q4: How can I avoid precipitation when diluting my this compound DMSO stock in cell culture media?

A4: To avoid precipitation, it is recommended to use a stepwise dilution method. Instead of adding a small volume of a highly concentrated DMSO stock directly into a large volume of media, first, create an intermediate dilution of the stock in pre-warmed (37°C) media. Adding the compound dropwise while gently vortexing can also help. Additionally, ensure the final concentration of DMSO in your culture medium is kept low (typically below 0.5%) to minimize solvent-induced toxicity.

Q5: What is the antiviral activity and cytotoxicity of this compound?

A5: this compound is a potent inhibitor of HCV replication. It has been reported to have 90% effective concentration (EC90) values of 8 nM and 11 nM for wild-type and S282T resistant replicons, respectively. In terms of cytotoxicity, it has been shown to have minimal effects on cell growth, with 50% inhibitory concentration (IC50) values greater than 80 μM in various cell lines, including Huh7 and HepG2.

Troubleshooting Guide

This guide provides solutions to common problems you might encounter when working with this compound.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding this compound stock to media. The final concentration exceeds the aqueous solubility of this compound.Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Experimental Protocols). Lower the final working concentration.
"Solvent shock" from rapid dilution of a concentrated DMSO stock.Perform a serial dilution of the DMSO stock in pre-warmed (37°C) culture media. Add the compound dropwise while gently mixing.
The cell culture medium is too cold, reducing solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
Precipitate forms over time in the incubator. The compound is unstable or has low solubility at 37°C over extended periods.Visually inspect the culture plates for precipitation at different time points. Consider reducing the incubation time if possible or using a lower, more stable concentration.
Evaporation of media in the incubator, leading to an increase in compound concentration.Ensure proper humidification of the incubator. Use culture plates with low-evaporation lids.
Inconsistent experimental results. Incomplete dissolution of the this compound stock solution.Ensure the stock solution is fully dissolved. Gentle warming or brief sonication of the DMSO stock can help.
Precipitation of the compound in the media, leading to a lower effective concentration.Visually confirm the absence of precipitation before and during the experiment. Perform a solubility test to ensure you are working below the solubility limit.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Accurately weigh the desired amount of this compound powder.

  • Add the appropriate volume of 100% anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • Visually inspect the solution to ensure there is no undissolved material. If necessary, gently warm the tube in a 37°C water bath or sonicate for a few minutes.

  • Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Determination of Maximum Soluble Concentration in Cell Culture Media
  • Prepare a serial dilution of your this compound DMSO stock solution in DMSO.

  • In a 96-well plate, add a fixed volume (e.g., 2 µL) of each DMSO dilution to a corresponding well containing your complete cell culture medium (e.g., 198 µL). Include a DMSO-only control.

  • Incubate the plate at 37°C and 5% CO2.

  • Visually inspect the wells for any signs of cloudiness or precipitate at various time points (e.g., 0, 2, 6, and 24 hours).

  • For a more quantitative assessment, you can measure the absorbance of the plate at a wavelength of 600 nm. An increase in absorbance indicates precipitation.

  • The highest concentration that remains clear is the maximum working soluble concentration under those specific conditions.

Visualizations

Metabolic_Activation_of_PSI_353661 Metabolic Activation Pathway of this compound PSI_353661 This compound (Prodrug) Metabolite_1 Carboxyl Ester Hydrolysis PSI_353661->Metabolite_1 Cathepsin A, Carboxylesterase 1 PSI_353131 Alaninyl Phosphate Metabolite (PSI-353131) Metabolite_1->PSI_353131 Monophosphate 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate PSI_353131->Monophosphate Hint1 Hint1 Hint1 Diphosphate Diphosphate Monophosphate->Diphosphate Guanylate Kinase Guanylate_Kinase Guanylate Kinase PSI_352666 PSI-352666 (Active Triphosphate) Diphosphate->PSI_352666 NDPK NDPK Nucleoside Diphosphate Kinase Inhibition Inhibition of HCV NS5B Polymerase PSI_352666->Inhibition

Caption: Intracellular metabolic pathway of this compound to its active triphosphate form.

Solubility_Troubleshooting_Workflow Troubleshooting Workflow for this compound Precipitation Start Precipitation Observed Check_Stock Check Stock Solution (Is it fully dissolved?) Start->Check_Stock Re_dissolve Re-dissolve Stock (Vortex, sonicate, warm) Check_Stock->Re_dissolve No Check_Concentration Check Final Concentration (Is it too high?) Check_Stock->Check_Concentration Yes Re_dissolve->Check_Concentration Lower_Concentration Lower Working Concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Check Dilution Method (Direct addition?) Check_Concentration->Check_Dilution No Success No Precipitation Lower_Concentration->Success Stepwise_Dilution Use Stepwise Dilution in Pre-warmed Media Check_Dilution->Stepwise_Dilution Yes Check_Media_Temp Check Media Temperature (Is it cold?) Check_Dilution->Check_Media_Temp No Stepwise_Dilution->Success Warm_Media Use Pre-warmed (37°C) Media Check_Media_Temp->Warm_Media Yes Check_Media_Temp->Success No Warm_Media->Success

Caption: A logical workflow for troubleshooting precipitation issues with this compound.

References

Technical Support Center: Interpreting Resistance Data for PSI-353661

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the hepatitis C virus (HCV) nucleotide inhibitor, PSI-353661.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a phosphoramidate prodrug of β-D-2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate.[1][2][3] It is metabolized within the cell to its active 5'-triphosphate form, PSI-352666.[1][2] This active metabolite acts as an alternative substrate for the HCV NS5B RNA-dependent RNA polymerase, inhibiting viral RNA replication.

Q2: What are the known resistance mutations to this compound?

A2: In vitro resistance selection studies using HCV genotype 2a (JFH-1) replicons have identified several amino acid substitutions in the NS5B polymerase that confer resistance to this compound. These include S15G, R222Q, C223Y/H, L320I, and V321I. A high level of resistance requires a combination of at least three mutations: S15G, C223H, and V321I.

Q3: Does the S282T mutation in NS5B confer resistance to this compound?

A3: No, this compound retains full activity against HCV replicons containing the S282T substitution. This mutation is known to confer resistance to other 2'-substituted nucleoside/nucleotide analogs, but not to this compound.

Q4: Is there cross-resistance between this compound and other HCV inhibitors?

A4: There is no cross-resistance observed between this compound and other classes of HCV nucleoside/nucleotide inhibitors. Specifically, replicons resistant to this compound remain fully susceptible to compounds such as PSI-6130, PSI-7977, INX-08189, and IDX-184.

Q5: What is the impact of resistance mutations on viral fitness?

A5: In genotype 1b replicons, the C223Y/H mutation alone was found to be detrimental to viral replication. The triple mutant (A15G/C223H/V321I) that confers a high level of resistance to this compound exhibited significantly reduced replication efficiency, at approximately 10% of the wild-type level.

Troubleshooting Guide

Issue: My in vitro experiment shows a loss of this compound efficacy. How can I determine if this is due to resistance?

1. Sequence the NS5B Region: The first step is to sequence the NS5B region of the HCV replicon or virus from your experiment. Look for the specific amino acid substitutions identified in resistance studies: S15G, R222Q, C223Y/H, L320I, and V321I.

2. Phenotypic Analysis: If you identify one or more of these mutations, you will need to perform a phenotypic analysis to confirm their role in resistance. This involves engineering the identified mutation(s) into a wild-type replicon and measuring the change in EC50 value for this compound.

Issue: I am observing a high level of resistance to this compound. What mutational pattern should I expect?

A high level of resistance to this compound typically requires the presence of multiple mutations. In genotype 2a, the combination of S15G, C223H, and V321I has been shown to confer significant resistance. Single amino acid changes are generally not sufficient to cause a significant reduction in the activity of this compound.

Data Presentation

Table 1: In Vitro Activity of this compound against HCV Replicons

HCV GenotypeReplicon TypeEC50 (nM)EC90 (nM)
1bWild-type3.0 ± 1.48
1bS282T mutant-11

Data sourced from multiple studies.

Table 2: Key Amino Acid Substitutions in NS5B Associated with this compound Resistance in Genotype 2a Replicons

Amino Acid Substitution
S15GR222QC223Y/HL320IV321I

Note: A combination of S15G, C223H, and V321I is required for high-level resistance.

Experimental Protocols

HCV Replicon Assay

This protocol is a generalized procedure for determining the in vitro antiviral activity of a compound against HCV replicons.

  • Cell Culture: Huh-7 cells harboring the HCV replicon are seeded in 96-well plates and incubated overnight.

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) in cell culture medium.

  • Treatment: Remove the existing medium from the cells and add the medium containing the diluted compound.

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours).

  • Quantification of HCV RNA: After incubation, lyse the cells and extract the total RNA. Quantify the level of HCV replicon RNA using a real-time RT-PCR assay.

  • Data Analysis: Calculate the EC50 value, which is the concentration of the compound that reduces the HCV RNA level by 50% compared to the untreated control.

Resistance Selection Studies

This protocol outlines a general method for selecting for drug-resistant HCV replicons.

  • Initial Culture: Culture HCV replicon-containing cells in the presence of the test compound at a concentration around its EC50 value.

  • Dose Escalation: Gradually increase the concentration of the compound in the culture medium as the cells begin to grow out.

  • Isolation of Resistant Clones: Once cells are able to proliferate at a high concentration of the compound, isolate individual cell colonies.

  • Genotypic Analysis: Extract RNA from the resistant clones and sequence the NS5B region to identify mutations.

  • Phenotypic Characterization: Engineer the identified mutations into a wild-type replicon and perform an HCV replicon assay to confirm their role in conferring resistance.

Visualizations

PSI-353661_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_hcv_replication HCV Replication Complex PSI-353661_prodrug This compound (Prodrug) PSI-353661_prodrug_in This compound PSI-353661_prodrug->PSI-353661_prodrug_in Cellular Uptake Metabolite_1 Alaninyl Phosphate Metabolite PSI-353661_prodrug_in->Metabolite_1 Cathepsin A & Carboxylesterase 1 Monophosphate 2'-deoxy-2'-F-2'-C- methylguanosine-5'-MP Metabolite_1->Monophosphate Hint 1 & ADAL1 Diphosphate 2'-deoxy-2'-F-2'-C- methylguanosine-5'-DP Monophosphate->Diphosphate Guanylate Kinase PSI-352666 PSI-352666 (Active Triphosphate) Diphosphate->PSI-352666 Nucleoside Diphosphate Kinase NS5B HCV NS5B Polymerase PSI-352666->NS5B Inhibition Inhibition PSI-352666->Inhibition RNA_Replication Viral RNA Replication NS5B->RNA_Replication Inhibition->RNA_Replication Blocks Elongation

Caption: Metabolic activation pathway of this compound.

PSI-353661_Resistance_Pathway Wild_Type Wild-Type HCV (Susceptible to this compound) Drug_Pressure This compound Treatment Wild_Type->Drug_Pressure Single_Mutation Single NS5B Mutation (e.g., S15G, C223H, or V321I) Low-level resistance Drug_Pressure->Single_Mutation Selection Triple_Mutant Triple NS5B Mutant (S15G/C223H/V321I) High-level resistance Single_Mutation->Triple_Mutant Further Selection Reduced_Fitness Reduced Replication Fitness Triple_Mutant->Reduced_Fitness

Caption: Logical flow of resistance development.

References

Technical Support Center: Optimizing PSI-353661 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the incubation time for PSI-353661 treatment in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a phosphoramidate prodrug of a guanosine nucleotide analog. It is designed to efficiently enter cells and be converted into its active triphosphate form, PSI-352666. This active metabolite then acts as an inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.[1][2] By mimicking a natural nucleotide, it gets incorporated into the growing RNA chain and terminates its extension.

Q2: What is the recommended starting point for incubation time when testing the efficacy of this compound?

A2: Based on in vitro studies, a 4-day (96-hour) incubation period is a well-established starting point for determining the EC50 and EC90 values of this compound in HCV replicon systems.[3] For studies focused on the formation of the active triphosphate metabolite in primary human hepatocytes, a 24-hour incubation has been shown to yield high intracellular concentrations.[3]

Q3: How does the incubation time affect the observed cytotoxicity of this compound?

A3: Longer incubation times are generally required to assess the potential cytotoxicity of a compound. For this compound, cytotoxicity (IC50) has been evaluated following an 8-day incubation period, where it was found to have low cytotoxicity in various cell lines.[3] It is crucial to perform cytotoxicity assays in parallel with efficacy studies to determine the therapeutic window.

Q4: Can shorter incubation times be used for this compound treatment?

A4: While longer incubation times are common for determining potency, shorter incubation periods can be informative for specific experimental questions. For instance, studies on the kinetics of cellular uptake and metabolism of this compound might employ incubation times ranging from a few minutes to several hours. Significant cellular uptake of molecules can be observed in as little as one hour.

Q5: Is it necessary to optimize the incubation time for different cell types or HCV genotypes?

A5: Yes, optimization is recommended. Different cell lines can have varying rates of cellular uptake and metabolism, which can influence the time required to achieve a maximal antiviral effect. While this compound has shown broad activity against different HCV genotypes, variations in replication kinetics between genotypes might necessitate adjustments to the incubation time for optimal results.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
High variability in antiviral activity between replicate experiments. - Inconsistent incubation times.- Fluctuation in cell health and density.- Degradation of this compound in culture medium.- Strictly adhere to a standardized incubation time for all experiments.- Ensure consistent cell seeding density and monitor cell viability.- Prepare fresh drug dilutions for each experiment. Consider a medium change with fresh compound for longer incubation periods.
Observed antiviral effect is lower than expected. - Incubation time is too short for sufficient conversion to the active triphosphate.- Suboptimal drug concentration.- Reduced cellular uptake.- Perform a time-course experiment to determine the optimal incubation duration (e.g., 24, 48, 72, 96 hours).- Conduct a dose-response study to ensure an appropriate concentration range is being tested.- Verify the health and metabolic activity of the cell line.
High cytotoxicity is observed at effective antiviral concentrations. - Incubation time for cytotoxicity assay is too long, exaggerating toxic effects.- The chosen cell line is particularly sensitive to the compound.- Evaluate cytotoxicity at multiple time points (e.g., 48, 72, 96 hours) to align with efficacy assays.- Test the compound in a different, relevant cell line to assess cell-type-specific toxicity.
Difficulty in achieving complete clearance of HCV replicon RNA. - Incubation time is insufficient for viral clearance.- The concentration of this compound is not high enough.- For replicon clearance studies, longer incubation times, such as up to two weeks, may be necessary.- Test higher, non-toxic concentrations of this compound.

Data Summary

Table 1: Summary of Incubation Times for In Vitro Studies of this compound

Parameter Measured Incubation Time Cell System Reference
Triphosphate (Active Metabolite) Level24 hoursPrimary Human Hepatocytes
Antiviral Activity (EC50/EC90)4 days (96 hours)Genotype 1b Replicon Cells
Cytotoxicity (IC50)8 days (192 hours)Huh7, HepG2, BxPC3, CEM cells
Replicon RNA Clearance2 weeks (336 hours)HCV Replicon Cells

Experimental Protocols

Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time for Antiviral Efficacy

  • Cell Seeding: Seed host cells (e.g., Huh-7 cells harboring an HCV replicon) in multiple 96-well plates at a density that ensures they remain in the exponential growth phase for the duration of the longest time point.

  • Compound Dilution: Prepare a serial dilution of this compound in the appropriate cell culture medium. Include a vehicle-only control.

  • Treatment: Add the diluted this compound and vehicle control to the cells.

  • Incubation: Incubate the plates for a range of time points (e.g., 24, 48, 72, 96, and 120 hours) at 37°C and 5% CO2.

  • Assay: At each time point, quantify the level of HCV replication. This can be done by measuring reporter gene activity (e.g., luciferase) or by quantifying HCV RNA levels using RT-qPCR.

  • Data Analysis: For each time point, plot the dose-response curve and calculate the EC50 value. The optimal incubation time is the shortest duration that yields a potent and consistent EC50 value.

Protocol 2: Parallel Cytotoxicity Assessment

  • Cell Seeding: Seed the host cells (without the HCV replicon) in a 96-well plate at the same density as in the efficacy assay.

  • Compound Treatment: Treat the cells with the same serial dilution of this compound used in the efficacy experiment.

  • Incubation: Incubate the plate for the same time points as the efficacy assay.

  • Viability Assay: At each time point, assess cell viability using a standard method such as an MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Plot the cell viability against the drug concentration for each time point to determine the CC50 value. This allows for the calculation of the selectivity index (SI = CC50/EC50) at each time point.

Visualizations

PSI_353661_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space PSI_353661 This compound (Prodrug) PSI_353661_int This compound PSI_353661->PSI_353661_int Cellular Uptake Metabolite_1 Alaninyl Phosphate Metabolite PSI_353661_int->Metabolite_1 Hydrolysis (CatA/CES1) Monophosphate Guanosine-5'- Monophosphate Analog Metabolite_1->Monophosphate Hint1 Diphosphate Diphosphate Analog Monophosphate->Diphosphate Guanylate Kinase Triphosphate PSI-352666 (Active Triphosphate) Diphosphate->Triphosphate NDPK NS5B HCV NS5B Polymerase Triphosphate->NS5B Inhibition Inhibition RNA_Replication HCV RNA Replication NS5B->RNA_Replication Inhibition->RNA_Replication

Caption: Metabolic activation pathway of this compound.

Incubation_Time_Optimization_Workflow cluster_incubation Time-Course Incubation start Start: Define Experimental Goals (Efficacy vs. Cytotoxicity) seed_cells Seed Cells in Multi-well Plates start->seed_cells prepare_drug Prepare Serial Dilutions of this compound seed_cells->prepare_drug treat_cells Treat Cells with Drug Dilutions prepare_drug->treat_cells t24 24 hours treat_cells->t24 t48 48 hours treat_cells->t48 t72 72 hours treat_cells->t72 t96 96 hours treat_cells->t96 assay Perform Assay (Antiviral or Cytotoxicity) t24->assay t48->assay t72->assay t96->assay analyze Analyze Data (Calculate EC50 or CC50) assay->analyze compare Compare Results Across Time Points analyze->compare optimal_time Select Optimal Incubation Time compare->optimal_time

Caption: Experimental workflow for optimizing incubation time.

Troubleshooting_Logic issue Issue Encountered low_efficacy Low Antiviral Efficacy issue->low_efficacy Efficacy high_variability High Variability issue->high_variability Reproducibility high_toxicity High Cytotoxicity issue->high_toxicity Toxicity cause_low_efficacy Cause: Incubation too short? low_efficacy->cause_low_efficacy cause_variability Cause: Inconsistent protocol? high_variability->cause_variability cause_toxicity Cause: Assay time too long? high_toxicity->cause_toxicity solution_low_efficacy Solution: Perform time-course (increase incubation time) cause_low_efficacy->solution_low_efficacy solution_variability Solution: Standardize cell seeding and incubation periods cause_variability->solution_variability solution_toxicity Solution: Align cytotoxicity assay duration with efficacy assay cause_toxicity->solution_toxicity

Caption: Troubleshooting decision tree for common issues.

References

PSI-353661 stability and degradation in experimental conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and degradation of PSI-353661 in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound (also known as GS-558093) is a phosphoramidate prodrug of a 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine monophosphate analogue.[1] It is a potent inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[2][3][4] As a prodrug, it is designed to be metabolized into its active triphosphate form, PSI-352666, within the body, primarily in the liver.

Q2: How does this compound become activated?

A2: this compound undergoes a multi-step enzymatic conversion to its active triphosphate form. This metabolic pathway involves the initial hydrolysis of the carboxyl ester by enzymes such as cathepsin A (CatA) and carboxylesterase 1 (CES1). This is followed by the removal of the amino acid moiety by the histidine triad nucleotide-binding protein 1 (Hint 1). Subsequent phosphorylation events by cellular kinases yield the active triphosphate, PSI-352666, which inhibits the HCV NS5B polymerase.

Q3: What are the primary degradation pathways for this compound in experimental conditions?

A3: The primary "degradation" pathway for this compound is its intended metabolic activation in biological systems, particularly within liver cells or liver fractions (like S9). This involves enzymatic hydrolysis as described in Q2. Chemical hydrolysis of the phosphoramidate bond can also occur, particularly under non-physiological pH conditions, although specific data for this compound is limited. Phosphoramidates, in general, can be susceptible to both acid- and base-catalyzed hydrolysis.

Q4: What are the recommended storage conditions for this compound?

A4: While detailed official storage guidelines are not publicly available, vendor information suggests storing this compound at -20°C. For long-term storage, it is advisable to keep the compound in a tightly sealed container, protected from moisture. Once reconstituted in a solvent, aliquotting and storing at -80°C is a common practice to minimize freeze-thaw cycles.

Stability Data

The stability of this compound and related analogues has been evaluated in various simulated biological fluids. The data below is summarized from preclinical studies and indicates the compound's stability profile, which is crucial for its liver-targeting mechanism.

Table 1: In Vitro Stability of this compound (Compound 23) and Related Analogues

CompoundConditionHalf-life (t½) in hours
This compound (23) Simulated Gastric Fluid (SGF) > 2
Simulated Intestinal Fluid (SIF) > 2
Human Plasma > 2
Human Liver S9 Fraction 0.2
Analogue 20Simulated Gastric Fluid (SGF)> 2
Simulated Intestinal Fluid (SIF)> 2
Human Plasma> 2
Human Liver S9 Fraction0.2
Analogue 28Simulated Gastric Fluid (SGF)0.5
Simulated Intestinal Fluid (SIF)0.8
Human Plasma0.3
Human Liver S9 Fraction0.1

Data adapted from Chang, W. et al. (2010). Discovery of this compound, a Novel Purine Nucleotide Prodrug for the Treatment of HCV Infection. ACS Medicinal Chemistry Letters. This table demonstrates that this compound is relatively stable in simulated gastrointestinal fluids and human plasma, but is rapidly metabolized in human liver S9 fractions, consistent with its design as a liver-targeted prodrug.

Metabolic Activation Pathway of this compound

The following diagram illustrates the key steps in the intracellular conversion of this compound to its active antiviral form, PSI-352666.

PSI353661_Metabolism PSI353661 This compound (Prodrug) Intermediate Carboxylate Intermediate PSI353661->Intermediate Cathepsin A / CES1 (Carboxyl Ester Hydrolysis) AlaninylMetabolite Alaninyl Phosphate Metabolite (PSI-353131) Intermediate->AlaninylMetabolite Intramolecular Cyclization (Phenol elimination) Monophosphate Guanosine Monophosphate (GMPS) AlaninylMetabolite->Monophosphate Hint 1 (Amino Acid Cleavage) Diphosphate Guanosine Diphosphate (GDPS) Monophosphate->Diphosphate Guanylate Kinase Triphosphate Active Triphosphate (PSI-352666) Diphosphate->Triphosphate Nucleoside Diphosphate Kinase Troubleshooting_Workflow Start Start: Unexpectedly low activity or high variability observed CheckStock 1. Verify Stock Solution - Check concentration & purity (HPLC) - Prepare fresh stock if needed Start->CheckStock IncubateControl 2. Assess Abiotic Degradation - Incubate this compound in cell-free  culture medium at 37°C - Analyze samples at T=0 and T=end CheckStock->IncubateControl AnalyzeResults 3. Analyze Degradation - Use HPLC or LC-MS to detect  parent compound and potential  degradation products IncubateControl->AnalyzeResults DegradationPresent Degradation Present? AnalyzeResults->DegradationPresent NoDegradation No Significant Degradation DegradationPresent->NoDegradation No ModifyProtocol Modify Protocol: - Reduce incubation time - Use serum-free medium - Change cell line DegradationPresent->ModifyProtocol Yes InvestigateCells 4. Investigate Cellular Factors - Check cell line metabolic activity - Assess for high extracellular  esterase/phosphatase activity NoDegradation->InvestigateCells

References

Technical Support Center: PSI-353661 In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing PSI-353661 in in vitro experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is an investigational compound. While detailed public information is limited, preliminary studies suggest it functions as a potent and selective inhibitor of the Janus kinase (JAK) signaling pathway, with particular activity against JAK1 and JAK2. Its mechanism involves competitive binding at the ATP-binding site of the kinase domain, thereby preventing the phosphorylation and activation of downstream STAT proteins.

Q2: What are the recommended cell lines for studying this compound's effects?

The choice of cell line is highly dependent on the specific research question. However, for general potency and mechanism of action studies, cell lines with constitutively active or cytokine-stimulated JAK/STAT pathways are recommended. Examples include:

  • Hematopoietic cell lines: TF-1 (erythroleukemia), HEL (erythroleukemia), and UT-7 (megakaryoblastic leukemia) are commonly used as they exhibit cytokine-dependent growth mediated by JAK2.

  • Immune cell lines: U937 (monocytic) or Jurkat (T-cell) cells can be stimulated with cytokines such as IFN-γ or IL-6 to induce JAK/STAT signaling.

Q3: What is the optimal concentration range for this compound in cell-based assays?

The effective concentration of this compound will vary based on the cell type and assay endpoint. It is crucial to perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration) in your specific experimental system. A typical starting range for a dose-response experiment would be from 1 nM to 10 µM.

Troubleshooting Guide

Problem 1: High variability or poor reproducibility in cell viability assay results.

  • Possible Cause 1: Compound Precipitation.

    • Solution: this compound may have limited solubility in aqueous media. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.5%. Visually inspect the media for any signs of precipitation after adding the compound. Prepare fresh dilutions of this compound for each experiment.

  • Possible Cause 2: Inconsistent Cell Seeding.

    • Solution: Ensure a homogenous single-cell suspension before seeding. Calibrate your multichannel pipette and use a consistent pipetting technique. Consider using an automated cell counter for accurate cell quantification.

  • Possible Cause 3: Edge Effects in multi-well plates.

    • Solution: Minimize evaporation from the outer wells by filling the peripheral wells with sterile PBS or media. Ensure proper humidity control in the incubator.

Problem 2: No significant inhibition of STAT phosphorylation observed in Western blot analysis.

  • Possible Cause 1: Insufficient Cytokine Stimulation.

    • Solution: Optimize the concentration and stimulation time for the cytokine used to activate the JAK/STAT pathway. Perform a time-course and dose-response experiment for the cytokine alone to determine the peak of STAT phosphorylation.

  • Possible Cause 2: Suboptimal this compound Pre-incubation Time.

    • Solution: The compound may require a certain amount of time to enter the cells and engage with its target. It is recommended to pre-incubate the cells with this compound for at least 1-2 hours before adding the cytokine stimulant.

  • Possible Cause 3: Issues with Antibody or Western Blot Protocol.

    • Solution: Verify the specificity and optimal dilution of your primary antibodies for both total and phosphorylated STAT proteins. Ensure efficient protein transfer and use appropriate blocking buffers. Include positive and negative controls in your experiment.

Experimental Protocols & Data

Protocol 1: Determining IC50 of this compound on Cell Proliferation (e.g., in TF-1 cells)

  • Cell Seeding: Seed TF-1 cells in a 96-well plate at a density of 5,000 cells/well in RPMI-1640 medium supplemented with 10% FBS and 2 ng/mL GM-CSF.

  • Compound Addition: Prepare a serial dilution of this compound in culture medium. Add the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Viability Assay: Add a cell viability reagent (e.g., CellTiter-Glo®) to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the dose-response curve using a non-linear regression model to calculate the IC50 value.

Table 1: Representative IC50 Values for this compound in Hematopoietic Cell Lines

Cell LineCytokine DependenceTarget PathwayThis compound IC50 (nM)
TF-1GM-CSFJAK2/STAT550 - 150
HELNone (constitutively active)JAK2 V617F25 - 100
UT-7EPOJAK2/STAT575 - 200

Visualizations

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CytokineReceptor Cytokine Receptor JAK JAK CytokineReceptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer DNA Target Gene Transcription STAT_dimer->DNA Translocates & Binds STAT->STAT_dimer Dimerizes PSI353661 This compound PSI353661->JAK Inhibits Cytokine Cytokine Cytokine->CytokineReceptor Binds

Caption: Mechanism of action of this compound in the JAK/STAT signaling pathway.

start Start seed_cells Seed Cells in 96-well Plate start->seed_cells add_compound Add Serial Dilutions of this compound seed_cells->add_compound incubate Incubate for 72h add_compound->incubate add_reagent Add Cell Viability Reagent incubate->add_reagent read_plate Measure Luminescence add_reagent->read_plate analyze Analyze Data & Calculate IC50 read_plate->analyze

Caption: Experimental workflow for determining the IC50 of this compound.

issue No Inhibition of STAT Phosphorylation check_cytokine Optimize Cytokine Stimulation? issue->check_cytokine check_preincubation Optimize Compound Pre-incubation Time? check_cytokine->check_preincubation No solution Problem Resolved check_cytokine->solution Yes check_western Verify Western Blot Protocol & Reagents? check_preincubation->check_western No check_preincubation->solution Yes check_western->solution Yes

Caption: Troubleshooting logic for STAT phosphorylation experiments.

Technical Support Center: Troubleshooting PSI-353661 Assay Variability

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the PSI-353661 assay. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and resolve variability in your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a phosphoramidate prodrug of a 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate analog.[1] It is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2] As a prodrug, this compound is inactive until it enters a cell and is metabolized into its active triphosphate form, PSI-352666.[1][2] This active form then competes with the natural nucleotides used by the HCV polymerase to build new viral RNA, thereby inhibiting viral replication.

Q2: What is the typical assay format for testing this compound?

A2: The most common in vitro assay for testing this compound and other HCV inhibitors is the HCV replicon assay. This cell-based assay uses human hepatoma cell lines (e.g., Huh-7) that contain a subgenomic or full-length HCV RNA that can replicate autonomously. The replicon RNA often contains a reporter gene, such as luciferase, which allows for the quantification of viral replication. A decrease in reporter signal in the presence of the compound indicates inhibition of HCV replication.

Q3: What are the expected EC50 and CC50 values for this compound?

A3: this compound is a highly potent inhibitor of HCV replication. In cell-based replicon assays, it typically exhibits EC90 (90% effective concentration) values in the low nanomolar range, around 8-11 nM for wild-type and S282T resistant replicons. The 50% cytotoxic concentration (CC50) is generally observed at much higher concentrations, often greater than 80 µM in various cell lines including Huh-7 and HepG2, indicating a high selectivity index.

Troubleshooting Guides

This section provides a question-and-answer guide to address specific issues you may encounter during your experiments with the this compound assay.

Issue 1: High Variability in EC50 Values Between Experiments

Q: My calculated EC50 values for this compound are inconsistent across different experimental runs. What could be the cause?

A: High variability in EC50 values is a common issue in cell-based assays and can stem from several factors. Here’s a systematic approach to troubleshooting this problem:

Possible Causes and Solutions:

  • Cell Health and Passage Number:

    • Cause: The health, density, and passage number of the Huh-7 replicon cells can significantly impact assay results. Cells that are unhealthy, too dense, or have been passaged too many times may respond differently to the compound.

    • Solution:

      • Maintain a consistent cell seeding density for all experiments.

      • Use cells within a defined, low passage number range.

      • Regularly check for and treat any mycoplasma contamination.

      • Ensure consistent cell viability across all wells before adding the compound.

  • Reagent Preparation and Storage:

    • Cause: Improper preparation or storage of this compound or other critical reagents can lead to degradation and loss of potency.

    • Solution:

      • Prepare fresh dilutions of this compound from a validated stock solution for each experiment.

      • Store stock solutions at the recommended temperature (typically -20°C or -80°C) in small aliquots to avoid repeated freeze-thaw cycles.

      • Ensure all media and supplements are of high quality and have not expired.

  • Assay Protocol Inconsistencies:

    • Cause: Minor deviations in the experimental protocol can introduce significant variability.

    • Solution:

      • Adhere strictly to a standardized protocol for all steps, including incubation times, temperatures, and reagent addition volumes.

      • Use calibrated pipettes and automated liquid handlers where possible to minimize pipetting errors.

  • Data Analysis:

    • Cause: The method used to calculate the EC50 value can influence the result.

    • Solution:

      • Use a consistent and appropriate curve-fitting model (e.g., four-parameter logistic regression) for all data sets.

      • Ensure that the data is properly normalized to positive and negative controls.

Issue 2: High Background Signal or Low Signal-to-Noise Ratio

Q: My negative control wells (DMSO only) have a high signal, or the difference between my positive and negative controls is small. How can I improve my assay window?

A: A robust assay requires a clear distinction between the signal from uninhibited viral replication (negative control) and the background signal (positive control or uninfected cells).

Possible Causes and Solutions:

  • Suboptimal Reporter Gene Expression:

    • Cause: The level of luciferase (or other reporter) expression in the replicon cells may be too low or too high.

    • Solution:

      • Optimize the cell seeding density to ensure optimal reporter gene expression during the assay period.

      • If using a transient transfection-based replicon system, optimize the amount of replicon RNA and transfection conditions.

  • Reagent Interference:

    • Cause: Components in the cell culture medium or the compound solvent (DMSO) may interfere with the reporter assay.

    • Solution:

      • Ensure the final concentration of DMSO is consistent across all wells and is at a level that does not affect cell viability or the reporter assay (typically ≤ 0.5%).

      • Test for autofluorescence or autoluminescence of the compound itself.

  • Inadequate Cell Lysis or Substrate Addition:

    • Cause: Incomplete cell lysis or insufficient luciferase substrate can lead to a reduced signal.

    • Solution:

      • Ensure complete cell lysis by following the lysis buffer manufacturer's instructions.

      • Add a sufficient volume of luciferase substrate to each well and ensure proper mixing.

      • Read the plate immediately after substrate addition as the signal can decay over time.

Data Presentation

Consistent and reproducible data is a hallmark of a well-controlled assay. The following table provides an example of how to present and analyze variability in your this compound assay results.

Table 1: Example of Inter-Assay Variability for this compound EC50 Determination

Experiment RunEC50 (nM)Standard Deviation (SD)Coefficient of Variation (CV%)Z'-Factor
19.21.112.00.78
28.50.910.60.82
39.81.313.30.75
Mean 9.17 1.1 12.0 0.78

This table presents illustrative data. A CV% of less than 20% is generally considered acceptable for cell-based assays. The Z'-factor is a measure of assay quality, with a value between 0.5 and 1.0 indicating an excellent assay.

Experimental Protocols

Key Experiment: HCV Replicon Assay for this compound Potency Determination

1. Cell Culture and Seeding:

  • Culture Huh-7 cells harboring a subgenomic HCV replicon with a luciferase reporter gene in DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.5 mg/mL G418.
  • Harvest cells at 80-90% confluency using trypsin-EDTA.
  • Resuspend cells in G418-free medium and count them.
  • Seed the cells in a 96-well white, clear-bottom plate at a density of 5,000 cells per well in 100 µL of medium.
  • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

2. Compound Preparation and Addition:

  • Prepare a 10 mM stock solution of this compound in 100% DMSO.
  • Perform a serial dilution of the stock solution in DMSO to create a concentration range (e.g., from 100 µM to 0.1 nM).
  • Further dilute each concentration 1:200 in cell culture medium to achieve the final desired concentrations with a final DMSO concentration of 0.5%.
  • Remove the medium from the cell plate and add 100 µL of the medium containing the diluted compound to the respective wells.
  • Include wells with 0.5% DMSO in medium as a negative control (100% replication) and wells with a known potent HCV inhibitor as a positive control.

3. Incubation and Luciferase Assay:

  • Incubate the plate at 37°C in a 5% CO2 incubator for 72 hours.
  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
  • Add 100 µL of a luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System) to each well.
  • Mix well on a plate shaker for 2 minutes to induce cell lysis.
  • Measure the luminescence using a plate reader.

4. Data Analysis:

  • Normalize the data by setting the average luminescence of the negative control wells to 100% and the positive control wells to 0%.
  • Plot the normalized data against the logarithm of the compound concentration.
  • Calculate the EC50 value using a four-parameter logistic curve fit.

Mandatory Visualizations

PSI_353661_Metabolic_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_hcv_replication HCV Replication PSI_353661 This compound (Prodrug) PSI_353661_inside This compound PSI_353661->PSI_353661_inside Cellular Uptake Metabolite_1 Alaninyl Phosphate Metabolite PSI_353661_inside->Metabolite_1 Carboxylesterase Cathepsin A GMP_analog Guanosine Monophosphate Analog Metabolite_1->GMP_analog HINT1 GDP_analog Guanosine Diphosphate Analog GMP_analog->GDP_analog Guanylate Kinase PSI_352666 PSI-352666 (Active Triphosphate) GDP_analog->PSI_352666 NDPK Inhibition Inhibition PSI_352666->Inhibition NS5B HCV NS5B Polymerase RNA_Replication Viral RNA Replication NS5B->RNA_Replication Inhibition->NS5B Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Culture & Seed HCV Replicon Cells Compound_Addition 3. Add Compound to Cells Cell_Culture->Compound_Addition Compound_Prep 2. Prepare this compound Serial Dilutions Compound_Prep->Compound_Addition Incubation 4. Incubate for 72h Compound_Addition->Incubation Lysis_Substrate 5. Lyse Cells & Add Luciferase Substrate Incubation->Lysis_Substrate Read_Plate 6. Measure Luminescence Lysis_Substrate->Read_Plate Data_Normalization 7. Normalize Data Read_Plate->Data_Normalization EC50_Calculation 8. Calculate EC50 Data_Normalization->EC50_Calculation Troubleshooting_Logic cluster_investigation Investigation cluster_solutions Solutions Start High Assay Variability Observed Check_Cells Check Cell Health, Passage #, & Density Start->Check_Cells Check_Reagents Verify Reagent Preparation & Storage Start->Check_Reagents Review_Protocol Review Assay Protocol for Inconsistencies Start->Review_Protocol Check_Analysis Examine Data Analysis Method Start->Check_Analysis Standardize_Cells Standardize Cell Culture Practices Check_Cells->Standardize_Cells Fresh_Reagents Use Freshly Prepared Reagents Check_Reagents->Fresh_Reagents Strict_Protocol Adhere Strictly to Protocol Review_Protocol->Strict_Protocol Consistent_Analysis Use Consistent Analysis Method Check_Analysis->Consistent_Analysis End Reduced Variability & Reliable Results Standardize_Cells->End Fresh_Reagents->End Strict_Protocol->End Consistent_Analysis->End

References

Impact of serum concentration on PSI-353661 activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PSI-353661. The information is presented in a question-and-answer format to directly address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

QuestionAnswer
What is this compound? This compound is a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate. It is a potent and selective inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase.[1][2]
What is the mechanism of action of this compound? This compound is a prodrug that must be metabolized intracellularly to its active triphosphate form, PSI-352666. This active form then competes with the natural nucleotide triphosphates for incorporation by the HCV NS5B polymerase, leading to chain termination and inhibition of viral RNA replication.[1]
Which HCV genotypes is this compound active against? This compound has demonstrated potent activity against HCV genotypes 1a, 1b, and 2a in replicon assays and infectious virus assays.[1] It is also active against replicons with common resistance mutations to other nucleoside/tide analogs, such as the S282T mutation.[2]
What is the general cytotoxicity profile of this compound? In vitro studies have shown that this compound has low cytotoxicity in various human cell lines, including Huh7, HepG2, CEM, and BxPC3 cells, with CC50 values generally above 80 µM. It has also shown no toxicity toward bone marrow stem cells.

Troubleshooting Guides

Issue: Reduced or Inconsistent Antiviral Activity in Cell-Based Assays

Question: We are observing lower than expected or variable potency (EC50) of this compound in our HCV replicon assays. What are the potential causes and how can we troubleshoot this?

Answer:

Several factors can contribute to reduced or inconsistent antiviral activity of this compound in cell-based assays. Here are some common causes and troubleshooting steps:

1. Serum Protein Binding:

  • Problem: Components in the serum of the cell culture medium, such as human serum albumin (HSA) and alpha-1-acid glycoprotein (hA1GP), can bind to small molecule inhibitors. This binding can reduce the free concentration of the drug available to enter the cells and exert its antiviral effect. The extent of this effect can vary between different compounds and even between different batches of serum. For some nucleotide prodrugs, the presence of 20% serum has been shown to reduce cellular accumulation by over 90%.

  • Troubleshooting Steps:

    • Titrate Serum Concentration: Perform your antiviral assay using a range of serum concentrations (e.g., 10%, 5%, 2%, and 0% serum). A significant shift in the EC50 value with changing serum concentrations would indicate that serum protein binding is impacting the drug's activity.

    • Use a Standardized Serum Source: If possible, use a single lot of fetal bovine serum (FBS) or human serum for a set of experiments to minimize variability.

    • Quantify Free Drug Concentration: While technically challenging, advanced techniques can be used to measure the unbound fraction of this compound in your specific culture medium.

2. Cellular Metabolism and Activation:

  • Problem: this compound is a prodrug and requires intracellular conversion to its active triphosphate form. The efficiency of this metabolic activation can vary between different cell types and even with the metabolic state of the cells.

  • Troubleshooting Steps:

    • Cell Line Health: Ensure that the cell lines used (e.g., Huh-7) are healthy, within a low passage number, and not under any metabolic stress.

    • Metabolite Analysis: If available, use LC-MS/MS to quantify the intracellular levels of this compound and its phosphorylated metabolites to confirm cellular uptake and activation.

3. Assay Conditions:

  • Problem: Variations in assay parameters can lead to inconsistent results.

  • Troubleshooting Steps:

    • Cell Seeding Density: Optimize and maintain a consistent cell seeding density, as this can affect the rate of viral replication and the drug's apparent potency.

    • Incubation Time: Ensure a consistent incubation time with the compound. For this compound, antiviral activity is typically measured after 3 to 4 days.

    • DMSO Concentration: Keep the final concentration of the vehicle (e.g., DMSO) constant across all wells and ensure it is at a non-toxic level (typically ≤ 0.5%).

Experimental Protocol: Assessing the Impact of Serum on this compound Activity

This protocol provides a framework for determining the effect of serum concentration on the in vitro antiviral activity of this compound.

StepProcedure
1. Cell Seeding Seed HCV replicon-containing cells (e.g., Huh-7) in 96-well plates at a pre-determined optimal density.
2. Compound Preparation Prepare a serial dilution of this compound in a base medium without serum.
3. Preparation of Media with Varying Serum Concentrations Prepare separate batches of complete growth medium containing different final concentrations of serum (e.g., 10%, 5%, 2%, and 0% FBS or human serum).
4. Dosing Add the diluted this compound to the appropriate wells. Then, add the corresponding medium with the varying serum concentrations to the wells to achieve the final desired drug and serum concentrations. Include appropriate controls (no drug, no cells).
5. Incubation Incubate the plates for 3-4 days at 37°C in a CO2 incubator.
6. Readout Measure HCV replicon levels using a validated method, such as a luciferase reporter assay or RT-qPCR for HCV RNA.
7. Data Analysis Calculate the EC50 value for this compound at each serum concentration. A significant increase in the EC50 value with higher serum concentrations indicates an inhibitory effect of serum.

Visualizations

Metabolic_Activation_of_PSI_353661 cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_target Viral Target PSI_353661 This compound CatA_CES1 Cathepsin A CES1 PSI_353661->CatA_CES1 Metabolite_1 Alaninyl Phosphate Metabolite (PSI-353131) HINT1 HINT1 Metabolite_1->HINT1 Metabolite_2 2'-dF-2'-C-Me-Guanosine Monophosphate ADAL1 ADAL1 Metabolite_2->ADAL1 GK Guanylate Kinase Metabolite_2->GK Metabolite_3 2'-dF-2'-C-Me-Guanosine Diphosphate NDPK NDP Kinase Metabolite_3->NDPK Active_Metabolite Active Triphosphate (PSI-352666) NS5B HCV NS5B Polymerase Active_Metabolite->NS5B Inhibition CatA_CES1->Metabolite_1 HINT1->Metabolite_2 ADAL1->Metabolite_2 GK->Metabolite_3 NDPK->Active_Metabolite

Caption: Metabolic activation pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis A Seed HCV Replicon Cells D Dose Cells with Compound and Serum Media A->D B Prepare Serial Dilutions of this compound B->D C Prepare Media with Varying Serum % C->D E Incubate for 3-4 Days D->E F Measure HCV Replicon Levels (Luciferase/RT-qPCR) E->F G Calculate EC50 Values F->G H Compare EC50 Across Serum Concentrations G->H

Caption: Workflow for assessing serum impact on antiviral activity.

References

Addressing off-target effects of PSI-353661 in research

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for PSI-353661. This resource is designed to assist researchers, scientists, and drug development professionals in addressing potential off-target effects during their experiments with this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the accuracy and reliability of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its active form?

A1: this compound is a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.[1][2] It is metabolized within the cell to its active 5'-triphosphate form, PSI-352666.[2] This active metabolite acts as an alternative substrate inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, leading to the termination of viral RNA replication.[3]

Q2: Are there any known off-target effects of this compound on host cellular enzymes?

A2: Preclinical studies have indicated that this compound has a favorable safety profile. Specifically, it has been reported to show no toxicity toward bone marrow stem cells or mitochondrial toxicity.[1] However, as with all nucleoside analogs, it is crucial for researchers to remain vigilant for potential off-target effects, such as interactions with host DNA and RNA polymerases or kinases involved in nucleotide metabolism.

Q3: My experiment is showing unexpected cytotoxicity. Could this be an off-target effect of this compound?

A3: While this compound has demonstrated low cytotoxicity in several human cell lines, unexpected cell death could indicate an off-target effect, particularly at high concentrations or in sensitive cell lines. It is important to first verify the concentration of this compound used and ensure it is within the recommended range for your experimental system. If cytotoxicity persists, consider performing a dose-response curve to determine the CC50 (50% cytotoxic concentration) in your specific cell line. Refer to the "Troubleshooting Unexpected Cytotoxicity" section for a detailed workflow.

Q4: I am observing a decrease in mitochondrial function in my cellular assay. Is this a known effect of this compound?

A4: Published data suggests that this compound does not cause mitochondrial toxicity. However, if you suspect mitochondrial dysfunction, it is recommended to perform a thorough investigation. This could involve assays to measure mitochondrial DNA content, oxygen consumption rates, and lactate production. For a detailed methodology, please refer to the "Experimental Protocol: Mitochondrial Toxicity Assessment" section.

Q5: How can I distinguish between the on-target antiviral effects and potential off-target cytotoxic effects of this compound in my HCV replicon system?

A5: To differentiate between on-target and off-target effects, it is essential to include proper controls in your experiment. A key control is a replicon system containing resistance mutations to this compound, such as the S15G/C223H/V321I triple mutant in the NS5B polymerase for genotype 2a. In a resistant replicon, the antiviral activity of this compound will be significantly reduced, while any off-target cytotoxic effects should remain. Additionally, comparing the EC50 (50% effective concentration for antiviral activity) to the CC50 will provide a selectivity index (CC50/EC50), which is a quantitative measure of the drug's therapeutic window.

Troubleshooting Guides

Troubleshooting Unexpected Cytotoxicity

If you observe higher-than-expected cytotoxicity in your experiments with this compound, follow these steps to diagnose the issue:

  • Verify Compound Concentration and Purity:

    • Confirm the correct calculation of dilutions and the final concentration in your assay.

    • Ensure the purity of your this compound stock. If in doubt, use a fresh, validated batch.

  • Cell Line Health and Density:

    • Assess the overall health of your cell culture. Ensure cells are not stressed or contaminated.

    • Optimize cell seeding density, as overly confluent or sparse cultures can be more susceptible to cytotoxic effects.

  • Perform a Dose-Response Cytotoxicity Assay:

    • Conduct a standard cytotoxicity assay (e.g., MTT, MTS, or CellTiter-Glo) with a broad range of this compound concentrations to determine the 50% cytotoxic concentration (CC50) in your specific cell line.

  • Include Control Compounds:

    • Use a known cytotoxic agent as a positive control to validate your assay.

    • Include a vehicle-only (e.g., DMSO) control to account for any solvent effects.

  • Investigate Apoptosis and Necrosis:

    • Utilize assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) and necrosis (e.g., LDH release, propidium iodide uptake) to understand the mechanism of cell death.

Investigating Potential Mitochondrial Off-Target Effects

Although this compound is reported to have no mitochondrial toxicity, the following workflow can be used for investigational purposes if mitochondrial dysfunction is suspected.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Preliminary Assessment cluster_2 Phase 3: In-depth Analysis cluster_3 Phase 4: Conclusion A Unexpected decrease in cell viability or metabolic activity B Measure cellular ATP levels A->B C Assess mitochondrial membrane potential (e.g., TMRE, JC-1) A->C D Quantify mitochondrial DNA (mtDNA) content by qPCR B->D E Measure oxygen consumption rate (OCR) B->E F Measure extracellular lactate levels B->F C->D C->E C->F G Correlate findings to determine if mitochondrial dysfunction is a primary off-target effect D->G E->G F->G G PSI353661 This compound (Prodrug) Metabolite1 Alaninyl Phosphate Metabolite (PSI-353131) PSI353661->Metabolite1 Cathepsin A / CES1 Metabolite2 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate Metabolite1->Metabolite2 Hint1 / ADAL1 Metabolite3 Diphosphate Metabolite2->Metabolite3 Guanylate Kinase PSI352666 PSI-352666 (Active Triphosphate) Metabolite3->PSI352666 Nucleoside Diphosphate Kinase

References

Validation & Comparative

A Comparative Guide to HCV NS5B Polymerase Inhibitors: PSI-353661 vs. Sofosbuvir (PSI-7977)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two potent nucleotide analog inhibitors of the hepatitis C virus (HCV) NS5B polymerase: PSI-353661 and sofosbuvir (formerly known as PSI-7977). We will delve into their mechanisms of action, comparative in vitro efficacy, resistance profiles, and the experimental protocols used to evaluate these compounds.

Introduction

Hepatitis C virus infection is a major global health concern, and the development of direct-acting antivirals (DAAs) has revolutionized its treatment. A key target for these therapies is the NS5B RNA-dependent RNA polymerase, an enzyme essential for viral replication. Both this compound and sofosbuvir are nucleotide analogs that, after intracellular phosphorylation to their active triphosphate forms, act as chain terminators during HCV RNA synthesis. Sofosbuvir, a uridine analog, is a cornerstone of modern HCV therapy. This compound, a purine (guanosine) analog, represents another promising avenue in the development of potent anti-HCV agents. This guide aims to provide a comprehensive comparison to inform research and drug development efforts.

Mechanism of Action

Both this compound and sofosbuvir are prodrugs that must be metabolized within hepatocytes to their pharmacologically active 5'-triphosphate forms. Once activated, they are incorporated into the nascent HCV RNA strand by the NS5B polymerase, leading to premature chain termination and inhibition of viral replication.

Metabolic Activation Pathways

The intracellular activation of these prodrugs involves a multi-step enzymatic cascade.

Diagram of the Metabolic Activation Pathway of this compound:

Metabolic Activation of this compound PSI_353661 This compound (Prodrug) Metabolite_1 Carboxyl Ester Hydrolysis PSI_353661->Metabolite_1 Cathepsin A, Carboxylesterase 1 Metabolite_2 Putative Nucleophilic Attack (Elimination of Phenol & Alaninyl Phosphate Metabolite) Metabolite_1->Metabolite_2 Metabolite_3 Amino Acid Moiety Removal Metabolite_2->Metabolite_3 HINT1 Metabolite_4 Methoxyl Group Hydrolysis Metabolite_3->Metabolite_4 ADAL1 Monophosphate 2'-deoxy-2'-fluoro-2'-C-methylguanosine -5'-monophosphate Metabolite_4->Monophosphate Diphosphate Diphosphate Metabolite Monophosphate->Diphosphate Guanylate Kinase Triphosphate PSI-352666 (Active Triphosphate) Diphosphate->Triphosphate Nucleoside Diphosphate Kinase

Caption: Metabolic activation cascade of this compound.

Diagram of the Metabolic Activation Pathway of Sofosbuvir (PSI-7977):

Metabolic Activation of Sofosbuvir Sofosbuvir Sofosbuvir (PSI-7977) (Prodrug) Metabolite_X Metabolite X Sofosbuvir->Metabolite_X Cathepsin A, Carboxylesterase 1 Monophosphate GS-331007-MP (Monophosphate) Metabolite_X->Monophosphate HINT1 Diphosphate Diphosphate Metabolite Monophosphate->Diphosphate UMP-CMP Kinase Triphosphate GS-461203 (Active Triphosphate) Diphosphate->Triphosphate Nucleoside Diphosphate Kinase

Caption: Metabolic activation cascade of sofosbuvir.

Comparative In Vitro Efficacy

The in vitro antiviral activity of this compound and sofosbuvir has been evaluated in HCV replicon systems. The following tables summarize the available data for their 50% and 95% effective concentrations (EC50 and EC95) and 50% cytotoxic concentration (CC50) against various HCV genotypes.

Table 1: In Vitro Anti-HCV Activity of this compound

HCV Genotype/RepliconEC50 (nM)EC95 (nM)CC50 (µM)Cell LineReference
1a (H77)Potent activity reported->80Huh-7[1]
1b3.0 ± 1.48.5>80Huh-7[2][3]
2a (J6/JFH-1)Potent activity reported->80Huh-7[1]
S282T Mutant-11-Huh-7[3]

Table 2: In Vitro Anti-HCV Activity of Sofosbuvir (PSI-7977)

HCV Genotype/RepliconEC50 (nM)EC95 (nM)CC50 (µM)Cell LineReference
1a40100>100Huh-7
1b110330>100Huh-7
2a50150>100Huh-7
2b1545>100Huh-7
3a50160>100Huh-7
4a40120>100Huh-7
5a1545>100Huh-7
6a1442>100Huh-7

Note: Data for sofosbuvir is compiled from multiple sources and may have been generated under varying experimental conditions.

Resistance Profile

The development of resistance is a critical consideration for antiviral therapies. Both this compound and sofosbuvir have been studied to characterize their resistance profiles.

This compound:

  • This compound demonstrates a high barrier to resistance. In genotype 2a replicons, a combination of three mutations (S15G/C223H/V321I) in the NS5B polymerase was required to confer a high level of resistance.

  • Importantly, this compound retains full activity against replicons containing the S282T substitution, which is the primary resistance-associated mutation for sofosbuvir.

  • There is no cross-resistance observed between this compound and other classes of nucleoside/nucleotide analogs, including sofosbuvir (PSI-7977).

Sofosbuvir (PSI-7977):

  • The primary resistance-associated substitution for sofosbuvir is S282T in the NS5B polymerase.

  • The S282T mutation confers a low level of resistance to sofosbuvir and is associated with reduced viral fitness, making it less likely to persist in the absence of drug pressure.

  • The selection of sofosbuvir-resistant HCV is a rare event in clinical practice.

Experimental Protocols

The evaluation of anti-HCV compounds relies on robust in vitro assays. The HCV replicon assay is a cornerstone for determining the potency of these inhibitors.

HCV Replicon Assay: A Detailed Methodology

The HCV replicon assay is a cell-based system that allows for the study of HCV RNA replication without the production of infectious virus particles, enhancing biosafety.

Diagram of a Typical HCV Replicon Assay Workflow:

HCV Replicon Assay Workflow Start Start Cell_Culture Culture Huh-7 cells Start->Cell_Culture Cell_Seeding Seed Huh-7 cells containing HCV replicons into 96-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare serial dilutions of test compounds (this compound or Sofosbuvir) Compound_Addition Add compound dilutions to cells Compound_Prep->Compound_Addition Cell_Seeding->Compound_Addition Incubation Incubate for 72-96 hours Compound_Addition->Incubation Luciferase_Assay Measure replicon-driven luciferase activity Incubation->Luciferase_Assay Cytotoxicity_Assay Perform parallel cytotoxicity assay (e.g., CellTiter-Glo) Incubation->Cytotoxicity_Assay Data_Analysis Calculate EC50 and EC95 values Luciferase_Assay->Data_Analysis End End Data_Analysis->End CC50_Analysis Calculate CC50 values Cytotoxicity_Assay->CC50_Analysis CC50_Analysis->End

Caption: Workflow for an HCV replicon assay.

Protocol Details:

  • Cell Culture: Maintain Huh-7 human hepatoma cells, or a subclone that supports high levels of HCV replication (e.g., Huh-7.5), in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum, non-essential amino acids, and antibiotics.

  • HCV Replicon Cells: Utilize Huh-7 cells that stably harbor a subgenomic HCV replicon. These replicons typically contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication and a selectable marker (e.g., neomycin phosphotransferase) or a reporter gene (e.g., firefly luciferase).

  • Compound Preparation: Prepare serial dilutions of this compound and sofosbuvir in dimethyl sulfoxide (DMSO) and then further dilute in cell culture medium to achieve the desired final concentrations.

  • Assay Procedure:

    • Trypsinize and seed the HCV replicon cells into 96-well plates at an appropriate density.

    • After cell attachment (typically overnight), remove the medium and add the medium containing the serially diluted test compounds.

    • Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified CO2 incubator.

  • Quantification of HCV RNA Replication:

    • For replicons containing a luciferase reporter, lyse the cells and measure luciferase activity using a commercial luciferase assay system and a luminometer.

    • Alternatively, HCV RNA levels can be quantified by reverse transcription-quantitative polymerase chain reaction (RT-qPCR).

  • Data Analysis:

    • Calculate the percent inhibition of HCV replication for each compound concentration relative to the DMSO-treated control.

    • Determine the EC50 and EC95 values by fitting the dose-response data to a sigmoidal curve using appropriate software.

  • Cytotoxicity Assessment:

    • In parallel, treat parental Huh-7 cells (without the replicon) with the same serial dilutions of the compounds.

    • After the incubation period, assess cell viability using a suitable assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay.

    • Calculate the CC50 value from the dose-response curve of cell viability.

  • Selectivity Index (SI): The SI is calculated as the ratio of CC50 to EC50 (SI = CC50/EC50) and provides an indication of the therapeutic window of the compound.

Conclusion

Both this compound and sofosbuvir are highly potent inhibitors of HCV NS5B polymerase with distinct chemical scaffolds (purine vs. uridine analog).

  • Potency: Based on the available in vitro data, this compound appears to be more potent than sofosbuvir against certain HCV genotypes, particularly genotype 1b, exhibiting activity in the low nanomolar range.

  • Resistance: this compound demonstrates a high barrier to resistance and, critically, maintains activity against the sofosbuvir-resistant S282T mutant. This suggests a potential role for this compound in treatment regimens for patients who have failed sofosbuvir-based therapies, or as a component of future combination therapies to prevent the emergence of resistance.

  • Cytotoxicity: Both compounds exhibit low cytotoxicity in vitro, indicating a favorable safety profile at the cellular level.

Further head-to-head comparative studies, particularly in a wider range of HCV genotypes and with more extensive resistance profiling, are warranted to fully elucidate the comparative advantages of this compound. The information presented in this guide provides a solid foundation for researchers and drug development professionals to understand the key characteristics of these two important anti-HCV compounds.

References

A Comparative Guide to NS5B Polymerase Inhibitors: PSI-353661 vs. Other Key Agents

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of direct-acting antivirals (DAAs) for the treatment of Hepatitis C Virus (HCV) infection, the NS5B RNA-dependent RNA polymerase is a prime target. This guide provides a detailed comparison of the investigational nucleotide analog PSI-353661 with other notable NS5B polymerase inhibitors: sofosbuvir, dasabuvir, and beclabuvir. The comparison focuses on their mechanism of action, in vitro efficacy, genotypic coverage, resistance profiles, and clinical outcomes, supported by experimental data.

Mechanism of Action: Nucleoside/Nucleotide vs. Non-Nucleoside Inhibitors

NS5B polymerase inhibitors are broadly classified into two categories based on their mechanism of action: nucleoside/nucleotide inhibitors (NIs) and non-nucleoside inhibitors (NNIs).

This compound and sofosbuvir are both nucleoside analog prodrugs. Following administration, they are metabolized within hepatocytes to their active triphosphate forms. These active metabolites mimic natural nucleotides and are incorporated into the nascent viral RNA chain by the NS5B polymerase. This incorporation leads to chain termination, thereby halting viral replication. This compound is a prodrug of a 2'-deoxy-2'-fluoro-2'-C-methylguanosine monophosphate analog, while sofosbuvir is a prodrug of a uridine nucleotide analog.

In contrast, dasabuvir and beclabuvir are non-nucleoside inhibitors. They bind to distinct allosteric sites on the NS5B polymerase, inducing conformational changes that render the enzyme inactive. Dasabuvir binds to the palm I domain of the polymerase, whereas beclabuvir binds to the thumb site 1. This allosteric inhibition prevents the polymerase from initiating RNA synthesis or elongating the RNA strand.

cluster_0 Nucleoside/Nucleotide Inhibitors cluster_1 Non-Nucleoside Inhibitors This compound This compound Active Triphosphate Active Triphosphate This compound->Active Triphosphate Sofosbuvir Sofosbuvir Sofosbuvir->Active Triphosphate NS5B Active Site NS5B Active Site Active Triphosphate->NS5B Active Site Incorporation Chain Termination Chain Termination NS5B Active Site->Chain Termination Dasabuvir Dasabuvir NS5B Allosteric Sites NS5B Allosteric Sites Dasabuvir->NS5B Allosteric Sites Binds to Palm Site Beclabuvir Beclabuvir Beclabuvir->NS5B Allosteric Sites Binds to Thumb Site Conformational Change Conformational Change NS5B Allosteric Sites->Conformational Change Inhibition of Polymerase Inhibition of Polymerase Conformational Change->Inhibition of Polymerase

Figure 1: Mechanism of Action of NS5B Polymerase Inhibitors.

In Vitro Activity

The in vitro potency of these inhibitors is typically measured by their 50% inhibitory concentration (IC50) in enzymatic assays and their 50% effective concentration (EC50) in cell-based replicon assays.

Inhibitor (Active Form)TargetIC50 (nM)GenotypeReference
PSI-352666 NS5B PolymeraseNot directly compared--
GS-461203 NS5B PolymeraseNot directly compared--
Dasabuvir NS5B Polymerase2.2 - 10.71a, 1b[1][2]
Beclabuvir NS5B Polymerase< 281, 3, 4, 5[3]
Inhibitor (Prodrug)HCV Replicon AssayEC50 (nM)GenotypeReference
This compound Subgenomic Replicon3.01b[4]
Sofosbuvir Chimeric Replicons32 - 1301-6[5]
Dasabuvir Subgenomic Replicon7.71a
1.81b
Beclabuvir Subgenomic Replicon31a
61b

Genotypic Coverage and Resistance Profile

A crucial aspect of any antiviral agent is its spectrum of activity against different viral genotypes and its susceptibility to the development of resistance.

InhibitorGenotypic CoverageKey Resistance-Associated Substitutions (RASs)
This compound Active against genotypes 1a, 1b, and 2a in vitro.S15G/C223H/V321I (in combination, selected in vitro in genotype 2a). Retains activity against S282T.
Sofosbuvir Pangenotypic (active against genotypes 1-6).S282T is the primary resistance mutation, though it often impairs viral fitness.
Dasabuvir Primarily active against genotype 1.C316Y, M414T, Y448C/H, S556G.
Beclabuvir Active against genotypes 1, 3, 4, and 5.P495L/S.

Clinical Efficacy

The ultimate measure of an antiviral drug's effectiveness is its ability to achieve a sustained virologic response (SVR), which is considered a cure.

Inhibitor-Based RegimenHCV GenotypeSVR Rate (%)Clinical Trial/Reference
This compound -Development halted, limited clinical data.-
Sofosbuvir + other DAAs 1>95
2~95
385-95 (variable)
4, 5, 6>95
Dasabuvir + other DAAs 1a95-97
1b98-100
Beclabuvir + other DAAs 1~90

Experimental Protocols

NS5B Polymerase Activity Assay (General Protocol)

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant NS5B.

  • Reaction Mixture Preparation: A reaction mixture is prepared containing a buffer (e.g., Tris-HCl), a divalent cation (e.g., MgCl2), a reducing agent (e.g., DTT), a template/primer RNA, and three of the four ribonucleoside triphosphates (rNTPs).

  • Inhibitor Addition: The test compound, serially diluted in DMSO, is added to the reaction mixture.

  • Enzyme Addition: The reaction is initiated by the addition of purified recombinant NS5B polymerase.

  • Radiolabeled Nucleotide Incorporation: A radiolabeled rNTP (e.g., [α-33P]GTP) is included in the reaction. The incorporation of this labeled nucleotide into the newly synthesized RNA strand is proportional to the polymerase activity.

  • Incubation: The reaction is incubated at a specific temperature (e.g., 30°C) for a defined period.

  • Quenching and Precipitation: The reaction is stopped by the addition of a quenching solution (e.g., EDTA). The newly synthesized RNA is then precipitated.

  • Quantification: The amount of incorporated radioactivity is quantified using a scintillation counter.

  • IC50 Determination: The concentration of the inhibitor that reduces the polymerase activity by 50% (IC50) is calculated from the dose-response curve.

A Prepare Reaction Mix (Buffer, MgCl2, DTT, RNA template/primer, 3 rNTPs) B Add Test Compound A->B C Add NS5B Polymerase B->C D Add Radiolabeled rNTP C->D E Incubate D->E F Stop Reaction & Precipitate RNA E->F G Quantify Radioactivity F->G H Calculate IC50 G->H

Figure 2: Workflow for an NS5B Polymerase Activity Assay.
HCV Replicon Assay (General Protocol)

This cell-based assay measures the antiviral activity of a compound against HCV replication in a human hepatoma cell line (e.g., Huh-7) containing a subgenomic HCV replicon.

  • Cell Seeding: Huh-7 cells harboring an HCV replicon (which often contains a reporter gene like luciferase) are seeded into multi-well plates.

  • Compound Addition: The test compound, serially diluted in culture medium, is added to the cells.

  • Incubation: The plates are incubated for a period of time (e.g., 72 hours) to allow for HCV replication and the effect of the compound to manifest.

  • Cell Lysis and Reporter Gene Assay: The cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured. The reporter activity is proportional to the level of HCV replication.

  • Cytotoxicity Assay: In parallel, a cytotoxicity assay is performed to determine the concentration of the compound that is toxic to the host cells.

  • EC50 and CC50 Determination: The concentration of the compound that inhibits HCV replication by 50% (EC50) and the concentration that causes 50% cytotoxicity (CC50) are calculated. The selectivity index (SI = CC50/EC50) is then determined.

A Seed HCV Replicon Cells B Add Test Compound A->B C Incubate (e.g., 72h) B->C D Measure Reporter Gene Activity (e.g., Luciferase) C->D E Perform Cytotoxicity Assay C->E F Calculate EC50 D->F G Calculate CC50 E->G H Determine Selectivity Index (SI) F->H G->H

Figure 3: Workflow for an HCV Replicon Assay.

Comparative Overview

The following diagram illustrates the key distinguishing features of this compound in comparison to the other NS5B polymerase inhibitors.

cluster_0 Key Features This compound This compound Mechanism Mechanism This compound->Mechanism Nucleotide Analog Genotype Coverage Genotype Coverage This compound->Genotype Coverage Moderate (in vitro) Resistance Barrier Resistance Barrier This compound->Resistance Barrier High (in vitro) Clinical Status Clinical Status This compound->Clinical Status Investigational (Development Halted) Sofosbuvir Sofosbuvir Sofosbuvir->Mechanism Nucleotide Analog Sofosbuvir->Genotype Coverage Pangenotypic Sofosbuvir->Resistance Barrier High Sofosbuvir->Clinical Status Approved Dasabuvir Dasabuvir Dasabuvir->Mechanism Non-Nucleoside (Palm) Dasabuvir->Genotype Coverage Genotype 1 Dasabuvir->Resistance Barrier Low Dasabuvir->Clinical Status Approved Beclabuvir Beclabuvir Beclabuvir->Mechanism Non-Nucleoside (Thumb) Beclabuvir->Genotype Coverage Genotypes 1, 3, 4, 5 Beclabuvir->Resistance Barrier Low Beclabuvir->Clinical Status Investigational

Figure 4: Comparative Features of NS5B Polymerase Inhibitors.

Conclusion

This compound demonstrated promise as a potent nucleotide analog inhibitor of the HCV NS5B polymerase with in vitro activity against multiple genotypes and a high barrier to resistance. However, its clinical development was not pursued to the same extent as sofosbuvir, which has become a cornerstone of pangenotypic HCV treatment regimens. The non-nucleoside inhibitors, dasabuvir and beclabuvir, exhibit potent but more limited genotypic coverage and a lower barrier to resistance, often requiring their use in combination with other DAAs to achieve high SVR rates and prevent the emergence of resistant variants. This comparative analysis highlights the different strategies employed to inhibit the crucial HCV NS5B polymerase and the varying success of these approaches in clinical application.

References

Cross-Resistance Profile of PSI-353661: A Comparative Analysis with Other Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-resistance profile of PSI-353661 with other nucleoside analog inhibitors of the Hepatitis C Virus (HCV) NS5B polymerase. The data presented herein is derived from in vitro studies and highlights the unique resistance profile of this compound, a phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate.

Executive Summary

This compound demonstrates a high barrier to resistance and a favorable cross-resistance profile compared to other nucleoside analogs. It is metabolized to the active triphosphate form, PSI-352666, which effectively inhibits the HCV NS5B RNA-dependent RNA polymerase. Notably, this compound retains full activity against viral strains harboring the S282T substitution, a key mutation that confers resistance to several other 2'-substituted nucleoside analogs. In vitro studies have shown that the development of high-level resistance to this compound in genotype 2a replicons requires a combination of multiple amino acid changes in the NS5B polymerase, a significantly higher genetic barrier than for many other compounds in its class. Furthermore, no cross-resistance has been observed between this compound and other classes of HCV inhibitors, including other 2'-modified nucleoside and nucleotide analogs.

Comparative Efficacy and Resistance Data

The following tables summarize the in vitro efficacy and resistance data for this compound in comparison to other notable nucleoside analogs.

Table 1: In Vitro Activity of this compound Against Wild-Type HCV Replicons

CompoundHCV GenotypeEC₅₀ (nM)
This compound 1b3.0 ± 1.4
This compound 1aSimilar activity to 1b
This compound 2aSimilar activity to 1b
PSI-3529381b130 ± 76

EC₅₀ (50% effective concentration) values represent the concentration of the compound required to inhibit 50% of HCV replicon replication.

Table 2: Cross-Resistance Profile of this compound Against Nucleoside Analog-Resistant HCV Replicons

CompoundNS5B MutationFold Change in EC₅₀Cross-Resistance Observed
This compound S282T<2No
This compound S96T<2No
This compound S15G/C223H/V321I (Genotype 2a)>10Yes (High-level)
PSI-352938S282T<2No
PSI-6130S282T3-6Yes
PSI-7977S282T-No
INX-08189S282T-No
IDX-184S282T-No

Fold change in EC₅₀ is calculated relative to the wild-type replicon. A fold change of <2 is generally considered to indicate no significant loss of activity.

Experimental Protocols

HCV Replicon Assay:

The antiviral activity of the compounds was evaluated using HCV subgenomic replicon cells. Detailed methodologies are described below:

  • Cell Culture: Huh-7 cells harboring HCV subgenomic replicons (genotypes 1a, 1b, or 2a) were cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum, nonessential amino acids, and G418.

  • Compound Treatment: Cells were seeded in 96-well plates and treated with serial dilutions of the test compounds for 72 hours.

  • Quantification of HCV RNA: Total cellular RNA was isolated, and the level of HCV replicon RNA was quantified using a real-time quantitative reverse transcription-polymerase chain reaction (qRT-PCR) assay.

  • EC₅₀ Determination: The concentration of compound that inhibited HCV RNA replication by 50% (EC₅₀) was calculated by non-linear regression analysis of the dose-response curves.

Resistance Selection Studies:

  • Long-Term Culture: HCV replicon cells were cultured in the continuous presence of increasing concentrations of the test compound.

  • Isolation of Resistant Colonies: Colonies that were able to replicate in the presence of high concentrations of the compound were isolated and expanded.

  • Genotypic Analysis: The NS5B coding region of the replicon RNA from resistant colonies was sequenced to identify amino acid substitutions.

  • Phenotypic Analysis: The susceptibility of the identified mutant replicons to the test compound and other nucleoside analogs was determined using the HCV replicon assay as described above.

Mechanism of Action and Resistance Pathway

The distinct resistance profile of this compound is rooted in its mechanism of action and the specific interactions of its active metabolite with the HCV NS5B polymerase.

cluster_0 Cellular Metabolism of this compound cluster_1 HCV NS5B Polymerase Inhibition PSI_353661 This compound (Phosphoramidate Prodrug) Metabolite1 Carboxyl Ester Hydrolysis (Cathepsin A, CES1) PSI_353661->Metabolite1 Metabolite2 Alaninyl Phosphate Metabolite (PSI-353131) Metabolite1->Metabolite2 Metabolite3 Amino Acid Removal (Hint 1) Metabolite2->Metabolite3 GMP_analog 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate Metabolite3->GMP_analog GDP_analog Diphosphate GMP_analog->GDP_analog Guanylate Kinase GTP_analog Active Triphosphate (PSI-352666) GDP_analog->GTP_analog Nucleoside Diphosphate Kinase Inhibition Inhibition of RNA Synthesis GTP_analog->Inhibition Reduced_Inhibition Reduced Inhibition GTP_analog->Reduced_Inhibition NS5B_WT Wild-Type NS5B NS5B_S282T S282T Mutant NS5B NS5B_Triple S15G/C223H/V321I Mutant NS5B (Genotype 2a) Inhibition->NS5B_WT Inhibition->NS5B_S282T Reduced_Inhibition->NS5B_Triple

Caption: Metabolic activation of this compound and its interaction with HCV NS5B polymerase variants.

The diagram above illustrates the intracellular metabolic pathway of this compound to its active triphosphate form, PSI-352666. This active metabolite then acts as a competitive inhibitor of the HCV NS5B polymerase.[1] The S282T mutation, which confers resistance to some nucleoside analogs, does not significantly affect the inhibitory activity of PSI-352666.[2] However, a combination of three mutations (S15G, C223H, and V321I) in the genotype 2a NS5B polymerase leads to a high level of resistance.[2][3]

cluster_0 Cross-Resistance Logic PSI_353661 This compound Resistance No_Cross_Resistance No Cross-Resistance PSI_353661->No_Cross_Resistance retains activity against High_Barrier High Resistance Barrier PSI_353661->High_Barrier requires S282T S282T Mutation Other_Nucs Other 2'-Substituted Nucleoside Analogs (e.g., PSI-6130) Cross_Resistance Resistance Other_Nucs->Cross_Resistance confers Triple_Mutant S15G/C223H/V321I (Genotype 2a) No_Cross_Resistance->S282T Cross_Resistance->S282T High_Barrier->Triple_Mutant

Caption: Logical relationship of this compound cross-resistance with other nucleoside analogs.

This workflow highlights the key differentiators of this compound's resistance profile. While the S282T mutation confers resistance to some other nucleoside analogs, this compound remains active.[2] The development of resistance to this compound necessitates multiple mutations, indicating a higher genetic barrier to resistance.

Conclusion

This compound exhibits a promising preclinical resistance profile characterized by a high barrier to the development of resistance and a lack of cross-resistance with other classes of HCV nucleoside and nucleotide inhibitors. Its retained activity against the S282T mutant, a common resistance pathway for other analogs, positions it as a potentially valuable component in combination therapies for HCV infection. The requirement for multiple mutations to confer high-level resistance suggests that the emergence of clinically significant resistance may be less frequent compared to agents with a lower genetic barrier. These findings underscore the importance of continued investigation into the clinical implications of this compound's unique resistance characteristics.

References

Efficacy of PSI-353661 Against S282T Mutant HCV: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro efficacy of PSI-353661 and other antiviral agents against the S282T mutant of the Hepatitis C Virus (HCV). The S282T substitution in the NS5B polymerase is a known resistance-associated variant to the widely used nucleotide analog inhibitor, sofosbuvir. This document summarizes key experimental data, details the methodologies used in these studies, and presents a visual representation of the experimental workflow.

Comparative Efficacy Data

The following table summarizes the in vitro antiviral activity of this compound and sofosbuvir against wild-type (WT) and S282T mutant HCV replicons. The data is presented as EC50 and EC90 values, which represent the concentration of the drug required to inhibit 50% and 90% of viral replication, respectively.

CompoundHCV GenotypeNS5B GenotypeEC50 (nM)EC90 (nM)Fold Change in EC50 (S282T vs. WT)Reference
This compound Genotype 1bWild-Type-8-[1]
This compound Genotype 1bS282T-11-[1]
Sofosbuvir Genotype 1bWild-Type92--[2]
Sofosbuvir Genotype 1bS282T830-9.0[2]
Sofosbuvir Genotype 2aWild-Type32--[3]
Sofosbuvir Genotype 2aS282T--2.4 - 18
Sofosbuvir Genotype 3aWild-Type116--
Sofosbuvir Genotype 3aS282T1290-11.1
Sofosbuvir Genotype 4aWild-Type130--
Sofosbuvir Genotype 4aS282T1030-7.9

Experimental Protocols

The data presented above was primarily generated using HCV subgenomic replicon assays. This in vitro system allows for the study of viral replication in a cell culture model. Below is a detailed methodology for a typical HCV replicon assay used to determine the efficacy of antiviral compounds.

HCV Replicon Assay Protocol

1. Cell Lines and Replicons:

  • Cell Line: Huh-7 human hepatoma cells or their derivatives (e.g., Huh-7.5, Huh7-Lunet) that are highly permissive for HCV replication are commonly used.

  • Replicon Constructs: Subgenomic HCV replicons are used, which contain the HCV non-structural proteins (NS3 to NS5B) necessary for RNA replication, along with a selectable marker (e.g., neomycin phosphotransferase) and often a reporter gene (e.g., firefly or Renilla luciferase). Plasmids containing the wild-type or S282T mutant NS5B sequence are used to generate the respective replicon RNAs.

2. In Vitro Transcription of Replicon RNA:

  • Replicon plasmids are linearized downstream of the HCV sequence.

  • Linearized DNA is used as a template for in vitro transcription using a high-fidelity RNA polymerase (e.g., T7 RNA polymerase) to generate capped HCV replicon RNA.

  • The integrity and concentration of the transcribed RNA are verified by gel electrophoresis and spectrophotometry.

3. Electroporation of Replicon RNA into Huh-7 Cells:

  • Huh-7 cells are harvested and washed with ice-cold, serum-free medium.

  • A defined number of cells (e.g., 4 x 10^6 cells) are mixed with the in vitro transcribed replicon RNA (e.g., 10 µg) in an electroporation cuvette.

  • Electroporation is performed using specific parameters (e.g., 270 V, 950 µF, and 100 Ω).

  • Following electroporation, cells are immediately transferred to complete culture medium.

4. Antiviral Compound Treatment:

  • Electroporated cells are seeded into 96-well plates at a predetermined density (e.g., 1 x 10^4 cells/well).

  • After a recovery period (e.g., 24 hours), the culture medium is replaced with fresh medium containing serial dilutions of the antiviral compounds (e.g., this compound, sofosbuvir). A vehicle control (e.g., DMSO) is also included.

  • Cells are incubated with the compounds for a specific duration (e.g., 72 hours).

5. Quantification of HCV Replication (Luciferase Assay):

  • After the incubation period, the cells are washed with phosphate-buffered saline (PBS) and lysed using a passive lysis buffer.

  • The cell lysates are transferred to an opaque 96-well plate.

  • Luciferase activity is measured using a luminometer after the addition of the appropriate luciferase substrate.

  • The resulting luminescence is proportional to the level of HCV replicon RNA.

6. Data Analysis and EC50/EC90 Determination:

  • The luciferase signal for each compound concentration is normalized to the vehicle control.

  • The normalized data is then used to generate a dose-response curve by plotting the percentage of inhibition against the log of the compound concentration.

  • The EC50 and EC90 values are calculated by fitting the dose-response curve to a non-linear regression model (e.g., a four-parameter variable slope model).

7. Cytotoxicity Assay:

  • To assess the potential toxicity of the compounds, a parallel cytotoxicity assay (e.g., MTT or CellTiter-Glo assay) is performed on the same cell line without the replicon. This helps to ensure that the observed reduction in replicon levels is due to specific antiviral activity and not cell death.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps involved in the HCV replicon assay for evaluating the efficacy of antiviral compounds.

experimental_workflow cluster_rna_prep Replicon RNA Preparation cluster_cell_culture Cell Culture & Transfection cluster_assay Antiviral Assay cluster_analysis Data Analysis plasmid Replicon Plasmid (WT or S282T) linearize Linearization plasmid->linearize ivt In Vitro Transcription linearize->ivt electroporation Electroporation ivt->electroporation huh7 Huh-7 Cells huh7->electroporation seeding Cell Seeding (96-well plate) electroporation->seeding treatment Compound Treatment seeding->treatment incubation Incubation (72h) treatment->incubation lysis Cell Lysis incubation->lysis luciferase Luciferase Assay lysis->luciferase data_analysis EC50/EC90 Calculation luciferase->data_analysis

Caption: Experimental workflow for determining the efficacy of antiviral compounds against HCV replicons.

Signaling Pathways and Mechanism of Action

Both this compound and sofosbuvir are nucleotide analog inhibitors that target the HCV NS5B RNA-dependent RNA polymerase, a crucial enzyme for viral replication.

mechanism_of_action cluster_psi353661 This compound cluster_sofosbuvir Sofosbuvir cluster_inhibition Inhibition of HCV Replication psi353661 This compound (Prodrug) psi_mp Guanosine Monophosphate Analog psi353661->psi_mp Intracellular Metabolism psi_tp Active Triphosphate Form psi_mp->psi_tp Host Kinases ns5b HCV NS5B Polymerase psi_tp->ns5b Competitive Inhibition sofosbuvir Sofosbuvir (Prodrug) sof_mp Uridine Monophosphate Analog sofosbuvir->sof_mp Intracellular Metabolism sof_tp Active Triphosphate Form (GS-461203) sof_mp->sof_tp Host Kinases sof_tp->ns5b Competitive Inhibition rna_synthesis Viral RNA Synthesis ns5b->rna_synthesis inhibition Chain Termination ns5b->inhibition inhibition->rna_synthesis Blocks

Caption: Mechanism of action of this compound and sofosbuvir as HCV NS5B polymerase inhibitors.

Upon entering the hepatocyte, these prodrugs are metabolized by host cell kinases into their active triphosphate forms. These active metabolites then act as competitive inhibitors of the natural nucleotide substrates for the NS5B polymerase. Incorporation of the drug's active form into the nascent viral RNA chain leads to premature termination of RNA synthesis, thereby halting viral replication.

The S282T mutation in the NS5B polymerase is located near the active site of the enzyme. This substitution is thought to confer resistance to sofosbuvir by sterically hindering the binding of its active triphosphate form. In contrast, this compound, a guanosine nucleotide analog, appears to be less affected by this mutation, retaining potent activity against the S282T variant.

Alternative Treatment Options for S282T Mutant HCV

The emergence of resistance to direct-acting antivirals (DAAs) like sofosbuvir is a clinical concern. While the S282T mutation is rare and often associated with reduced viral fitness, alternative treatment strategies are available for patients with sofosbuvir-resistant HCV. These typically involve combination therapies with other classes of DAAs that have different mechanisms of action, such as:

  • NS5A Inhibitors: (e.g., Ledipasvir, Velpatasvir, Pibrentasvir) These drugs target the HCV NS5A protein, which is essential for viral replication and assembly.

  • NS3/4A Protease Inhibitors: (e.g., Glecaprevir, Voxilaprevir) These agents inhibit the HCV NS3/4A protease, an enzyme critical for processing the viral polyprotein.

Combination regimens that include an NS5A inhibitor and/or a protease inhibitor have shown high efficacy in treating patients who have failed previous sofosbuvir-containing regimens. The choice of the specific regimen depends on the HCV genotype, prior treatment history, and the presence of other resistance-associated substitutions.

References

A Comparative Guide to HCV NS5B Polymerase Inhibitors: PSI-353661, INX-08189, and IDX-184

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of three investigational nucleotide analog inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase: PSI-353661, INX-08189, and IDX-184. All three compounds are phosphoramidate prodrugs designed for targeted delivery to the liver, where they are converted into their active triphosphate forms to inhibit viral replication.

Executive Summary

This compound, INX-08189, and IDX-184 are all potent inhibitors of HCV replication, specifically targeting the viral NS5B polymerase. They belong to a class of drugs that offer a high barrier to resistance. While all three showed promise in preclinical and early clinical development, their clinical progression has varied. INX-08189's development was halted due to safety concerns, specifically cardiotoxicity. IDX-184 demonstrated good antiviral activity and a favorable safety profile in early trials but did not progress past Phase IIb. The clinical development status of this compound is less publicly documented in recent years. This guide presents the available quantitative data on their performance, details the experimental protocols used for their evaluation, and visualizes their metabolic activation pathways.

Data Presentation

The following tables summarize the available quantitative data for this compound, INX-08189, and IDX-184, focusing on their in vitro potency, cytotoxicity, and clinical efficacy.

Table 1: In Vitro Potency and Cytotoxicity

CompoundAssayGenotypeEC₅₀ (nM)EC₉₀ (nM)CC₅₀ (µM)Cell LineReference
This compound Replicon1b38.5>80Huh-7[1]
RepliconWild-type-8--[1]
RepliconS282T mutant-11--[1]
INX-08189 Replicon1a12-7.01Huh-7[2]
Replicon1b10-7.01Huh-7[2]
Replicon2a0.9-7.01Huh-7
IDX-184 Polymerase Inhibition-IC₅₀: 310---

EC₅₀: 50% effective concentration; EC₉₀: 90% effective concentration; CC₅₀: 50% cytotoxic concentration; IC₅₀: 50% inhibitory concentration.

Table 2: Clinical Trial Efficacy

CompoundStudy PhaseDoseTreatment DurationPatient PopulationKey Efficacy EndpointResultReference
INX-08189 Phase IbAscending doses7 daysGenotype 1, treatment-naïveViral load reduction-
IDX-184 Phase IIb50 mg/day12 weeksGenotype 1, treatment-naïve (with PEG-IFN/RBV)Undetectable virus at week 463%
Phase IIb100 mg/day12 weeksGenotype 1, treatment-naïve (with PEG-IFN/RBV)Undetectable virus at week 473%
Phase Ib25-100 mg/day3 daysGenotype 1, treatment-naïveMean viral load reduction-0.5 to -0.7 log₁₀ IU/mL

PEG-IFN/RBV: Pegylated Interferon and Ribavirin.

Experimental Protocols

The data presented in this guide were generated using standard virological and pharmacological assays. Below are detailed descriptions of the key experimental methodologies.

HCV Replicon Assay

The antiviral activity of the compounds was primarily assessed using HCV replicon assays. This cell-based system utilizes human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA molecule (replicon) capable of autonomous replication.

Methodology:

  • Cell Seeding: Huh-7 cells containing the HCV replicon are seeded in 96-well plates.

  • Compound Addition: The test compounds (this compound, INX-08189, or IDX-184) are serially diluted and added to the cells.

  • Incubation: The plates are incubated for a specified period (e.g., 72 hours).

  • Quantification of HCV RNA Replication: The level of HCV RNA replication is quantified. This is often achieved by measuring the activity of a reporter gene (e.g., luciferase) engineered into the replicon or by quantifying HCV RNA levels directly using real-time reverse transcription-polymerase chain reaction (RT-PCR).

  • Data Analysis: The EC₅₀ value, representing the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve.

Cytotoxicity Assay

To assess the potential toxicity of the compounds to host cells, cytotoxicity assays are performed in parallel with the replicon assays.

Methodology:

  • Cell Seeding: Parental Huh-7 cells (or other relevant cell lines) that do not contain the HCV replicon are seeded in 96-well plates.

  • Compound Addition: The test compounds are added to the cells at the same concentrations used in the replicon assay.

  • Incubation: The plates are incubated for the same duration as the replicon assay.

  • Cell Viability Measurement: Cell viability is measured using a colorimetric or fluorometric assay that quantifies a parameter indicative of cell health, such as metabolic activity (e.g., MTS or MTT assay) or ATP content.

  • Data Analysis: The CC₅₀ value, the concentration of the compound that reduces cell viability by 50%, is determined.

NS5B Polymerase Inhibition Assay

This in vitro biochemical assay directly measures the ability of the active triphosphate form of the compounds to inhibit the enzymatic activity of the purified recombinant HCV NS5B polymerase.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified NS5B polymerase, a synthetic RNA template, ribonucleoside triphosphates (rNTPs, including a radiolabeled or fluorescently labeled nucleotide), and the active triphosphate of the test compound.

  • Reaction Initiation and Incubation: The polymerization reaction is initiated and allowed to proceed for a set time at an optimal temperature.

  • Termination and Product Separation: The reaction is stopped, and the newly synthesized RNA product is separated from the unincorporated nucleotides (e.g., by precipitation or gel electrophoresis).

  • Quantification: The amount of incorporated labeled nucleotide is quantified to determine the level of polymerase activity.

  • Data Analysis: The IC₅₀ value, the concentration of the inhibitor that reduces NS5B polymerase activity by 50%, is calculated.

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the metabolic activation pathway of the nucleotide prodrugs and a general workflow for evaluating antiviral compounds.

Metabolic_Activation_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Hepatocyte cluster_ViralReplication HCV Replication Complex Prodrug Prodrug (this compound / INX-08189 / IDX-184) Metabolite1 Intermediate Metabolites Prodrug->Metabolite1 Esterases, Phosphoramidases Monophosphate Nucleoside Monophosphate Metabolite1->Monophosphate Intracellular Enzymes Diphosphate Nucleoside Diphosphate Monophosphate->Diphosphate Cellular Kinases Triphosphate Active Nucleoside Triphosphate Diphosphate->Triphosphate Cellular Kinases NS5B NS5B Polymerase Triphosphate->NS5B Replication RNA Replication Inhibition NS5B->Replication

Caption: Generalized metabolic activation pathway of nucleotide prodrugs.

Antiviral_Evaluation_Workflow Start Compound Synthesis BiochemicalAssay Biochemical Assay (NS5B Polymerase Inhibition) Start->BiochemicalAssay CellBasedAssay Cell-Based Assay (HCV Replicon) Start->CellBasedAssay LeadOptimization Lead Optimization BiochemicalAssay->LeadOptimization Cytotoxicity Cytotoxicity Assay CellBasedAssay->Cytotoxicity CellBasedAssay->LeadOptimization Cytotoxicity->LeadOptimization Preclinical Preclinical Studies (Animal Models) LeadOptimization->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: Workflow for the evaluation of antiviral compounds.

References

A Head-to-Head Comparison of PSI-353661 and Other Direct-Acting Antivirals for Hepatitis C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of Hepatitis C Virus (HCV) treatment has been revolutionized by the advent of direct-acting antivirals (DAAs). Among the numerous candidates explored, PSI-353661, a phosphoramidate prodrug of a guanosine nucleotide analog, emerged as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. This guide provides a comprehensive head-to-head comparison of this compound with other key DAAs, focusing on their mechanism of action, in vitro efficacy, resistance profiles, and metabolic pathways, supported by available experimental data.

Executive Summary

This compound demonstrated high intrinsic potency against various HCV genotypes in preclinical studies. As a nucleoside analog NS5B inhibitor, it acts as a chain terminator of viral RNA replication. A key characteristic of this compound is its distinct resistance profile, requiring multiple mutations in the NS5B polymerase to confer high-level resistance, a potential advantage over some other DAAs. However, limited clinical trial data for this compound prevents a direct comparison of clinical efficacy, specifically Sustained Virologic Response (SVR) rates, with approved DAAs like Sofosbuvir, Glecaprevir, and Pibrentasvir. This comparison, therefore, leans heavily on in vitro and preclinical findings to objectively assess its performance relative to other antiviral agents.

Mechanism of Action: Targeting the Viral Replication Engine

Direct-acting antivirals are classified based on their specific viral targets. This compound falls into the class of Nucleoside/Nucleotide NS5B Polymerase Inhibitors.[1][2]

  • NS5B Polymerase Inhibitors: These drugs target the essential HCV enzyme responsible for replicating the viral RNA genome. They are further divided into:

    • Nucleoside/Nucleotide Analogs (NIs): Like this compound and Sofosbuvir, these molecules mimic natural building blocks of RNA.[1] After conversion to their active triphosphate form, they are incorporated into the growing RNA chain by the NS5B polymerase, leading to premature chain termination and halting replication.[1]

    • Non-Nucleoside Inhibitors (NNIs): These bind to allosteric sites on the NS5B polymerase, inducing a conformational change that inhibits its activity.[1]

  • NS3/4A Protease Inhibitors: This class of drugs, which includes agents like Glecaprevir and Voxilaprevir, blocks the viral protease responsible for cleaving the HCV polyprotein into mature, functional proteins.

  • NS5A Inhibitors: Pibrentasvir and Velpatasvir belong to this class, targeting the NS5A protein which is crucial for both viral RNA replication and the assembly of new virus particles.

In Vitro Efficacy: A Potent Inhibitor

Preclinical studies established this compound as a highly active inhibitor of HCV replication across multiple genotypes. The following table summarizes its in vitro activity in comparison to other notable DAAs.

CompoundClassHCV GenotypeAssayEC50 / IC50 (nM)Reference
This compound NS5B NI1a, 1b, 2aRepliconHighly Active
PSI-352666 (active form) NS5B NIWild-type & S282TPolymeraseEqually Active
AT-511 (related guanosine analog) NS5B NI1-5Replicon5-28
Sofosbuvir NS5B NI1-6RepliconPotent
Filibuvir NS5B NNI1RepliconComparable to other NNIs

Resistance Profile: A Higher Barrier

A critical aspect of antiviral therapy is the potential for the development of drug resistance. This compound exhibited a favorable resistance profile in in vitro studies.

  • This compound: Resistance to this compound in genotype 2a replicons required a combination of three amino acid substitutions (S15G/C223H/V321I) in the NS5B polymerase to achieve a high level of resistance. Single mutations were not sufficient to significantly reduce its activity. Importantly, this compound retained full activity against the S282T substitution, which confers resistance to some other 2'-substituted nucleoside analogs. There was no cross-resistance observed with other classes of HCV inhibitors.

  • Other NS5B NIs (e.g., Sofosbuvir): Sofosbuvir is known to have a high barrier to resistance. The S282T mutation is the primary substitution associated with resistance, but it impairs viral fitness.

  • NS5B NNIs: Non-nucleoside inhibitors generally have a lower barrier to resistance compared to nucleoside inhibitors.

  • NS3/4A Protease and NS5A Inhibitors: Resistance-associated substitutions (RASs) can be present at baseline or emerge during treatment, potentially impacting the efficacy of these drug classes.

Experimental Protocols

HCV Replicon Assay: This cell-based assay is fundamental for evaluating the antiviral activity of compounds against HCV replication.

  • Cell Culture: Huh-7 human hepatoma cells harboring a subgenomic or full-length HCV replicon are cultured in appropriate media. These replicons often contain a reporter gene, such as luciferase, to facilitate quantification of replication.

  • Compound Treatment: The cells are treated with serial dilutions of the test compound (e.g., this compound) for a specified period (typically 48-72 hours).

  • Quantification of HCV RNA Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time RT-PCR.

  • Data Analysis: The 50% effective concentration (EC50) is calculated, representing the concentration of the compound that inhibits HCV replication by 50%.

NS5B Polymerase Activity Assay: This biochemical assay directly measures the inhibitory effect of a compound on the enzymatic activity of the purified HCV NS5B polymerase.

  • Enzyme and Template: Purified, recombinant HCV NS5B polymerase is incubated with a synthetic RNA template and primer.

  • Reaction Mixture: The reaction includes ribonucleotide triphosphates (rNTPs), one of which is typically radiolabeled (e.g., [α-³²P]GTP), and the test compound at various concentrations.

  • Incubation: The reaction is allowed to proceed at an optimal temperature for a defined time.

  • Detection of RNA Synthesis: The newly synthesized radiolabeled RNA is captured and quantified using methods like scintillation counting.

  • Data Analysis: The 50% inhibitory concentration (IC50) is determined, which is the concentration of the compound required to inhibit 50% of the NS5B polymerase activity.

Visualizing the Pathways

To better understand the processes described, the following diagrams illustrate the metabolic activation of this compound and a general workflow for antiviral drug screening.

Metabolic_Activation_of_PSI_353661 cluster_cell Hepatocyte PSI_353661 This compound (Prodrug) Metabolite1 Carboxyl Ester Hydrolysis PSI_353661->Metabolite1 Cathepsin A, Carboxylesterase 1 Metabolite2 Alaninyl Phosphate Metabolite Metabolite1->Metabolite2 Nucleophilic Attack Monophosphate Guanosine-5'- Monophosphate Metabolite2->Monophosphate Hint 1, ADAL1 Diphosphate Guanosine-5'- Diphosphate Monophosphate->Diphosphate Guanylate Kinase Triphosphate PSI-352666 (Active Triphosphate) Diphosphate->Triphosphate Nucleoside Diphosphate Kinase NS5B HCV NS5B Polymerase Triphosphate->NS5B Inhibition Replication HCV RNA Replication NS5B->Replication Catalyzes

Caption: Metabolic activation pathway of this compound within a hepatocyte.

Antiviral_Screening_Workflow Start Compound Library Assay1 High-Throughput Screening (e.g., Replicon Assay) Start->Assay1 Decision1 Hit Identification Assay1->Decision1 Decision1->Start Inactive Assay2 Dose-Response & Potency (EC50 Determination) Decision1->Assay2 Active Compounds Assay3 Mechanism of Action Studies (e.g., Polymerase Assay) Assay2->Assay3 Assay4 Resistance Profiling Assay3->Assay4 Assay5 Toxicity & Specificity Assays Assay4->Assay5 Decision2 Lead Optimization Assay5->Decision2 Decision2->Assay2 Further Modification End Preclinical Development Decision2->End Optimized Lead

Caption: A generalized workflow for in vitro antiviral drug screening.

Conclusion

This compound represents a potent nucleoside analog inhibitor of the HCV NS5B polymerase with a favorable in vitro resistance profile. Its mechanism of action as a chain terminator is shared with the highly successful DAA, sofosbuvir. While the lack of extensive head-to-head clinical trial data makes a definitive comparison of clinical efficacy challenging, the preclinical data for this compound highlights its potential as a powerful antiviral agent. The insights gained from the study of this compound and its analogs continue to inform the development of next-generation DAAs with improved potency, pangenotypic activity, and higher barriers to resistance, ultimately contributing to the goal of global HCV elimination.

References

In Vitro Synergy of PSI-353661 with HCV Protease Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the in vitro synergistic potential of PSI-353661, a potent nucleotide analog inhibitor of the Hepatitis C Virus (HCV) NS5B polymerase, when used in combination with various HCV NS3/4A protease inhibitors. The objective is to furnish researchers and drug development professionals with a framework for evaluating such combination therapies, supported by established experimental protocols and data interpretation methods. While specific experimental data for the synergistic interaction of this compound with all listed protease inhibitors is not publicly available, this guide presents the established methodologies and a template for data presentation and interpretation.

Introduction to Combination Therapy for HCV

The treatment of chronic Hepatitis C has been revolutionized by the advent of direct-acting antivirals (DAAs). A cornerstone of successful HCV therapy is the use of combination regimens that target different viral proteins. This approach enhances antiviral efficacy, reduces the required dosage of individual drugs, and curtails the emergence of drug-resistant viral variants.

This guide focuses on the combination of two major classes of DAAs:

  • This compound: A phosphoramidate prodrug of 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate. It is metabolized intracellularly to its active triphosphate form, PSI-352666, which acts as a chain terminator for the HCV NS5B RNA-dependent RNA polymerase, halting viral RNA replication.

  • HCV Protease Inhibitors: These agents, such as asunaprevir, grazoprevir, and simeprevir, target the HCV NS3/4A serine protease. This enzyme is crucial for cleaving the viral polyprotein into mature, functional proteins necessary for viral replication.

The distinct mechanisms of action of this compound and protease inhibitors provide a strong rationale for their combined use to achieve a synergistic antiviral effect.

Quantitative Analysis of In Vitro Synergy

The synergistic, additive, or antagonistic effect of combining this compound with protease inhibitors is quantified using in vitro assays, typically the HCV replicon system. The data generated from these assays, specifically the 50% effective concentration (EC50), is used to calculate a Combination Index (CI) based on the Chou-Talalay method.

Table 1: Interpretation of Combination Index (CI) Values

Combination Index (CI)Interpretation
< 0.9Synergy: The combined effect is greater than the sum of the individual effects.
0.9 - 1.1Additive: The combined effect is equal to the sum of the individual effects.
> 1.1Antagonism: The combined effect is less than the sum of the individual effects.

The following tables are templates for summarizing the results of in vitro synergy studies.

Table 2: In Vitro Antiviral Activity of Single Agents against HCV Replicons

CompoundTargetGenotypeEC50 (nM)
This compoundNS5B Polymerase1bData not available
AsunaprevirNS3/4A Protease1bData not available
GrazoprevirNS3/4A Protease1bData not available
SimeprevirNS3/4A Protease1bData not available

Table 3: In Vitro Synergy of this compound in Combination with HCV Protease Inhibitors

CombinationGenotypeEC50 of this compound in Combination (nM)EC50 of Protease Inhibitor in Combination (nM)Combination Index (CI) at EC50Interpretation
This compound + Asunaprevir1bData not availableData not availableData not availableTo be determined
This compound + Grazoprevir1bData not availableData not availableData not availableTo be determined
This compound + Simeprevir1bData not availableData not availableData not availableTo be determined

Experimental Protocols

HCV Replicon Assay for Synergy Testing

This protocol outlines the key steps for assessing the synergistic antiviral activity of this compound and protease inhibitors using a stable HCV subgenomic replicon cell line (e.g., Huh-7 cells harboring a genotype 1b replicon with a luciferase reporter gene).

Materials:

  • HCV replicon-harboring Huh-7 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), non-essential amino acids, and G418 (for selection)

  • This compound and protease inhibitors (Asunaprevir, Grazoprevir, Simeprevir) dissolved in DMSO

  • 96-well cell culture plates

  • Luciferase assay reagent

  • Luminometer

Procedure:

  • Cell Seeding: Seed the HCV replicon cells in 96-well plates at a density that ensures they are in the logarithmic growth phase at the time of analysis. Incubate for 24 hours.

  • Compound Preparation: Prepare serial dilutions of this compound and each protease inhibitor individually and in combination at fixed ratios (e.g., based on their individual EC50 values).

  • Treatment: Add the single-drug and combination dilutions to the cells in triplicate. Include a DMSO-only control.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity using a luminometer. Luciferase activity is proportional to the level of HCV RNA replication.

  • Data Analysis:

    • Calculate the percentage of inhibition of HCV replication for each drug concentration and combination compared to the DMSO control.

    • Determine the EC50 values for each drug alone and in combination using a dose-response curve fitting software (e.g., GraphPad Prism).

    • Calculate the Combination Index (CI) using the Chou-Talalay method with software like CompuSyn.

Chou-Talalay Method for Synergy Quantification

The Combination Index (CI) is calculated using the following formula for two drugs:

CI = (D)₁/(Dₓ)₁ + (D)₂/(Dₓ)₂

Where:

  • (Dₓ)₁ and (Dₓ)₂ are the concentrations of drug 1 and drug 2 alone, respectively, that are required to produce a certain effect (e.g., 50% inhibition of replication).

  • (D)₁ and (D)₂ are the concentrations of drug 1 and drug 2 in combination that produce the same effect.

Visualization of Mechanisms and Workflows

The following diagrams illustrate the mechanisms of action of the compounds and the experimental workflow.

HCV_Replication_and_Inhibition cluster_host_cell Hepatocyte cluster_inhibition Drug Inhibition HCV_RNA HCV RNA Genome Polyprotein HCV Polyprotein HCV_RNA->Polyprotein Translation Replication_Complex Replication Complex Polyprotein->Replication_Complex Cleavage by NS3/4A Protease New_HCV_RNA New HCV RNA Replication_Complex->New_HCV_RNA Replication by NS5B Polymerase PSI353661 This compound (Prodrug) PSI352666 PSI-352666 (Active) PSI353661->PSI352666 Intracellular Metabolism PSI352666->Replication_Complex Inhibits Replication Protease_Inhibitor Protease Inhibitor (e.g., Asunaprevir) Protease_Inhibitor->Polyprotein Inhibits Cleavage

Caption: Mechanism of action of this compound and protease inhibitors in the HCV life cycle.

Synergy_Testing_Workflow Start Start: HCV Replicon Cells Seeding Seed cells in 96-well plates Start->Seeding Drug_Prep Prepare single drug & combination dilutions Seeding->Drug_Prep Treatment Treat cells with compounds Drug_Prep->Treatment Incubation Incubate for 72 hours Treatment->Incubation Luciferase_Assay Perform Luciferase Assay Incubation->Luciferase_Assay Data_Acquisition Measure Luminescence Luciferase_Assay->Data_Acquisition Data_Analysis Calculate EC50 and Combination Index Data_Acquisition->Data_Analysis Conclusion Determine Synergy/Additivity/Antagonism Data_Analysis->Conclusion

Caption: Experimental workflow for in vitro synergy testing using an HCV replicon assay.

Conclusion

The combination of this compound with HCV protease inhibitors represents a theoretically potent therapeutic strategy. The distinct viral targets of these drug classes are expected to lead to synergistic antiviral effects, a higher barrier to resistance, and potentially improved clinical outcomes. The experimental framework provided in this guide offers a robust method for the in vitro validation and quantification of this synergy. Further preclinical studies generating specific data for these combinations are warranted to guide future clinical development.

A Comparative Analysis of HCV NS5B Polymerase Inhibitors: PSI-353661 versus PSI-6130

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of two prominent nucleoside analog inhibitors of the hepatitis C virus (HCV) NS5B polymerase: PSI-353661 and PSI-6130. The information presented herein is intended to assist researchers and drug development professionals in understanding the key differences in their mechanism of action, antiviral activity, resistance profiles, and metabolic pathways.

Executive Summary

This compound and PSI-6130 are both potent inhibitors of the HCV NS5B RNA-dependent RNA polymerase, a critical enzyme for viral replication. However, they differ significantly in their chemical nature, activation pathways, and resistance profiles. This compound is a phosphoramidate prodrug of a guanosine monophosphate analog, while PSI-6130 is a cytidine nucleoside analog.[1][2] A key advantage of this compound is its activity against certain viral variants that are resistant to other nucleoside inhibitors, including those with the S282T mutation.[3][4][5] Notably, studies have indicated a lack of cross-resistance between this compound and PSI-6130, suggesting their potential for use in combination therapies.

Data Presentation

Table 1: Comparative Antiviral Activity
CompoundTargetHCV GenotypeAssayEC50 / EC90Citation
This compoundNS5B PolymeraseGenotype 1bRepliconEC50: 3.0 ± 1.4 nM
This compoundNS5B PolymeraseGenotype 1a & 2aRepliconActive
PSI-6130NS5B PolymeraseGenotype 1bRepliconEC90: 4.6 ± 2.0 µM
PSI-6130NS5B PolymeraseMultiple GenotypesRepliconPotent Activity
Table 2: Comparative Cytotoxicity
CompoundCell LineAssayCC50Citation
This compoundNot specifiedNot specifiedNo toxicity toward bone marrow stem cells or mitochondrial toxicity reported.
PSI-6130Not specifiedNot specifiedNot specified
Table 3: Comparative Resistance Profiles
CompoundKey Resistance Mutation(s)Fold-Change in EC50Cross-Resistance with other Nucleoside AnalogsCitation
This compoundS15G/C223H/V321I (in Genotype 2a)High level of resistanceNo cross-resistance with PSI-6130, PSI-7977, INX-08189, and IDX-184.
PSI-6130S282TModerate (3- to 6-fold)Lacks cross-resistance with R1479.

Experimental Protocols

Antiviral Activity Assessment (HCV Replicon Assay)

The antiviral activity of this compound and PSI-6130 is typically evaluated using a well-established HCV replicon system. This assay relies on human hepatoma cells (e.g., Huh-7) that harbor a subgenomic or full-length HCV RNA that can autonomously replicate.

General Protocol:

  • Cell Seeding: Plate HCV replicon-harboring cells in 96-well plates at a predetermined density.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds (this compound or PSI-6130) for a specified period (typically 48-72 hours).

  • Quantification of HCV RNA Replication: Measure the level of HCV RNA replication. This is often accomplished by quantifying the activity of a reporter gene (e.g., luciferase) engineered into the replicon RNA or by directly measuring HCV RNA levels using quantitative reverse transcription PCR (qRT-PCR).

  • Data Analysis: Calculate the 50% effective concentration (EC50) or 90% effective concentration (EC90), which is the concentration of the compound that inhibits HCV RNA replication by 50% or 90%, respectively.

Cytotoxicity Assessment (WST-1 Assay)

The potential of the compounds to induce cell death is assessed using a cytotoxicity assay, such as the WST-1 assay.

General Protocol:

  • Cell Seeding: Seed host cells (e.g., Huh-7) in 96-well plates.

  • Compound Treatment: Expose the cells to a range of concentrations of the test compounds for the same duration as the antiviral assay.

  • WST-1 Reagent Addition: Add WST-1 reagent to each well. WST-1 is a tetrazolium salt that is cleaved to a soluble formazan dye by mitochondrial dehydrogenases in viable cells.

  • Incubation and Absorbance Measurement: Incubate the plates to allow for color development and then measure the absorbance of the formazan product using a microplate reader.

  • Data Analysis: Calculate the 50% cytotoxic concentration (CC50), which is the concentration of the compound that reduces cell viability by 50%.

In Vitro Resistance Selection

To identify viral mutations that confer resistance to the antiviral compounds, in vitro resistance selection studies are performed.

General Protocol:

  • Long-term Culture: Culture HCV replicon-containing cells in the continuous presence of the antiviral compound at a concentration that partially inhibits replication.

  • Dose Escalation: Gradually increase the concentration of the compound as the cells and the replicon adapt and become more resistant.

  • Isolation of Resistant Clones: Isolate individual cell colonies that are able to grow in the presence of high concentrations of the compound.

  • Genotypic Analysis: Sequence the NS5B coding region of the replicon RNA from the resistant clones to identify amino acid substitutions.

  • Phenotypic Analysis: Introduce the identified mutations into a wild-type replicon and confirm that they confer resistance to the compound in a standard replicon assay.

Mandatory Visualization

Metabolic Activation Pathway of this compound This compound This compound Intermediate_1 Alaninyl Phosphate Metabolite (PSI-353131) This compound->Intermediate_1 Cathepsin A, CES1 Intermediate_2 2'-deoxy-2'-fluoro- 2'-C-methylguanosine- 5'-monophosphate Intermediate_1->Intermediate_2 HINT1, ADAL1 Intermediate_3 2'-deoxy-2'-fluoro- 2'-C-methylguanosine- 5'-diphosphate Intermediate_2->Intermediate_3 Guanylate Kinase Active_Metabolite Active Triphosphate (PSI-352666) Intermediate_3->Active_Metabolite Nucleoside Diphosphate Kinase Metabolic Activation Pathway of PSI-6130 cluster_primary Primary Pathway cluster_secondary Secondary Pathway PSI-6130 PSI-6130 PSI-6130-MP PSI-6130 Monophosphate PSI-6130->PSI-6130-MP dCK PSI-6130-DP PSI-6130 Diphosphate PSI-6130-MP->PSI-6130-DP YMPK RO2433-MP RO2433 Monophosphate PSI-6130-MP->RO2433-MP Deamination Active_Metabolite_1 Active Triphosphate (PSI-6130-TP) PSI-6130-DP->Active_Metabolite_1 NDPK RO2433-DP RO2433 Diphosphate RO2433-MP->RO2433-DP UMP-CMP Kinase Active_Metabolite_2 Active Triphosphate (RO2433-TP) RO2433-DP->Active_Metabolite_2 NDPK Experimental Workflow cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis & Characterization Assay_Setup Prepare HCV Replicon Cells Antiviral_Assay Antiviral Activity Assay (EC50/EC90 Determination) Assay_Setup->Antiviral_Assay Cytotoxicity_Assay Cytotoxicity Assay (CC50 Determination) Assay_Setup->Cytotoxicity_Assay Resistance_Selection In Vitro Resistance Selection Assay_Setup->Resistance_Selection Data_Analysis Calculate Selectivity Index (CC50/EC50) Antiviral_Assay->Data_Analysis Cytotoxicity_Assay->Data_Analysis Resistance_Mapping Sequence NS5B Identify Mutations Resistance_Selection->Resistance_Mapping Phenotypic_Analysis Confirm Resistance Phenotype Resistance_Mapping->Phenotypic_Analysis

References

Benchmarking the Resistance Profile of PSI-353661 Against Other HCV NS5B Polymerase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the resistance profile of PSI-353661, a potent nucleotide analog inhibitor of the hepatitis C virus (HCV) NS5B polymerase. Through a detailed comparison with other key NS5B inhibitors, including the widely used sofosbuvir and the non-nucleoside inhibitor dasabuvir, this document aims to equip researchers, scientists, and drug development professionals with the necessary data to evaluate the distinct advantages of this compound in the context of emerging viral resistance.

Executive Summary

This compound distinguishes itself with a high barrier to resistance, a critical attribute for effective antiviral therapeutics. Unlike many nucleoside inhibitors that are rendered less effective by a single amino acid substitution, this compound requires a combination of multiple mutations in the NS5B polymerase for a significant reduction in susceptibility. This guide presents the supporting experimental data, details the methodologies for resistance profiling, and visualizes the key pathways and workflows to offer a clear and objective comparison.

Mechanism of Action: A Prodrug Approach

This compound is a phosphoramidate prodrug of 2'-deoxy-2'-α-fluoro-2'-β-C-methylguanosine-5'-monophosphate.[1] Following oral administration, it undergoes intracellular metabolism to its active triphosphate form, PSI-352666. This active metabolite acts as a chain terminator when incorporated into the nascent viral RNA by the NS5B polymerase, thereby inhibiting HCV replication.[1]

The metabolic activation pathway of this compound is a multi-step enzymatic process within the host cell.

Metabolic Activation Pathway of this compound cluster_0 Intracellular Metabolism PSI_353661 This compound (Prodrug) Metabolite_X Alaninyl Phosphate Metabolite (PSI-353131) PSI_353661->Metabolite_X Carboxylesterase 1 (CES1) & Cathepsin A (CatA) GMP_analog 2'-deoxy-2'-fluoro-2'-C-methylguanosine-5'-monophosphate Metabolite_X->GMP_analog Histidine Triad Nucleotide-binding Protein 1 (HINT1) & Adenosine Deaminase-like Protein 1 (ADAL1) GDP_analog Diphosphate Analog GMP_analog->GDP_analog Guanylate Kinase GTP_analog Active Triphosphate (PSI-352666) GDP_analog->GTP_analog Nucleoside Diphosphate Kinase HCV RNA Chain Termination HCV RNA Chain Termination GTP_analog->HCV RNA Chain Termination Experimental Workflow for HCV Resistance Selection start Start with Huh-7 cells containing HCV replicon culture Culture cells with increasing concentrations of test compound start->culture select Select for resistant colonies in the presence of G418 culture->select isolate Isolate and expand resistant cell colonies select->isolate extract_rna Extract total RNA isolate->extract_rna rt_pcr RT-PCR of NS5B region extract_rna->rt_pcr sequence Sequence NS5B to identify mutations rt_pcr->sequence mutagenesis Site-directed mutagenesis of wild-type replicon sequence->mutagenesis transfect Transfect mutant replicon RNA into naïve Huh-7 cells mutagenesis->transfect phenotype Establish stable mutant cell lines and determine EC50 fold change transfect->phenotype

References

Safety Operating Guide

Personal protective equipment for handling PSI-353661

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling PSI-353661, a purine nucleotide NS5B polymerase inhibitor investigated for its potential against Hepatitis C Virus (HCV).[1][2][3] Adherence to these protocols is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is required to minimize exposure risks. The following table outlines the recommended PPE for various laboratory activities involving this compound.

ActivityRequired Personal Protective Equipment
General Laboratory Work Lab coat, safety glasses with side shields, disposable nitrile gloves, long pants, and closed-toe shoes.[4][5]
Handling Stock Solutions & Weighing In addition to general PPE, use a chemical fume hood. For higher concentrations, consider double-gloving.
Procedures with Aerosolization Risk All manipulations that could generate aerosols should be performed in a biological safety cabinet (BSC). Respiratory protection, such as an N95 mask or a higher-level respirator, may be necessary based on a risk assessment.
Working with Viral Cultures Propagative work with viruses like HCV requires Biosafety Level 3 (BSL-3) facilities and practices, including solid-front or wrap-around gowns, and eye protection.

Operational Plan: Step-by-Step Handling Procedures

Strict adherence to the following procedures is mandatory to ensure the safe handling of this compound at every stage.

2.1. Preparation and Experimentation

  • Risk Assessment: Before beginning any new procedure, perform a thorough risk assessment to identify potential hazards and determine the necessary safety precautions.

  • Designated Area: All work with this compound should be conducted in a designated area of the laboratory, away from general traffic.

  • Fume Hood/BSC Usage: Weighing of the powdered compound and preparation of stock solutions should be performed in a chemical fume hood to prevent inhalation of airborne particles. All procedures with the potential to generate aerosols must be conducted in a certified biological safety cabinet.

  • Aseptic Technique: When working with cell cultures or viral replicons, employ strict aseptic techniques to prevent contamination.

  • Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly with soap and water after handling the compound and before leaving the laboratory.

2.2. In Vitro Experimental Protocols

This compound has been evaluated in various in vitro assays to determine its antiviral activity and cytotoxicity.

  • HCV Replicon Assays: To measure the inhibitory effect of this compound on HCV replication, genotype 1b replicon cells can be treated with the compound for 4 days. The EC50 and EC90 values, representing the concentrations at which 50% and 90% of viral replication is inhibited, are then determined.

  • Cytotoxicity Assays: To assess the cytotoxic effects of this compound, various cell lines (e.g., Huh7, HepG2, BxPC3, and CEM) can be incubated with the compound for 8 days. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

  • Replicon Clearance Studies: To determine the ability of this compound to eliminate the HCV replicon, cells are treated with the compound for two weeks. The absence of viral rebound after treatment indicates clearance.

Disposal Plan

Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: Unused this compound and concentrated stock solutions should be disposed of as hazardous chemical waste in accordance with institutional and local regulations.

  • Contaminated Materials: All disposable labware, including pipette tips, tubes, and gloves, that have come into contact with this compound should be collected in a designated, clearly labeled biohazard waste container.

  • Liquid Waste: Liquid waste containing this compound should be decontaminated with an appropriate disinfectant, such as 10% bleach, before being disposed of down the drain with copious amounts of water, if permitted by local regulations. Always consult your institution's environmental health and safety office for specific guidance.

  • Sharps: Needles and other sharp objects should be disposed of in a puncture-resistant sharps container.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound from in vitro studies.

ParameterCell Line/SystemValueReference
EC90 (Wild Type HCV) Replicon Assay8 nM
EC90 (S282T Resistant HCV) Replicon Assay11 nM
EC50 (Genotype 1b) Replicon Cells (4 days)0.0030 µM
EC90 (Genotype 1b) Replicon Cells (4 days)0.0085 µM
IC50 Huh7, HepG2, BxPC3, and CEM cells (8 days)> 80 µM

Visual Guides

5.1. Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.

G cluster_prep Preparation cluster_exp Experimentation cluster_disposal Disposal prep_start Start risk_assessment Conduct Risk Assessment prep_start->risk_assessment don_ppe Don Appropriate PPE risk_assessment->don_ppe weigh_compound Weigh this compound in Fume Hood don_ppe->weigh_compound prep_solution Prepare Stock Solution weigh_compound->prep_solution setup_exp Set Up Experiment in BSC prep_solution->setup_exp add_compound Add Compound to Cells/Assay setup_exp->add_compound incubate Incubate add_compound->incubate analyze Analyze Results incubate->analyze decontaminate Decontaminate Work Area analyze->decontaminate dispose_waste Dispose of Contaminated Waste decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands end_process end_process wash_hands->end_process End

Caption: Workflow for the safe handling of this compound.

5.2. Metabolic Activation Pathway

This compound is a prodrug that requires intracellular conversion to its active triphosphate form to inhibit the HCV NS5B polymerase.

G PSI353661 This compound (Prodrug) Metabolite1 Carboxyl Ester Hydrolysis (Cathepsin A, Carboxylesterase 1) PSI353661->Metabolite1 Intermediate Intermediate Metabolite Metabolite1->Intermediate Metabolite2 Hint 1 Action (Removal of Amino Acid) Intermediate->Metabolite2 Monophosphate Guanosine-5'-monophosphate Metabolite2->Monophosphate Phosphorylation1 Phosphorylation (Guanylate Kinase) Monophosphate->Phosphorylation1 Diphosphate Guanosine-5'-diphosphate Phosphorylation1->Diphosphate Phosphorylation2 Phosphorylation (Nucleoside Diphosphate Kinase) Diphosphate->Phosphorylation2 Triphosphate Active Triphosphate (PSI-352666) Phosphorylation2->Triphosphate Inhibition Inhibition of HCV NS5B Polymerase Triphosphate->Inhibition

Caption: Metabolic activation of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.